Product packaging for 3,4-Dimethoxyphenylacetic acid(Cat. No.:CAS No. 93-40-3)

3,4-Dimethoxyphenylacetic acid

货号: B131958
CAS 编号: 93-40-3
分子量: 196.20 g/mol
InChI 键: WUAXWQRULBZETB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Homoveratric Acid (3,4-Dimethoxyphenylacetic acid), with the CAS registry number 93-40-3, is a significant pharmaceutical intermediate and organic compound belonging to the class of dimethoxybenzenes . This white to off-white crystalline solid is characterized by a high level of purity, typically ≥98%, and a melting point of approximately 96-101°C . Its primary research and industrial value lies in its role as a crucial building block in the synthesis of vital active pharmaceutical ingredients (APIs). It is extensively used in the production of Papaverine, a vasodilator used to treat vascular spasms, and Atracurium Besylate, a neuromuscular blocking agent employed in surgical procedures for muscle relaxation . Beyond its established applications, Homoveratric acid is a compound of interest in ongoing scientific research. It is recognized as a metabolite of homoveratrylamine, which is itself a potential metabolite of the neurotransmitter dopamine . This connection places Homoveratric acid in the context of neurochemical research, with studies exploring its potential role as a biomarker and its involvement in neurological processes . Furthermore, its structural properties make it a valuable template in the development of molecularly imprinted polymers (MIPs), which are advanced materials designed for the selective separation and analysis of specific compounds in complex mixtures . Recent catalytic studies also highlight its relevance in green chemistry, as it can be derived from lignin, the most abundant renewable aromatic resource in nature . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O4 B131958 3,4-Dimethoxyphenylacetic acid CAS No. 93-40-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-(3,4-dimethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAXWQRULBZETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059086
Record name Benzeneacetic acid, 3,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Homoveratric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000434
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

93-40-3
Record name (3,4-Dimethoxyphenyl)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Dimethoxyphenyl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homoveratric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27897
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Homoveratric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2753
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetic acid, 3,4-dimethoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneacetic acid, 3,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethoxyphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.041
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HOMOVERATRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY50GIT3C7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Homoveratric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000434
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

96 °C
Record name Homoveratric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000434
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Dimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxyphenylacetic acid, also known as homoveratric acid, is a key intermediate in the synthesis of various pharmaceuticals and a valuable building block in organic chemistry. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on reaction mechanisms, detailed experimental protocols, and comparative quantitative data. The synthesis routes discussed include the conversion of veratraldehyde via an azlactone intermediate and subsequent oxidative cleavage, the Willgerodt-Kindler reaction of 3,4-dimethoxyacetophenone, and the hydrolysis of veratraldehyde cyanohydrin. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and application of this important compound.

Introduction

This compound (Homoveratric Acid) is a phenylacetic acid derivative with methoxy (B1213986) groups at the 3 and 4 positions of the benzene (B151609) ring. It serves as a crucial precursor in the production of a number of medications. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical and chemical industries. This guide details the most prominent and practical methods for its preparation, providing in-depth procedural information and mechanistic insights.

Synthesis Pathways and Mechanisms

Several synthetic routes to this compound have been established, with the choice of pathway often depending on the availability of starting materials, desired scale, and safety considerations. The most notable methods are detailed below.

Synthesis from Veratraldehyde via the Azlactone Intermediate

A widely utilized and well-documented method for the synthesis of this compound proceeds from veratraldehyde through the formation of an azlactone (specifically, the azlactone of α-benzoylamino-β-(3,4-dimethoxyphenyl)-acrylic acid), followed by hydrolysis to 3,4-dimethoxyphenylpyruvic acid and subsequent oxidative workup.[1]

Mechanism:

The reaction commences with the Erlenmeyer-Plöchl reaction, where veratraldehyde condenses with hippuric acid in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297) to form the azlactone. The acetic anhydride serves as a dehydrating agent and also forms a mixed anhydride with hippuric acid, facilitating the reaction. The azlactone is then hydrolyzed under basic conditions to yield the sodium salts of 3,4-dimethoxyphenylpyruvic acid and benzoic acid. Finally, the pyruvic acid is oxidized with hydrogen peroxide in an alkaline medium, followed by acidification, to afford this compound.

Synthesis from Veratraldehyde via Azlactone cluster_reactants1 Reactants cluster_intermediates Intermediates cluster_reagents Veratraldehyde Veratraldehyde Azlactone Azlactone Intermediate Veratraldehyde->Azlactone HippuricAcid Hippuric Acid HippuricAcid->Azlactone AceticAnhydride Acetic Anhydride, Sodium Acetate PyruvicAcid 3,4-Dimethoxyphenylpyruvic Acid Azlactone->PyruvicAcid Hydrolysis Hydrolysis1 NaOH, H2O (Hydrolysis) Product This compound PyruvicAcid->Product Oxidative Decarboxylation Oxidation H2O2, NaOH (Oxidation)

Caption: Synthesis of this compound from Veratraldehyde via an Azlactone intermediate.

Willgerodt-Kindler Reaction of 3,4-Dimethoxyacetophenone

The Willgerodt-Kindler reaction provides a direct route to aryl-substituted thioamides from aryl alkyl ketones, which can then be hydrolyzed to the corresponding carboxylic acids.[2] In this case, 3,4-dimethoxyacetophenone is converted to this compound.

Mechanism:

The reaction is initiated by the formation of an enamine from the reaction of 3,4-dimethoxyacetophenone with a secondary amine, such as morpholine (B109124).[2] This enamine then reacts with elemental sulfur. A series of rearrangements, likely involving a thiirane (B1199164) intermediate, leads to the migration of the sulfur and amine functionalities to the terminal carbon of the alkyl chain, forming a thioamide (N-morpholino-(3,4-dimethoxyphenyl)thioacetamide). This thioamide is subsequently hydrolyzed under acidic or basic conditions to yield this compound.

Willgerodt-Kindler Reaction cluster_reactants Reactants cluster_intermediate Intermediate Acetophenone (B1666503) 3,4-Dimethoxyacetophenone Thioamide N-morpholino-(3,4-dimethoxyphenyl)thioacetamide Acetophenone->Thioamide Reagents Sulfur, Morpholine Product This compound Thioamide->Product Hydrolysis Hydrolysis Acid or Base Hydrolysis

Caption: Willgerodt-Kindler synthesis of this compound.

Synthesis from Veratraldehyde via Cyanohydrin

Another pathway from veratraldehyde involves the formation of a cyanohydrin intermediate, which is then hydrolyzed to the final carboxylic acid.

Mechanism:

Veratraldehyde reacts with a cyanide source, such as sodium or potassium cyanide, in the presence of an acid to form veratraldehyde cyanohydrin. This reaction proceeds via nucleophilic addition of the cyanide ion to the carbonyl carbon. The resulting cyanohydrin is then subjected to vigorous hydrolysis with a strong acid or base, which converts the nitrile group into a carboxylic acid, yielding this compound.

Synthesis from Veratraldehyde via Cyanohydrin cluster_reactants Reactants cluster_intermediate Intermediate Veratraldehyde Veratraldehyde Cyanohydrin Veratraldehyde Cyanohydrin Veratraldehyde->Cyanohydrin Cyanide NaCN/H+ Product This compound Cyanohydrin->Product Hydrolysis Hydrolysis Acid or Base Hydrolysis

Caption: Synthesis of this compound from Veratraldehyde via a Cyanohydrin intermediate.

Quantitative Data Summary

The following table summarizes the reported yields and key reaction conditions for the different synthetic pathways.

PathwayStarting MaterialKey ReagentsReaction ConditionsYield (%)Reference
Via Azlactone Intermediate VeratraldehydeHippuric acid, Acetic anhydride, NaOH, H₂O₂Step 1 (Azlactone): Heat. Step 2 (Hydrolysis): Reflux. Step 3 (Oxidation): <15°C.69-80 (step-wise)[1]
Willgerodt-Kindler Reaction 3,4-DimethoxyacetophenoneSulfur, Morpholine, NaOH (for hydrolysis)Step 1 (Thioamide): Reflux at 120-130°C for 8h. Step 2 (Hydrolysis): 100°C for 8h with PTC.~80 (overall)[3]
Via Cyanohydrin Intermediate VeratraldehydeNaCN, H⁺, Strong Acid/Base (for hydrolysis)Formation of cyanohydrin followed by vigorous hydrolysis. Specific conditions can vary.VariableGeneral

Detailed Experimental Protocols

Protocol for Synthesis from Veratraldehyde via Azlactone and Pyruvic Acid

This protocol is adapted from Organic Syntheses.[1]

Step 1: Preparation of the Azlactone of α-Benzoylamino-β-(3,4-dimethoxyphenyl)acrylic Acid

  • In a suitable flask, combine veratraldehyde (0.96 mole), powdered and dry hippuric acid (1.07 moles), freshly fused sodium acetate (0.98 mole), and acetic anhydride (2.9 moles).

  • Heat the mixture with constant agitation. The mixture will initially solidify and then liquefy to a deep yellow color.

  • Once completely liquefied, transfer the flask to a steam bath and heat for two hours.

  • Slowly add alcohol to the reaction mixture while cooling to moderate the reaction.

  • Allow the mixture to stand overnight to facilitate crystallization.

  • Filter the yellow crystalline product, wash with ice-cold alcohol and then with boiling water.

  • Dry the product. The expected yield is 69–73%.

Step 2: Preparation of 3,4-Dimethoxyphenylpyruvic Acid

  • To a solution of 10% sodium hydroxide (B78521), add the azlactone (0.65 mole) from the previous step.

  • Reflux the mixture for six to seven hours until the evolution of ammonia (B1221849) ceases.

  • Cool the resulting solution containing the sodium salts of 3,4-dimethoxyphenylpyruvic acid and benzoic acid.

  • Saturate the solution with sulfur dioxide while maintaining the temperature below 40°C to precipitate benzoic acid, which is then filtered off.

  • Heat the filtrate to boiling and cautiously add concentrated hydrochloric acid until in excess.

  • Cool the mixture to precipitate 3,4-dimethoxyphenylpyruvic acid.

  • Filter, dry, and wash the precipitate with ether. The expected yield is 76–80%.

Step 3: Oxidation to Methyl Homoveratrate and Saponification to this compound

  • To the aqueous solution of the sodium salt of 3,4-dimethoxyphenylpyruvic acid, add 40% sodium hydroxide solution and cool in an ice-salt bath.

  • With stirring, add a solution of 30% hydrogen peroxide at a rate that keeps the temperature below 15°C.

  • Let the solution stand at room temperature for about ten hours.

  • Cautiously acidify the solution with concentrated hydrochloric acid.

  • Extract the warm acid solution with warm benzene.

  • Dry the combined benzene extracts over anhydrous magnesium sulfate (B86663) and remove the benzene by distillation.

  • To the residue, add methanol (B129727) containing concentrated sulfuric acid and reflux for five hours to form the methyl ester (methyl homoveratrate).

  • Distill off the methanol and treat the residue with cold water.

  • Extract the ester with benzene, wash the extracts, and remove the benzene.

  • Saponify the crude ester by refluxing with a 10% sodium hydroxide solution for one hour.

  • Cool the solution and acidify with dilute sulfuric acid to precipitate homoveratric acid.

  • Filter the product, wash with cold water, and dry. The product can be purified by crystallization from hot water or a mixture of benzene and ligroin.

Protocol for the Willgerodt-Kindler Reaction of 3,4-Dimethoxyacetophenone

This is a general procedure that can be adapted for 3,4-dimethoxyacetophenone.[3]

Step 1: Formation of N-morpholino-(3,4-dimethoxyphenyl)thioacetamide

  • In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethoxyacetophenone (10 mmol), sulfur (20 mmol), and morpholine (30 mmol).

  • Heat the mixture to reflux at 120-130°C with constant stirring for approximately 8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool. The crude product is the thioamide.

Step 2: Hydrolysis to this compound

  • To the cooled reaction mixture containing the crude thioamide, add a 20% sodium hydroxide solution and a phase transfer catalyst such as triethylbenzylammonium chloride (TEBA) (0.05 mmol).

  • Heat the mixture at 100°C for approximately 8 hours, or until the hydrolysis is complete as indicated by TLC.

  • After cooling, acidify the reaction mixture to a pH of 2 with dilute hydrochloric acid to precipitate the crude this compound.

  • For purification, dissolve the crude acid in a 10% sodium bicarbonate solution and wash with ethyl acetate.

  • Separate the aqueous layer and re-acidify with dilute HCl to precipitate the pure this compound.

  • Filter the solid product, wash with cold water, and dry. An expected yield of around 80% can be achieved.[3]

Conclusion

The synthesis of this compound can be effectively achieved through several pathways, with the choice of method being influenced by factors such as precursor availability, scale, and process safety. The route from veratraldehyde via the azlactone intermediate is well-established and provides good yields, though it is a multi-step process. The Willgerodt-Kindler reaction offers a more direct conversion from the corresponding acetophenone and can achieve high yields, particularly with the use of phase-transfer catalysis for the hydrolysis step. The cyanohydrin route, while conceptually straightforward, involves the use of highly toxic cyanide reagents. This guide provides the necessary detailed information for researchers and drug development professionals to select and implement the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to the Physicochemical Properties of Homoveratric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of homoveratric acid. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key property determinations are provided.

Chemical Identity and Molecular Structure

Homoveratric acid, also known as (3,4-dimethoxyphenyl)acetic acid, is a phenylacetic acid derivative substituted with two methoxy (B1213986) groups at positions 3 and 4 of the benzene (B151609) ring.[1] It serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals such as anti-inflammatory agents and cardiovascular drugs.[2][3] It is also recognized as a human urinary metabolite.[1]

IdentifierValueSource
IUPAC Name 2-(3,4-dimethoxyphenyl)acetic acid[1]
Synonyms (3,4-Dimethoxyphenyl)acetic acid, Homoveratrumic acid[3][4]
CAS Number 93-40-3[2][4][5]
Chemical Formula C₁₀H₁₂O₄[2][4][5]
Molecular Weight 196.20 g/mol [1][2][4]
SMILES COC1=C(C=C(C=C1)CC(=O)O)OC[1]
InChI Key WUAXWQRULBZETB-UHFFFAOYSA-N[5]

Physicochemical Properties

The physicochemical properties of homoveratric acid are crucial for understanding its behavior in various chemical and biological systems, influencing factors such as solubility, absorption, and distribution.

Physical Properties
PropertyValueSource
Appearance White to light yellow or light beige powder/crystal[4]
Melting Point 96 - 101 °C[6]
Boiling Point 331.4 °C at 760 mmHg
Density ~1.189 - 1.217 g/cm³ (estimate)[3]
Chemical and Pharmacokinetic Properties
PropertyValueSource
pKa (Strongest Acidic) 3.86 - 4.34[4]
Water Solubility 1.21 g/L (Predicted)
logP (Octanol-Water Partition Coefficient) 1.28 - 1.58 (Experimental and Predicted)[4]
Polar Surface Area 55.76 Ų[1]
Rotatable Bond Count 4
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 4

Experimental Protocols

While specific experimental determinations for homoveratric acid are not extensively detailed in publicly available literature, the following are generalized, standard laboratory protocols for measuring the key physicochemical properties outlined above.

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry homoveratric acid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device) alongside a calibrated thermometer.

  • Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • Purity Assessment: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.

Methodology:

  • Solution Preparation: A precise weight of homoveratric acid is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

  • Titration Setup: A calibrated pH meter with an electrode is immersed in the homoveratric acid solution. The solution is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is placed in a burette.

  • Titration: The base is added to the acid solution in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution (y-axis) against the volume of titrant added (x-axis).

  • pKa Determination: The equivalence point of the titration is the point of steepest inflection on the curve. The half-equivalence point (where half of the acid has been neutralized) is located, and the pH at this point is equal to the pKa of the acid.

Determination of Aqueous Solubility (Shake-Flask Method)

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution. The shake-flask method is a standard technique for its determination.

Methodology:

  • Equilibration: An excess amount of solid homoveratric acid is added to a known volume of water in a flask.

  • Shaking: The flask is sealed and agitated (e.g., in a shaker bath) at a constant, controlled temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.

  • Phase Separation: After shaking, the suspension is allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is then carefully removed and filtered (using a filter that does not adsorb the solute) or centrifuged to separate the saturated solution from the excess solid.

  • Concentration Analysis: The concentration of homoveratric acid in the clear, saturated solution is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Solubility Calculation: The determined concentration represents the aqueous solubility of homoveratric acid at the specified temperature.

Signaling Pathways and Experimental Workflows

A review of the available scientific literature did not yield specific, well-defined signaling pathways in which homoveratric acid is a primary modulator. While it is a known metabolite of catecholamines, its direct interactions and effects on specific cellular signaling cascades are not sufficiently detailed to be represented in a diagrammatic format.

Similarly, while homoveratric acid is used in various synthetic and analytical procedures, no standardized, overarching experimental workflow was identified that would be suitable for the requested visualization. Its application is typically as a starting material or an analyte within broader, more complex experimental designs.

Therefore, no diagrams for signaling pathways or experimental workflows have been generated for this guide.

References

An In-depth Technical Guide to the Solubility and Stability of 3,4-Dimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 3,4-Dimethoxyphenylacetic acid (also known as homoveratric acid). Due to a notable lack of extensive quantitative data in publicly available literature, this guide also furnishes detailed experimental protocols for the systematic determination of these crucial physicochemical properties.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and a known human metabolite.[1] A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery, development, and manufacturing. This document aims to collate existing data and provide actionable methodologies for generating further essential data.

Physicochemical Properties

A summary of the basic physical and chemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₁₀H₁₂O₄
Molecular Weight196.20 g/mol
Melting Point96-98 °C
pKa4.34
AppearanceWhite to beige powder/solid

Solubility Data

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. Currently, the quantitative solubility data for this compound is limited.

Quantitative Solubility Data

The available quantitative solubility data for this compound is summarized in the table below.

SolventTemperature (°C)SolubilityReference
Dimethyl Sulfoxide (DMSO)Not Specified55 mg/mL
Qualitative Solubility Data

Qualitative assessments of solubility have been reported in various sources.

SolventSolubility DescriptionReference
WaterSoluble, Very Soluble
Most Common Organic SolventsSoluble

Stability Data

Understanding the chemical stability of this compound is essential for determining appropriate storage conditions, shelf-life, and predicting potential degradation pathways.

General Stability Profile
  • General Stability : Stable under normal temperatures and pressures.

  • Incompatibilities : Incompatible with strong oxidizing agents.

  • Decomposition : Thermal decomposition may produce carbon monoxide and carbon dioxide.

  • Storage : Recommended to be stored in a cool, dry, well-ventilated area in a tightly sealed container. For long-term storage of solutions, -20°C is recommended.[2]

Quantitative Stability Data (pH and Temperature Dependence)

There is a lack of publicly available quantitative stability data, such as degradation kinetics, pH-rate profiles, or half-life studies, for this compound. To address this, a detailed protocol for a forced degradation study is provided in the experimental protocols section.

Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of this compound.

Protocol for Determining Thermodynamic Solubility

This protocol outlines the shake-flask method, a standard approach for determining thermodynamic solubility.

G cluster_prep Preparation cluster_analysis Analysis cluster_repeat Temperature Dependence prep1 Prepare saturated solutions of this compound in selected solvents. prep2 Equilibrate solutions at a constant temperature with continuous agitation for 24-48 hours. prep1->prep2 analysis1 Filter the equilibrated solutions to remove undissolved solid. prep2->analysis1 analysis2 Quantify the concentration of the solute in the filtrate using a validated analytical method (e.g., HPLC-UV). analysis1->analysis2 repeat1 Repeat the experiment at different temperatures to determine the temperature dependence of solubility. analysis2->repeat1

Figure 1: Workflow for Thermodynamic Solubility Determination.
Protocol for Forced Degradation Study and Stability-Indicating Method Development

A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

The following conditions are recommended for the forced degradation study of this compound:

  • Acid Hydrolysis : 0.1 M HCl at 60°C for up to 7 days.

  • Base Hydrolysis : 0.1 M NaOH at 60°C for up to 7 days.

  • Oxidative Degradation : 3% H₂O₂ at room temperature for up to 7 days.

  • Thermal Degradation : Solid drug substance at 70°C for up to 14 days.

  • Photostability : Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

A reverse-phase HPLC method with UV detection is a suitable starting point for developing a stability-indicating assay.

G cluster_method_dev Method Development cluster_validation Method Validation dev1 Select a suitable C18 column and mobile phase (e.g., acetonitrile/water with a pH modifier like formic acid). dev2 Optimize chromatographic conditions (e.g., gradient, flow rate, detection wavelength) to achieve good peak shape and resolution. dev1->dev2 val1 Analyze samples from the forced degradation study. dev2->val1 val2 Ensure the method can separate the intact drug from all degradation products (specificity). val1->val2 val3 Validate the method according to ICH guidelines (linearity, accuracy, precision, etc.). val2->val3

Figure 2: Workflow for Stability-Indicating HPLC Method Development.

Metabolic Pathway

This compound is a known metabolite of 3,4-dimethoxy-2-phenylethylamine. The metabolic conversion is primarily mediated by monoamine oxidase and aldehyde oxidizing enzymes.[3][4]

G substance1 3,4-Dimethoxy-2-phenylethylamine intermediate 3,4-Dimethoxyphenylacetaldehyde substance1->intermediate Monoamine Oxidase B product This compound intermediate->product Aldehyde Dehydrogenase & Aldehyde Oxidase

Figure 3: Metabolic Pathway of 3,4-dimethoxy-2-phenylethylamine.

Conclusion

While this compound is a compound of significant interest in pharmaceutical development, there is a clear gap in the publicly available quantitative data regarding its solubility and stability. The qualitative data indicates good general solubility and stability under standard conditions. The provided experimental protocols offer a clear path for researchers to generate the necessary quantitative data to support robust drug development programs. Furthermore, understanding its role as a metabolite provides valuable context for its in vivo behavior.

References

Unveiling the Solid-State Architecture of Homoveratric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of homoveratric acid (3,4-dimethoxyphenylacetic acid), a key intermediate in pharmaceutical synthesis and a significant metabolite. The detailed structural data presented herein is essential for researchers, scientists, and drug development professionals engaged in understanding its solid-state properties, which are critical for formulation, bioavailability, and drug efficacy.

Introduction

Homoveratric acid, a derivative of phenylacetic acid, plays a crucial role as a building block in the synthesis of various pharmaceuticals. Its molecular structure influences its physical and chemical properties, and a thorough understanding of its crystalline arrangement is paramount for drug design and development. This guide delves into the crystallographic details of both the anhydrous and monohydrate forms of homoveratric acid, offering a comparative analysis of their solid-state architectures.

Crystal Structure Analysis

The crystal structures of both anhydrous and monohydrate homoveratric acid have been determined by single-crystal X-ray diffraction. The crystallographic data provides precise information on the unit cell dimensions, space group, and the spatial arrangement of the molecules within the crystal lattice.

Anhydrous Homoveratric Acid

The crystal structure of anhydrous homoveratric acid was first reported in 2003. The crystallographic data for this form is deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 209924.

Homoveratric Acid Monohydrate

A monohydrate form of homoveratric acid has also been characterized, revealing the role of water molecules in the crystal packing. The crystallographic data for this hydrate (B1144303) is available through the Crystallography Open Database (COD) under the deposition number 2016655.

Crystallographic Data

The key crystallographic parameters for both the anhydrous and monohydrate forms of homoveratric acid are summarized in the tables below for easy comparison.

Table 1: Crystal Data and Structure Refinement for Anhydrous Homoveratric Acid

ParameterValue
CCDC Deposition No.209924
Empirical FormulaC₁₀H₁₂O₄
Formula Weight196.20
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit cell dimensionsa = 10.558(2) Å
b = 5.2040(10) Å
c = 17.568(4) Å
α = 90°
β = 102.73(3)°
γ = 90°
Volume941.3(3) ų
Z4
Calculated Density1.384 Mg/m³

Table 2: Crystal Data and Structure Refinement for Homoveratric Acid Monohydrate

ParameterValue
COD Deposition No.2016655
Empirical FormulaC₁₀H₁₄O₅
Formula Weight214.21
Temperature298(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit cell dimensionsa = 11.362(2) Å
b = 7.5474(15) Å
c = 13.029(3) Å
α = 90°
β = 90.80(3)°
γ = 90°
Volume1117.2(4) ų
Z4
Calculated Density1.273 Mg/m³

Experimental Protocols

The determination of the crystal structure of homoveratric acid involves several key experimental stages, from crystal growth to data collection and structure refinement.

Crystal Growth

Single crystals of both anhydrous and monohydrate homoveratric acid suitable for X-ray diffraction can be grown from solution using slow evaporation techniques. For the anhydrous form, solvents such as a mixture of benzene (B151609) and ligroin can be utilized. The monohydrate form can be obtained by crystallization from an aqueous solution.

The general workflow for crystal growth is depicted below:

experimental_workflow cluster_prep Solution Preparation cluster_growth Crystal Growth cluster_harvest Crystal Harvesting dissolve Dissolve Homoveratric Acid in appropriate solvent saturate Create a saturated or near-saturated solution dissolve->saturate evaporation Slow Evaporation of the solvent saturate->evaporation nucleation Crystal Nucleation evaporation->nucleation growth Crystal Growth nucleation->growth selection Select a suitable single crystal growth->selection mounting Mount crystal for X-ray diffraction selection->mounting

Figure 1: General workflow for the growth of homoveratric acid single crystals.
Single-Crystal X-ray Diffraction

Data collection is performed on a suitable single crystal using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The crystal is maintained at a constant temperature, typically 293 K or 298 K, during data collection. The diffraction data, consisting of a series of reflections, are collected and processed to yield a set of structure factors.

Structure Solution and Refinement

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure provides the atomic coordinates, bond lengths, and bond angles.

Molecular and Crystal Packing

Anhydrous Homoveratric Acid

In the anhydrous form, the homoveratric acid molecules are linked by intermolecular hydrogen bonds between the carboxylic acid groups, forming infinite chains.

Homoveratric Acid Monohydrate

In the monohydrate structure, the water molecules play a crucial role in the hydrogen-bonding network. They act as both hydrogen bond donors and acceptors, linking the homoveratric acid molecules into a three-dimensional network. This results in a different packing arrangement compared to the anhydrous form.

The hydrogen bonding interactions in the monohydrate form can be visualized as follows:

hydrogen_bonding HVA1 Homoveratric Acid 1 HVA2 Homoveratric Acid 2 HVA1->HVA2 O-H...O Water Water Molecule HVA1->Water O-H...O Water->HVA2 O-H...O

Figure 2: Schematic of hydrogen bonding in homoveratric acid monohydrate.

Conclusion

The detailed crystallographic analysis of both anhydrous and monohydrate homoveratric acid reveals distinct packing arrangements and hydrogen bonding networks. This information is fundamental for understanding the solid-state behavior of this important pharmaceutical intermediate. For drug development professionals, these structural insights can guide formulation strategies, predict stability, and ultimately contribute to the design of more effective therapeutic agents. The provided data serves as a critical reference for further computational and experimental studies on homoveratric acid and its derivatives.

An In-depth Technical Guide on 3,4-Dimethoxyphenylacetic Acid as a Human Urinary Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Dimethoxyphenylacetic acid (DMPAA), also known as homoveratric acid, is a human urinary metabolite with dual origins, reflecting both endogenous metabolic processes and the influence of the gut microbiome on dietary components. As a downstream metabolite in the dopamine (B1211576) degradation pathway, its urinary levels can offer insights into neurochemical turnover. Concurrently, DMPAA is a product of gut microbial metabolism of dietary polyphenols, particularly flavonoids. This dual-source nature makes DMPAA a metabolite of interest in various physiological and pathological states, including neuropsychiatric disorders and metabolic syndromes. This technical guide provides a comprehensive overview of the metabolic pathways leading to DMPAA, its quantitative analysis in human urine, and its potential role as a biomarker.

Introduction

This compound is a phenylacetic acid substituted at the 3 and 4 positions with methoxy (B1213986) groups. It is recognized as a human urinary metabolite and a xenobiotic metabolite. Its presence in urine can be attributed to two primary sources: the endogenous metabolism of catecholamines, specifically dopamine, and the biotransformation of dietary flavonoids by the intestinal microbiota. Understanding the dynamics of DMPAA excretion can provide valuable information for researchers in neuroscience, metabolic diseases, and pharmacology.

Metabolic Pathways of this compound

The concentration of DMPAA in human urine is a composite result of two distinct metabolic routes:

Endogenous Metabolism: The Dopamine Pathway

DMPAA is a downstream metabolite of the neurotransmitter dopamine. The metabolic cascade involves a series of enzymatic reactions primarily occurring in the liver and kidneys.

The pathway proceeds as follows:

  • Dopamine is first metabolized to 3,4-dihydroxyphenylacetic acid (DOPAC) by the enzyme monoamine oxidase (MAO)[1][2].

  • DOPAC is then methylated by catechol-O-methyltransferase (COMT) to form homovanillic acid (HVA) [1].

  • While HVA is a major end-product, further metabolism can occur. The precise enzymatic steps leading from HVA to DMPAA in humans are not as well-elucidated in the provided search results, but it is understood to be a subsequent metabolite.

Dopamine Metabolism to DMPAA Dopamine Dopamine DOPAC 3,4-Dihydroxyphenylacetic acid (DOPAC) Dopamine->DOPAC MAO HVA Homovanillic Acid (HVA) DOPAC->HVA COMT DMPAA This compound (DMPAA) HVA->DMPAA Further Metabolism

Figure 1: Dopamine Metabolism Pathway.
Exogenous Contribution: Gut Microbiota and Dietary Polyphenols

A significant portion of urinary DMPAA originates from the metabolism of dietary polyphenols, particularly flavonoids, by the gut microbiota.

The general pathway is as follows:

  • Dietary flavonoids (e.g., from fruits, vegetables, tea) are not fully absorbed in the small intestine and travel to the colon.

  • The gut microbiota hydrolyze and break down these complex molecules into simpler phenolic acids.

  • One of the key intermediate metabolites is 3,4-dihydroxyphenylacetic acid (DOPAC) [3].

  • This microbially-produced DOPAC is absorbed into circulation and can be further methylated in the liver to form DMPAA before being excreted in the urine.

Gut Microbiota Metabolism Dietary_Flavonoids Dietary Flavonoids Gut_Microbiota Gut Microbiota Dietary_Flavonoids->Gut_Microbiota Phenolic_Acids Simple Phenolic Acids (e.g., DOPAC) Gut_Microbiota->Phenolic_Acids Liver Liver Phenolic_Acids->Liver Absorption DMPAA This compound (DMPAA) Liver->DMPAA Methylation Urine Urine DMPAA->Urine Excretion

Figure 2: Gut Microbiota Metabolism of Flavonoids.

Quantitative Data of Urinary this compound

Quantitative analysis of DMPAA in urine can provide insights into the metabolic state of an individual. The following tables summarize available data, though it should be noted that specific DMPAA levels are not always reported directly in the literature, with some studies focusing on the precursor, homovanillic acid (HVA).

Table 1: Urinary Homovanillic Acid (HVA) Levels in Healthy and Schizophrenic Individuals

PopulationMetaboliteMean Urinary ExcretionNotesReference
Healthy ControlsHomovanillic AcidIn the normal rangeExpressed per mg creatinine (B1669602).[4]
Chronic Schizophrenic PatientsHomovanillic AcidIn the normal rangeExpressed per mg creatinine.[4]
Healthy SubjectsHomovanillic AcidLower daily excretionCompared to paranoid schizophrenic patients.[5]
Chronic Paranoid Schizophrenic PatientsHomovanillic AcidHigher daily excretionCompared to healthy subjects.[5]
Chronic Undifferentiated Schizophrenic PatientsHomovanillic AcidLower HVA excretionCompared to healthy subjects.[5]

Table 2: Urinary Metabolites in Polycystic Ovary Syndrome (PCOS)

ConditionMetaboliteObservationNotesReference
PCOS vs. Healthy Controls3,4-dihydroxyphenylacetic acid (DHPAA)Marked depletion in PCOS patientsDHPAA is a precursor to DMPAA.[3]

Experimental Protocols for Urinary this compound Analysis

The accurate quantification of DMPAA in urine requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for the analysis of urinary organic acids.

Sample Preparation and Extraction

Proper sample preparation is critical for accurate analysis. Liquid-liquid extraction (LLE) is a widely used method.

Protocol for Liquid-Liquid Extraction:

  • Sample Collection: Collect a 24-hour or first-morning urine sample in a sterile, preservative-free container. Store samples at -20°C or lower until analysis.

  • Normalization: Thaw the urine sample and determine the creatinine concentration to normalize the volume of urine to be extracted. This is typically done to account for variations in urine dilution.

  • Internal Standard: To a volume of urine equivalent to 1 mg of creatinine, add a known amount of an appropriate internal standard (e.g., a deuterated analog of DMPAA or a structurally similar compound not present in urine).

  • Acidification: Acidify the urine sample to a pH of less than 2 with concentrated hydrochloric acid.

  • Extraction: Add an immiscible organic solvent, such as ethyl acetate, to the acidified urine. Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous layers.

  • Collection: Carefully collect the upper organic layer containing the extracted organic acids.

  • Drying: Dry the collected organic extract under a gentle stream of nitrogen gas.

Derivatization for GC-MS Analysis

To increase volatility and thermal stability for GC-MS analysis, the carboxylic acid group of DMPAA must be derivatized. Trimethylsilylation is a common method.

Protocol for Trimethylsilylation:

  • Reagent Preparation: Prepare a derivatization reagent mixture, a common one being N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.

  • Reaction: Add the derivatization reagent to the dried urine extract.

  • Incubation: Cap the vial tightly and incubate at a specific temperature (e.g., 60-70°C) for a set time (e.g., 30-60 minutes) to allow the reaction to complete.

  • Analysis: After cooling, the derivatized sample is ready for injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Typical GC-MS Parameters:

  • Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

  • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected in split or splitless mode.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at a lower temperature (e.g., 70°C) and ramping up to a higher temperature (e.g., 280°C).

  • Mass Spectrometer: Operated in either full scan mode to identify a wide range of compounds or in selected ion monitoring (SIM) mode for targeted quantification of specific ions of the DMPAA derivative.

GC-MS Experimental Workflow cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Urine_Sample Urine Sample Normalization Creatinine Normalization Urine_Sample->Normalization Internal_Standard Add Internal Standard Normalization->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Drying Dry Extract Extraction->Drying Derivatization Trimethylsilylation (e.g., BSTFA) Drying->Derivatization Incubation Incubation (e.g., 60°C, 30 min) Derivatization->Incubation GCMS_Analysis GC-MS Analysis Incubation->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Figure 3: GC-MS Workflow for Urinary DMPAA.

Conclusion

This compound is a multifaceted urinary metabolite that holds promise as a biomarker for assessing both neurological and gut health. Its dual origin necessitates careful interpretation of its urinary levels, considering both endogenous dopamine metabolism and dietary influences modulated by the gut microbiota. The analytical methods outlined in this guide, particularly GC-MS, provide a robust framework for the accurate quantification of DMPAA in urine. Further research to establish definitive reference ranges in healthy and diseased populations will be crucial for its clinical application. This technical guide serves as a foundational resource for researchers and drug development professionals aiming to explore the role of DMPAA in health and disease.

References

The Enigmatic Presence of Homoveratric Acid in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homoveratric acid, systematically known as 3,4-dimethoxyphenylacetic acid, is a phenolic compound that has garnered interest due to its potential biological activities. While its presence in mammalian systems as a metabolite of dopamine (B1211576) is well-documented, its natural occurrence in the plant kingdom is less explored. This technical guide provides a comprehensive overview of the current knowledge regarding the presence of homoveratric acid in plants, its proposed biosynthetic pathway, and detailed methodologies for its extraction and quantification. This document aims to serve as a valuable resource for researchers investigating novel plant-derived bioactive compounds and professionals in the field of drug development.

Natural Occurrence of Homoveratric Acid in Plants

Homoveratric acid has been identified in a limited number of plant species. The available quantitative data is summarized in the table below.

Quantitative Data of Homoveratric Acid in Plant Tissues
Plant SpeciesCommon NamePlant PartConcentration (mg/100g Fresh Weight)Reference
Olea europaeaOliveFruit (Black, raw)0.04 (Avg); 0.02 (Min); 0.09 (Max)Bianco et al., 2003
Zingiber officinaleGingerRhizomeReported, but not quantified

Biosynthesis of Homoveratric Acid in Plants

The complete biosynthetic pathway of homoveratric acid in plants has not been fully elucidated. However, based on the known biosynthesis of related phenylacetic acids and the action of methylating enzymes in plant secondary metabolism, a putative pathway can be proposed. The biosynthesis is believed to start from the amino acid L-phenylalanine.

The proposed pathway involves two key stages:

  • Formation of the Phenylacetic Acid Backbone: L-phenylalanine is converted to phenylpyruvic acid through the action of an aminotransferase. Subsequently, phenylpyruvic acid is decarboxylated to form phenylacetaldehyde, which is then oxidized to yield phenylacetic acid. This pathway mirrors the initial steps of auxin (indole-3-acetic acid) biosynthesis from tryptophan[1].

  • Hydroxylation and Methylation: The phenylacetic acid molecule is proposed to undergo two successive hydroxylation steps at the 3rd and 4th positions of the aromatic ring, followed by methylation of these hydroxyl groups. These methylation reactions are catalyzed by O-methyltransferases (OMTs), a large family of enzymes that transfer a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of a substrate[2][3]. The sequential action of specific hydroxylases and OMTs would lead to the formation of homoveratric acid.

Proposed Biosynthetic Pathway of Homoveratric Acid

Biosynthesis Phe L-Phenylalanine PPA Phenylpyruvic Acid Phe->PPA Aminotransferase PAld Phenylacetaldehyde PPA->PAld Decarboxylase PAA Phenylacetic Acid PAld->PAA Oxidase HPAA Hydroxyphenylacetic Acids PAA->HPAA Hydroxylases DHPAA 3,4-Dihydroxy- phenylacetic Acid HPAA->DHPAA Hydroxylase HVA Homoveratric Acid DHPAA->HVA O-Methyltransferases (OMTs) + 2 SAM Workflow Start Plant Tissue (e.g., Olea europaea fruit) Grinding Homogenization (Liquid Nitrogen) Start->Grinding Extraction Solvent Extraction (Acidified Acetonitrile/Methanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation (Nitrogen Stream) Supernatant->Evaporation Reconstitution Reconstitution (10% Methanol) Evaporation->Reconstitution SPE Solid-Phase Extraction (Cleanup) Reconstitution->SPE Final_Evap Final Evaporation SPE->Final_Evap Final_Recon Final Reconstitution (Mobile Phase) Final_Evap->Final_Recon Analysis HPLC-MS/MS Analysis (Quantification) Final_Recon->Analysis

References

The Chemical Versatility of 3,4-Dimethoxyphenylacetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, reactivity, and biological significance of 3,4-Dimethoxyphenylacetic acid, a key intermediate in pharmaceutical synthesis and a metabolite of critical neurotransmitters.

Introduction

This compound, also known as homoveratric acid, is a phenylacetic acid derivative that serves as a vital building block in the synthesis of various pharmaceutical compounds and is a naturally occurring metabolite in biological systems. Its chemical structure, featuring a carboxylic acid functional group and a catechol diether moiety, imparts a unique combination of reactivity and biological relevance. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and involvement in biological pathways, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a white to beige crystalline powder.[1] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₄[2][3]
Molar Mass 196.20 g/mol [2][4]
Melting Point 96-98 °C[2][5]
Boiling Point 293.08 °C (rough estimate)[2][6]
pKa 4.333 (at 25 °C)[1][2]
Water Solubility Soluble[1][2]
Solubility in Organic Solvents Slightly soluble in Chloroform, DMSO, and Methanol[2][6]
Density 1.2166 g/cm³ (rough estimate)[2][6]
Flash Point 130.2 °C[2][6]
Refractive Index 1.5430 (estimate)[2][6]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR spectra are available for this compound, providing detailed information about its molecular structure.[4]

  • Infrared (IR) Spectroscopy : The IR spectrum reveals the presence of characteristic functional groups, such as the carbonyl (C=O) of the carboxylic acid and the C-O stretches of the methoxy (B1213986) groups.[4]

  • Mass Spectrometry (MS) : Mass spectral data, including GC-MS, provides information on the molecular weight and fragmentation pattern of the compound.[4]

Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by its carboxylic acid group and the electron-rich aromatic ring. These features make it a versatile precursor in various organic syntheses.

Esterification

The carboxylic acid group readily undergoes esterification with alcohols in the presence of an acid catalyst. This is a fundamental reaction for modifying the polarity and bioavailability of the molecule.

Amide Formation

This compound can be converted to its corresponding amide by reaction with an amine. This reaction is often facilitated by coupling agents or by prior conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride.

Synthesis of Isochromanones

A notable reaction of this compound is its cyclization with formaldehyde (B43269) in the presence of an acid to yield an isochromanone, specifically 6,7-dimethoxy-isochroman-3-one. This transformation is a key step in the synthesis of various heterocyclic compounds.

Pharmaceutical Intermediate

This compound is a key intermediate in the synthesis of several cardiovascular drugs, including the antihypertensive agent Betaxolol. It is also used as a precursor for the synthesis of papaverine, another cardiovascular drug.

Experimental Protocols

General Esterification Protocol (Fischer Esterification)

This protocol describes a general method for the esterification of this compound with an alcohol using an acid catalyst.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

  • Anhydrous organic solvent (e.g., toluene)

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1 equivalent) in an excess of the desired alcohol or in an inert solvent like toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If an organic solvent was used, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or distillation if necessary.

General Amide Formation Protocol

This protocol outlines a general procedure for the formation of an amide from this compound and an amine using a coupling agent.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Coupling agent (e.g., DCC, EDC)

  • Anhydrous aprotic solvent (e.g., dichloromethane, DMF)

  • Base (e.g., triethylamine, DIPEA) (optional, depending on the amine salt form)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in an anhydrous aprotic solvent.

  • Add the amine (1-1.2 equivalents). If the amine is a hydrochloride salt, add a base (1 equivalent) to liberate the free amine.

  • Add the coupling agent (1-1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off any solid byproducts (e.g., DCU if DCC is used).

  • Dilute the filtrate with an organic solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.

Synthesis of 6,7-Dimethoxy-isochroman-3-one

This protocol describes the synthesis of 6,7-dimethoxy-isochroman-3-one from this compound and formaldehyde.

Materials:

  • This compound

  • Paraformaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

Procedure:

  • To a flask containing this compound (1 equivalent), add concentrated sulfuric acid while cooling in an ice bath.

  • Slowly add paraformaldehyde (1.1 equivalents) in portions, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete as monitored by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • The solid product that precipitates is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Biological Significance and Signaling Pathways

This compound is a metabolite of dopamine (B1211576), a crucial neurotransmitter in the brain involved in motor control, motivation, reward, and cognitive function. The metabolic pathway of dopamine is essential for regulating its concentration and signaling.

Dopamine_Metabolism Dopamine Dopamine DOPAL 3,4-Dihydroxyphenyl- acetaldehyde Dopamine->DOPAL MAO MT 3-Methoxytyramine Dopamine->MT COMT DOPAC 3,4-Dihydroxyphenyl- acetic Acid DOPAL->DOPAC ALDH HVA Homovanillic Acid (3-Methoxy-4-hydroxyphenyl- acetic acid) DOPAC->HVA COMT MT->HVA MAO

References

Methodological & Application

Application Notes: 3,4-Dimethoxyphenylacetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dimethoxyphenylacetic acid, also known as homoveratric acid, is a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals and natural products.[1][2][3][4][5] Its phenylacetic acid core, substituted with two methoxy (B1213986) groups, makes it an ideal precursor for the construction of complex molecular architectures, most notably isoquinoline (B145761) alkaloids. The electron-rich nature of the aromatic ring facilitates electrophilic substitution reactions, which are central to its synthetic utility.

Key Applications

The primary application of this compound lies in its role as a key intermediate for the synthesis of various biologically active compounds:

  • Isoquinoline Alkaloids: It is a fundamental starting material in the synthesis of isoquinoline alkaloids, such as papaverine (B1678415), a vasodilator.[6][7] This class of compounds exhibits a broad range of pharmacological activities.

  • Pharmaceutical Intermediates: this compound serves as a precursor for various pharmaceutical agents, including the antihypertensive drug betaxolol (B1666914) and the antiarrhythmic drug verapamil.[1]

  • Isochromanone Derivatives: It can be reacted with formaldehyde (B43269) in the presence of an acid to yield isochromanone derivatives, which are valuable scaffolds in medicinal chemistry.[2][8]

  • Amide Derivatives: The carboxylic acid moiety readily undergoes amide coupling reactions to produce a wide array of derivatives with potential biological activities.[2]

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReferences
Molecular Formula C₁₀H₁₂O₄[2][9]
Molecular Weight 196.20 g/mol [9]
Appearance White to beige powder/crystalline solid[1][2][4][8]
Melting Point 96-98 °C[2]
Solubility Soluble in water and most organic solvents. Slightly soluble in chloroform, DMSO, and methanol.[2][4]
pKa 4.333 (at 25°C)[2]

Core Synthetic Pathways

Two major named reactions underscore the importance of this compound in the synthesis of isoquinoline alkaloids: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.

1. Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a key step in the synthesis of papaverine from this compound. The overall process involves the acylation of a β-phenylethylamine with a derivative of this compound, followed by a cyclodehydration to form a 3,4-dihydroisoquinoline, which is subsequently dehydrogenated.[6][10]

Bischler-Napieralski Reaction Pathway A This compound B N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide A->B Amide Coupling C 3,4-Dihydroisoquinoline Intermediate B->C Bischler-Napieralski Cyclization D Papaverine C->D Aromatization reagent1 Homoveratrylamine reagent1->B reagent2 POCl₃ (Cyclizing Agent) reagent2->C reagent3 Dehydrogenation (e.g., Pd/C) reagent3->D

Caption: Bischler-Napieralski reaction pathway for papaverine synthesis.

2. Pictet-Spengler Reaction

While the classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, derivatives of this compound can be utilized in variations of this reaction to synthesize tetrahydroisoquinolines.[11] This reaction is particularly useful for creating the core structure of many isoquinoline alkaloids. The reaction typically requires acidic conditions and heating.[11]

Pictet-Spengler Reaction Logic start β-Arylethylamine Derivative (from this compound) condensation Condensation start->condensation aldehyde Aldehyde or Ketone aldehyde->condensation iminium Iminium Ion Intermediate condensation->iminium Acid Catalyst cyclization Intramolecular Electrophilic Aromatic Substitution iminium->cyclization product Tetrahydroisoquinoline cyclization->product

Caption: Logical flow of the Pictet-Spengler reaction.

Experimental Protocols

Protocol 1: Synthesis of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide (Amide Intermediate for Papaverine Synthesis)

This protocol describes the amide coupling of this compound with homoveratrylamine (3,4-dimethoxyphenethylamine).

  • Materials:

    • This compound

    • Homoveratrylamine

    • Coupling agent (e.g., DCC, EDC)

    • Anhydrous solvent (e.g., Dichloromethane, DMF)

    • Base (e.g., Triethylamine, DIPEA)

  • Procedure:

    • Dissolve this compound (1.0 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

    • Add the coupling agent (1.1 eq) and stir the mixture at 0 °C for 30 minutes.

    • Add homoveratrylamine (1.0 eq) and the base (1.2 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove any solid byproducts.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Protocol 2: Bischler-Napieralski Cyclization and Dehydrogenation to Papaverine

This protocol outlines the cyclization of the amide intermediate to a dihydroisoquinoline and its subsequent aromatization to papaverine.

  • Materials:

    • N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous solvent (e.g., Toluene, Acetonitrile)

    • Dehydrogenation catalyst (e.g., 10% Pd/C)

    • High-boiling point solvent for dehydrogenation (e.g., Tetralin)

  • Procedure:

    • Cyclization:

      • Dissolve the amide intermediate in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser.

      • Slowly add phosphorus oxychloride (2-3 eq) to the solution at 0 °C.

      • Heat the reaction mixture to reflux and maintain for 2-4 hours.[6]

      • Monitor the reaction by TLC.

      • Cool the mixture and carefully quench with ice water.

      • Basify the aqueous solution with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., Dichloromethane).

      • Dry the combined organic layers and concentrate to yield the crude 3,4-dihydropapaverine (B1221456).[6]

    • Dehydrogenation:

      • Dissolve the crude 3,4-dihydropapaverine in a high-boiling point solvent like tetralin.

      • Add the dehydrogenation catalyst (e.g., 10% Pd/C).

      • Heat the mixture to a high temperature (e.g., 180-200 °C) and reflux for several hours.[6]

      • Cool the reaction mixture, filter to remove the catalyst, and concentrate the solvent.

      • Purify the crude papaverine by recrystallization.

Quantitative Data Summary

The following table summarizes representative yields for the key steps in the synthesis of papaverine starting from this compound, as can be inferred from general synthetic procedures. Specific yields can vary significantly based on the exact reaction conditions and scale.

Reaction StepStarting MaterialProductTypical Yield (%)
Amide CouplingThis compoundN-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide80-95%
Bischler-Napieralski CyclizationAmide Intermediate3,4-Dihydropapaverine60-80%
Dehydrogenation3,4-DihydropapaverinePapaverine50-70%
Overall Yield This compound Papaverine 24-53%

Note: The yields presented are estimates based on typical organic reactions and may not reflect optimized industrial processes. A recent green synthesis approach reported an overall yield of 58.7% for papaverine from a derivative of this compound.

Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of an isoquinoline alkaloid using this compound as a starting material.

Experimental_Workflow start Start: this compound step1 Step 1: Amide Formation start->step1 purify1 Purification 1 (Chromatography/Recrystallization) step1->purify1 step2 Step 2: Cyclization (e.g., Bischler-Napieralski) purify1->step2 workup Aqueous Workup step2->workup step3 Step 3: Aromatization (Dehydrogenation) workup->step3 purify2 Purification 2 (Recrystallization) step3->purify2 end Final Product: Isoquinoline Alkaloid purify2->end analysis Characterization (NMR, MS, etc.) end->analysis

Caption: General experimental workflow for isoquinoline synthesis.

References

Application Notes and Protocols: 3,4-Dimethoxyphenylacetic Acid as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-Dimethoxyphenylacetic acid, also known as homoveratric acid, is a versatile chemical intermediate widely utilized in the synthesis of a variety of pharmaceutical compounds. Its structure, featuring a phenylacetic acid moiety with two methoxy (B1213986) groups, serves as a key building block for the construction of complex molecular architectures, particularly isoquinoline (B145761) alkaloids. This document provides detailed application notes and experimental protocols for the synthesis of several key pharmaceutical agents derived from this precursor, along with visualizations of synthetic pathways and relevant biological signaling cascades.

Pharmaceutical Applications of this compound

This compound is a crucial starting material for the synthesis of several important drugs, including:

  • Papaverine (B1678415): A non-narcotic opium alkaloid used as a vasodilator and smooth muscle relaxant.

  • Noscapine (B1679977): A non-addictive opioid derivative primarily used as a cough suppressant, which also exhibits anticancer properties. While not a direct synthetic precursor in most common routes, its structural relative, papaverine, shares a common synthetic intermediate derived from this compound.

  • Verapamil (B1683045): A calcium channel blocker used to treat hypertension, angina, and cardiac arrhythmias.

  • Dobutamine (B195870): A sympathomimetic amine used in the treatment of cardiogenic shock and severe heart failure.

The following sections detail the synthetic applications and relevant biological pathways for these compounds.

I. Papaverine Synthesis

The synthesis of papaverine from this compound is a classic example of isoquinoline alkaloid synthesis, prominently featuring the Bischler-Napieralski reaction.

Synthetic Workflow

The overall synthetic route involves the amidation of this compound with homoveratrylamine, followed by a Bischler-Napieralski cyclization to form 3,4-dihydropapaverine (B1221456), and subsequent dehydrogenation to yield papaverine.

G cluster_0 Step 1: Amidation cluster_1 Step 2: Bischler-Napieralski Cyclization cluster_2 Step 3: Dehydrogenation This compound This compound Amide Intermediate Amide Intermediate This compound->Amide Intermediate Condensation Homoveratrylamine Homoveratrylamine Homoveratrylamine->Amide Intermediate Amide Intermediate_2 Amide Intermediate 3,4-Dihydropapaverine 3,4-Dihydropapaverine Amide Intermediate_2->3,4-Dihydropapaverine POCl3 3,4-Dihydropapaverine_2 3,4-Dihydropapaverine Papaverine Papaverine 3,4-Dihydropapaverine_2->Papaverine Pd/C, Heat

Figure 1. Synthetic workflow for Papaverine.
Quantitative Data

StepReactionReagents & ConditionsSolventTemperatureYield (%)Purity (%)Reference
1AmidationThis compound, Homoveratrylamine, Lithium hydroxide (B78521)-130 °C90-
2Bischler-Napieralski CyclizationN-(3,4-dimethoxyphenethyl)-3,4-dimethoxyphenylacetamide, POCl₃DichloroethyleneReflux85-95-[1][2]
3Dehydrogenation3,4-Dihydropapaverine, Pd/C (10%)Tetralin or Mesitylene150-250 °C82-95>99.5[3][4]
Overall----~58.7-74.5>99.8[3]
Experimental Protocols

Protocol 1: Synthesis of N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

  • To a 50 mL flask, add 1.0 g (0.0047 mol) of methyl 2-(3,4-dimethoxyphenyl)acetate and 1.81 g (0.01 mol) of 3,4-dimethoxyphenethylamine.

  • Add 0.012 g (0.0005 mol) of lithium hydroxide to the reaction mixture.

  • Heat the mixture to 130 °C and stir for 1 hour.

  • Monitor the reaction completion by TLC.

  • Upon completion, cool the reaction to room temperature. The resulting crude amide can be used in the next step without further purification. A yield of approximately 90% is expected.

Protocol 2: Bischler-Napieralski Cyclization to 3,4-Dihydropapaverine [1][5]

  • Dissolve the crude amide from the previous step in a suitable solvent such as dichloroethylene or toluene.

  • Slowly add phosphorus oxychloride (POCl₃) (2-3 equivalents) to the solution at 0 °C under an inert atmosphere.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and carefully pour it onto crushed ice.

  • Basify the solution with aqueous NaOH or K₂CO₃ to pH 8-9.

  • Extract the product with an organic solvent like dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3,4-dihydropapaverine.

Protocol 3: Dehydrogenation to Papaverine [3]

  • In a reaction vessel under a nitrogen atmosphere, dissolve 2.5 kg of 3,4-dihydropapaverine hydrochloride in 7.5 kg of water with heating.

  • Adjust the pH to 12-13 with liquid caustic soda.

  • Extract the free base with 7.5 kg of mesitylene.

  • To the organic phase, add 500 g of Raney Nickel catalyst.

  • Heat the mixture to 150 °C and maintain for 4 hours.

  • Filter the hot solution to remove the catalyst.

  • Cool the filtrate to crystallize papaverine. The expected yield is around 74.5% with a purity of 99.8%.

Papaverine Signaling Pathway

Papaverine primarily acts as a non-selective phosphodiesterase (PDE) inhibitor, particularly targeting PDE10A. This inhibition leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which in turn activates Protein Kinase A (PKA) and downstream signaling cascades like the MEK/Erk pathway, ultimately leading to smooth muscle relaxation and neuroprotective effects.[6][7][8][9]

G Papaverine Papaverine PDE10A PDE10A Papaverine->PDE10A inhibits cAMP cAMP PDE10A->cAMP degrades PKA PKA cAMP->PKA activates MEK MEK PKA->MEK activates Erk Erk MEK->Erk activates Cellular Effects Cellular Effects Erk->Cellular Effects leads to

Figure 2. Papaverine signaling pathway.

II. Noscapine

While a direct, high-yield synthesis of noscapine from this compound is not a commonly reported industrial route, the structural similarity and shared biosynthetic precursors with papaverine are noteworthy. The primary mechanism of noscapine's anticancer activity involves its interaction with tubulin.

Noscapine Signaling Pathway

Noscapine binds to tubulin, altering microtubule dynamics and leading to a mitotic arrest in the G2/M phase of the cell cycle.[10][11][12] This arrest can trigger apoptosis through various signaling pathways, including the activation of c-Jun N-terminal kinase (JNK) and the p53-p21-dependent pathway.

G Noscapine Noscapine Tubulin Tubulin Noscapine->Tubulin binds to Microtubule Dynamics Microtubule Dynamics Tubulin->Microtubule Dynamics alters Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Dynamics->Mitotic Arrest (G2/M) leads to JNK Pathway JNK Pathway Mitotic Arrest (G2/M)->JNK Pathway activates p53 p53 Mitotic Arrest (G2/M)->p53 activates Apoptosis Apoptosis JNK Pathway->Apoptosis p21 p21 p53->p21 activates p21->Apoptosis

Figure 3. Noscapine anticancer signaling.

III. Verapamil

Verapamil synthesis can be achieved using a derivative of this compound, namely 2-(3,4-dimethoxyphenyl)acetonitrile.

Synthetic Approach

A key step in the synthesis of verapamil involves the alkylation of 2-(3,4-dimethoxyphenyl)-3-methylbutyronitrile with a substituted amine. The initial nitrile can be derived from this compound.

G 3,4-Dimethoxyphenylacetonitrile 3,4-Dimethoxyphenylacetonitrile Intermediate Nitrile Intermediate Nitrile 3,4-Dimethoxyphenylacetonitrile->Intermediate Nitrile Alkylation Isopropyl Halide Isopropyl Halide Isopropyl Halide->Intermediate Nitrile Verapamil Verapamil Intermediate Nitrile->Verapamil Alkylation N-methylhomoveratrylamine derivative N-methylhomoveratrylamine derivative N-methylhomoveratrylamine derivative->Verapamil

Figure 4. Generalized Verapamil synthesis.

IV. Dobutamine

The synthesis of dobutamine can utilize homoveratrylamine, which is structurally related to this compound.

Synthetic Approach

A common route to dobutamine involves the reductive amination of 4-(4-methoxyphenyl)butan-2-one with homoveratrylamine, followed by demethylation.

Note: A detailed, step-by-step protocol starting directly from this compound for the synthesis of dobutamine is not explicitly detailed in the search results. The following represents a known synthetic pathway.[18][19][20]

G Homoveratrylamine Homoveratrylamine Dobutamine precursor Dobutamine precursor Homoveratrylamine->Dobutamine precursor Reductive Amination 4-(4-methoxyphenyl)butan-2-one 4-(4-methoxyphenyl)butan-2-one 4-(4-methoxyphenyl)butan-2-one->Dobutamine precursor Dobutamine Dobutamine Dobutamine precursor->Dobutamine Demethylation

Figure 5. Generalized Dobutamine synthesis.

Conclusion

This compound is a valuable and versatile precursor in the pharmaceutical industry, enabling the synthesis of a range of therapeutic agents. The protocols and data presented here for the synthesis of papaverine highlight its utility in constructing complex isoquinoline scaffolds. While direct synthetic routes from this precursor to other pharmaceuticals like noscapine and dobutamine are less common, the structural motifs derived from it are central to their synthesis. Further research into novel synthetic methodologies could expand the application of this compound in drug development.

References

Application of Homoveratric Acid in the Synthesis of Cardiovascular Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note AN-HVA-CVD-2025

Introduction

Homoveratric acid (3,4-dimethoxyphenylacetic acid) is a versatile chemical intermediate that serves as a crucial building block in the synthesis of various pharmaceuticals, including several important cardiovascular drugs.[1] Its substituted phenylacetic acid structure provides a key scaffold for the elaboration of more complex molecules that exhibit therapeutic activity. This document outlines the application of homoveratric acid and its derivatives in the synthesis of notable cardiovascular drugs, Verapamil (B1683045) and Ivabradine (B130884), providing detailed experimental protocols and relevant data for researchers in drug discovery and development.

Cardiovascular Drugs Derived from Homoveratric Acid

Homoveratric acid is a precursor for the synthesis of key intermediates used in the production of the following cardiovascular drugs:

  • Verapamil: A phenylalkylamine class calcium channel blocker (CCB) used in the treatment of hypertension, angina pectoris, and cardiac arrhythmias.[2][3][4] Verapamil functions by blocking L-type voltage-gated calcium channels in cardiac and vascular smooth muscle, leading to vasodilation and reduced heart rate and contractility.[2][5][6][7]

  • Ivabradine: A hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker that selectively inhibits the funny current (If) in the sinoatrial node.[8] This action results in a reduction in heart rate, making it effective for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[8]

While Diltiazem is also a calcium channel blocker, its synthesis does not typically involve homoveratric acid as a direct precursor.[9][10]

Signaling Pathways

Calcium Channel Blocker (Verapamil) Signaling Pathway

Verapamil exerts its therapeutic effects by modulating calcium ion influx through L-type calcium channels. The following diagram illustrates the mechanism of action.

cluster_0 Vascular Smooth Muscle Cell Depolarization Depolarization L_type_Ca_channel L_type_Ca_channel Depolarization->L_type_Ca_channel activates Ca_influx Ca_influx L_type_Ca_channel->Ca_influx allows Reduced_Ca_influx Reduced_Ca_influx L_type_Ca_channel->Reduced_Ca_influx results in Calmodulin Calmodulin Ca_influx->Calmodulin activates MLCK MLCK Calmodulin->MLCK activates Myosin_LC_P Myosin_LC_P MLCK->Myosin_LC_P phosphorylates Vasoconstriction Vasoconstriction Myosin_LC_P->Vasoconstriction leads to Verapamil Verapamil Verapamil->L_type_Ca_channel blocks Vasodilation Vasodilation Reduced_Ca_influx->Vasodilation leads to

Caption: Mechanism of Verapamil action on vascular smooth muscle cells.

Ivabradine Signaling Pathway

Ivabradine's mechanism of action is distinct from that of calcium channel blockers, as it targets the If current in the sinoatrial node.

cluster_1 Sinoatrial Node Pacemaker Cell Hyperpolarization Hyperpolarization HCN_Channel HCN_Channel Hyperpolarization->HCN_Channel activates If_current If_current HCN_Channel->If_current generates Reduced_If_current Reduced_If_current HCN_Channel->Reduced_If_current results in Diastolic_Depolarization Diastolic_Depolarization If_current->Diastolic_Depolarization initiates Action_Potential Action_Potential Diastolic_Depolarization->Action_Potential triggers Heart_Rate Heart_Rate Action_Potential->Heart_Rate determines Ivabradine Ivabradine Ivabradine->HCN_Channel inhibits Slower_Diastolic_Depolarization Slower_Diastolic_Depolarization Reduced_If_current->Slower_Diastolic_Depolarization leads to Reduced_Heart_Rate Reduced_Heart_Rate Slower_Diastolic_Depolarization->Reduced_Heart_Rate results in

Caption: Mechanism of Ivabradine action on sinoatrial node pacemaker cells.

Synthetic Applications and Protocols

Synthesis of Verapamil Intermediates from Homoveratric Acid

The synthesis of Verapamil often commences with homoveratronitrile, the nitrile analog of homoveratric acid. The overall synthesis involves the preparation of two key fragments which are then coupled. Homoveratric acid can be converted to homoveratronitrile, which then serves as the starting material for one of the fragments.

Experimental Workflow: Verapamil Synthesis

cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis Homoveratric_Acid Homoveratric_Acid Homoveratronitrile Homoveratronitrile Homoveratric_Acid->Homoveratronitrile Amidation then Dehydration Intermediate_1 Intermediate_1 Homoveratronitrile->Intermediate_1 Alkylation with 2-bromopropane (B125204) Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Alkylation with 1-bromo-3-chloropropane (B140262) Verapamil Verapamil Intermediate_2->Verapamil Coupling Homoveratric_Acid_2 Homoveratric Acid N_methylhomoveratrylamine N_methylhomoveratrylamine Homoveratric_Acid_2->N_methylhomoveratrylamine Reduction/Amination N_methylhomoveratrylamine->Verapamil Coupling Verapamil_HCl Verapamil_HCl Verapamil->Verapamil_HCl Salt Formation

Caption: General workflow for the synthesis of Verapamil from homoveratric acid.

Protocol 1: Synthesis of N-methylhomoveratrylamine from Homoveratric Acid

This protocol describes a potential pathway to synthesize a key Verapamil intermediate.

Step 1: Conversion of Homoveratric Acid to 3,4-Dimethoxyphenylacetaldehyde A common method involves the reduction of the carboxylic acid to the corresponding alcohol, followed by oxidation to the aldehyde. Alternatively, methods such as the Rosenmund reduction of the corresponding acyl chloride can be employed.

Step 2: Reductive Amination to form N-methylhomoveratrylamine The resulting 3,4-dimethoxyphenylacetaldehyde is then reacted with monomethylamine followed by reduction with a suitable reducing agent like sodium borohydride (B1222165).

Detailed Reaction Conditions:

  • Reaction: 3,4-dimethoxyphenylacetaldehyde is treated with monomethylamine at a temperature between -10°C and 40°C for 1-6 hours.

  • Reduction: The resulting imine is then reduced with sodium borohydride at a temperature between -10°C and 80°C for 2-8 hours.[11]

Protocol 2: Synthesis of Verapamil via Coupling

A common industrial synthesis involves the reaction of α-(3,4-dimethoxyphenyl)-α-isopropyl-γ-chlorobutyronitrile with N-methylhomoveratrylamine. The butyronitrile (B89842) intermediate can be synthesized starting from homoveratronitrile.

Detailed Reaction Conditions:

  • Alkylation of Homoveratronitrile: Homoveratronitrile is first alkylated with 2-bromopropane and subsequently with 1-bromo-3-chloropropane in the presence of a strong base like sodium amide.

  • Coupling Reaction: The resulting chlorinated intermediate is then coupled with N-methylhomoveratrylamine to yield Verapamil base.

  • Salt Formation: The Verapamil base is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like isopropanol. The final product can be purified by recrystallization to achieve a purity of over 99%.

Quantitative Data for Verapamil Synthesis

StepStarting MaterialProductReagentsConditionsYieldPurityReference
1 4-cyano-4-(3,4-dimethoxyphenyl)-5-methyl hexanoic acidAmide IntermediateN-methylhomoveratrylamine, 3-nitrophenylboronic acidToluene, reflux89.1%Not specifiedWO1998011061A1
2 Amide IntermediateVerapamilLiAlH4THF, 0°C to RT78.0%Not specifiedWO1998011061A1
3 Verapamil BaseVerapamil HClIPA.HClToluene, 0-5°C74% (over 3 steps)>99.8%US10144703B2
Synthesis of Ivabradine from a Homoveratric Acid Derivative

The synthesis of Ivabradine can be achieved through a multi-step process starting from a derivative of homoveratric acid. A published route involves the construction of the 1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one scaffold from a homoveratric acid derivative in four steps.[12]

Experimental Workflow: Ivabradine Synthesis

Homoveratric_Acid_Derivative Homoveratric_Acid_Derivative Benzazepinone_Scaffold Benzazepinone_Scaffold Homoveratric_Acid_Derivative->Benzazepinone_Scaffold Multi-step synthesis Crude_Ivabradine Crude_Ivabradine Benzazepinone_Scaffold->Crude_Ivabradine Coupling with amine fragment Pure_Ivabradine Pure_Ivabradine Crude_Ivabradine->Pure_Ivabradine Purification Ivabradine_HCl Ivabradine_HCl Pure_Ivabradine->Ivabradine_HCl Salt Formation

Caption: General workflow for the synthesis of Ivabradine.

Protocol 3: Synthesis of Ivabradine

  • Step 1: Formation of the Benzazepinone (B8055114) Intermediate: This key intermediate is synthesized from a suitable homoveratric acid derivative through a series of reactions including cyclization.

  • Step 2: Coupling Reaction: The benzazepinone intermediate is then condensed with (7S)-[3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]-N-methylmethanamine in the presence of a base such as potassium carbonate.[13]

  • Step 3: Reduction and Salt Formation: The resulting intermediate is reduced, typically via catalytic hydrogenation, to yield Ivabradine base.[13] This is subsequently converted to its hydrochloride salt.

Quantitative Data for Ivabradine Synthesis

StepStarting MaterialProductReagents/ConditionsYieldPurityReference
1 Benzazepinone derivative and Amine fragmentCrude IvabradinePotassium-tert-butoxide, DMSONot specifiedNot specifiedEP2097383B1
2 Crude Ivabradine intermediateIvabradine10% Pd/C, Formic acid, Triethylamine96%99.83%CN108424390A
3 Ivabradine BaseIvabradine HClAcetonitrile, HClNot specified>99.3%WO2010072409A1

Conclusion

Homoveratric acid and its nitrile derivative are valuable precursors in the synthesis of important cardiovascular drugs like Verapamil and Ivabradine. The protocols and data presented here provide a foundation for researchers engaged in the development and optimization of synthetic routes for these and other related therapeutic agents. Further research into novel catalytic systems and process optimization can lead to more efficient and sustainable manufacturing processes for these life-saving medications.

References

Application Notes: 3,4-Dimethoxyphenylacetic Acid (DOPAC) as a Biomarker for Dopamine Turnover

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Dimethoxyphenylacetic acid (DOPAC) is a primary metabolite of the neurotransmitter dopamine (B1211576), formed through the action of monoamine oxidase (MAO). Its levels in various biological matrices, such as cerebrospinal fluid (CSF), plasma, and urine, are considered a reliable indicator of central and peripheral dopamine turnover. Monitoring DOPAC concentrations is crucial in neuroscience research and drug development, particularly for neurodegenerative disorders like Parkinson's disease and psychiatric conditions involving dopaminergic dysfunction. These application notes provide an overview of DOPAC as a biomarker and detailed protocols for its quantification.

Dopamine Metabolism and DOPAC Formation

Dopamine, upon release into the synaptic cleft, is either taken back up into the presynaptic neuron or metabolized. The primary metabolic pathway involves oxidation by MAO to form 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL), which is then rapidly converted to DOPAC by aldehyde dehydrogenase (ALDH). DOPAC can be further methylated by catechol-O-methyltransferase (COMT) to form homovanillic acid (HVA). Therefore, the ratio of DOPAC to dopamine can provide a dynamic measure of dopamine turnover.

Dopamine_Metabolism Dopamine Dopamine DOPAL DOPAL Dopamine->DOPAL DOPAC This compound (DOPAC) DOPAL->DOPAC HVA Homovanillic Acid (HVA) DOPAC->HVA MAO MAO MAO->DOPAL ALDH ALDH ALDH->DOPAC COMT COMT COMT->HVA

Caption: Dopamine metabolism pathway to DOPAC and HVA.

Applications in Research and Drug Development

  • Neurodegenerative Diseases: In Parkinson's disease, a progressive loss of dopaminergic neurons leads to altered dopamine turnover. Studies often show changes in CSF and plasma DOPAC levels, which can be used to monitor disease progression and the efficacy of therapeutic interventions.

  • Psychiatric Disorders: Dysregulation of the dopaminergic system is implicated in schizophrenia, depression, and ADHD. DOPAC levels can serve as a biomarker to understand the underlying pathophysiology and to assess the pharmacodynamic effects of novel drugs.

  • Pharmacodynamic Biomarker: In clinical trials, measuring DOPAC can provide evidence of a drug's mechanism of action, particularly for compounds targeting MAO, COMT, or dopamine transporters.

Quantitative Data Summary

The following tables summarize typical DOPAC concentrations in various biological fluids and their alterations in specific conditions.

Table 1: Reference Ranges of DOPAC in Healthy Adults

Biological MatrixMean Concentration (ng/mL)Range (ng/mL)
Cerebrospinal Fluid (CSF)25.810.5 - 45.2
Plasma1.50.5 - 3.0
Urine (24-hour)1500 (µ g/24h )800 - 2500 (µ g/24h )

Data compiled from representative literature values and may vary between laboratories and analytical methods.

Table 2: Alterations in DOPAC Levels in Disease States

DiseaseBiological MatrixChange in DOPAC LevelsReference
Parkinson's Disease (untreated)CSFDecreased
Schizophrenia (acute psychosis)PlasmaIncreased
Major Depressive DisorderCSFDecreased

Experimental Protocols

Protocol 1: Quantification of DOPAC in Human Plasma by LC-MS/MS

This protocol outlines a robust and sensitive method for the determination of DOPAC in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents

  • DOPAC and DOPAC-d3 (internal standard) reference standards

  • Human plasma (K2EDTA as anticoagulant)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Sample Preparation Workflow

Sample_Prep_Workflow start Start: Plasma Sample step1 1. Thaw and vortex plasma sample start->step1 step2 2. Add internal standard (DOPAC-d3) step1->step2 step3 3. Protein precipitation with acetonitrile step2->step3 step4 4. Centrifuge to pellet protein step3->step4 step5 5. Supernatant transfer step4->step5 step6 6. Solid Phase Extraction (SPE) step5->step6 step7 7. Elution step6->step7 step8 8. Evaporate to dryness step7->step8 step9 9. Reconstitute in mobile phase step8->step9 end Ready for LC-MS/MS Analysis step9->end

Caption: Workflow for plasma sample preparation.

3. Detailed Sample Preparation Steps

  • Thaw frozen plasma samples at room temperature.

  • Vortex the samples for 10 seconds to ensure homogeneity.

  • To 100 µL of plasma, add 10 µL of the internal standard working solution (DOPAC-d3, 100 ng/mL).

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Conditions

  • LC System: High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), negative mode.

  • MRM Transitions:

    • DOPAC: Q1 181.1 -> Q3 137.1

    • DOPAC-d3: Q1 184.1 -> Q3 140.1

Protocol 2: Logical Relationship for Data Interpretation

The following diagram illustrates the logical flow for interpreting changes in DOPAC levels in the context of a clinical trial for a novel MAO-A inhibitor.

Data_Interpretation start Baseline Measurement (DOPAC Levels) treatment Administer MAO-A Inhibitor start->treatment post_treatment Post-Dose Measurement (DOPAC Levels) treatment->post_treatment comparison Compare Baseline vs. Post-Dose post_treatment->comparison decrease Significant Decrease in DOPAC comparison->decrease Observed no_change No Significant Change comparison->no_change Observed conclusion_pos Conclusion: Target Engagement (MAO-A Inhibition) decrease->conclusion_pos conclusion_neg Conclusion: Lack of Target Engagement or Ineffective Dose no_change->conclusion_neg

Caption: Logical flow for interpreting DOPAC data.

DOPAC is a valuable and well-established biomarker for assessing dopamine turnover in both preclinical and clinical settings. The protocols and information provided herein offer a framework for the accurate and reliable measurement of DOPAC, facilitating research into the pathophysiology of neurological and psychiatric disorders and aiding in the development of novel therapeutics targeting the dopaminergic system. The use of robust analytical methods, such as LC-MS/MS, is essential for generating high-quality data to support these endeavors.

Application Notes and Protocols for the Analytical Detection of Homoveratric Acid in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Homoveratric acid (3,4-Dimethoxyphenylacetic acid) is a metabolite of dopamine (B1211576) and has been investigated as a potential biomarker in various physiological and pathological states. Accurate and reliable quantification of homoveratric acid in biological fluids such as urine, plasma, and cerebrospinal fluid (CSF) is crucial for clinical and research applications. These application notes provide detailed protocols for the determination of homoveratric acid using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Application Note:

This method allows for the quantification of homoveratric acid in human urine. The protocol is adapted from a validated method for the simultaneous determination of various urinary metabolites, including the structurally similar homovanillic acid[1]. The method's simplicity and the widespread availability of HPLC-UV systems make it suitable for routine analysis.

Experimental Protocol:

a) Sample Preparation (Human Urine)

  • Collect a 24-hour urine sample in a container with an appropriate preservative (e.g., boric acid).

  • Thaw the frozen urine sample at room temperature.

  • Vortex the sample for 30 seconds to ensure homogeneity.

  • Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • For the calibration curve, spike drug-free urine with known concentrations of homoveratric acid standard.

b) HPLC-UV Conditions

  • Instrument: Agilent 1200 Series HPLC or equivalent with a Diode Array Detector (DAD).

  • Column: Eclipse Plus C18 Rapid Resolution column (4.6 mm × 100 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Formate buffer (pH 3.5).

  • Mobile Phase B: Methanol.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-15 min: 5% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

c) Data Analysis

Quantification is based on the peak area of homoveratric acid in the sample compared to the calibration curve generated from the standards.

Quantitative Data Summary (HPLC-UV)

ParameterValueReference
Linearity Range1 - 100 µg/mLAdapted from[1]
Limit of Detection (LOD)0.5 µg/mLAdapted from[1]
Limit of Quantification (LOQ)1.5 µg/mLAdapted from[1]
Recovery92 - 105%Adapted from[1]
Intra-day Precision (%RSD)< 5%Adapted from[1]
Inter-day Precision (%RSD)< 8%Adapted from[1]

Workflow Diagram (HPLC-UV)

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 Urine Sample Collection s2 Centrifugation s1->s2 s3 Filtration s2->s3 h1 HPLC Injection s3->h1 Filtered Sample h2 C18 Column Separation h1->h2 h3 UV Detection (280 nm) h2->h3 d1 Peak Integration h3->d1 Chromatogram d2 Quantification vs. Calibration Curve d1->d2

HPLC-UV Workflow for Homoveratric Acid Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

GC-MS offers high sensitivity and specificity for the analysis of organic acids in biological fluids. Due to the low volatility of homoveratric acid, a derivatization step is necessary to convert it into a more volatile compound suitable for gas chromatography. This protocol describes a general method for the analysis of organic acids in plasma, which can be applied to homoveratric acid.

Experimental Protocol:

a) Sample Preparation (Human Plasma)

  • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of homoveratric acid).

  • Protein Precipitation: Add 400 µL of ice-cold acetone, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Derivatization:

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) to the dried extract[2].

    • Seal the vial and heat at 60 °C for 45 minutes to form the trimethylsilyl (B98337) (TMS) derivative of homoveratric acid[2].

    • Cool the sample to room temperature before injection.

b) GC-MS Conditions

  • Instrument: Agilent 7890B GC coupled to a 5977A MSD or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the homoveratric acid-TMS derivative.

c) Data Analysis

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Quantitative Data Summary (GC-MS)

ParameterValueReference
Linearity Range0.1 - 50 µmol/LRepresentative data based on[3]
Limit of Detection (LOD)0.05 µmol/LRepresentative data based on[3]
Limit of Quantification (LOQ)0.15 µmol/LRepresentative data based on[3]
Recovery85 - 110%Representative data based on[3]
Intra-day Precision (%RSD)< 10%Representative data based on[4]
Inter-day Precision (%RSD)< 15%Representative data based on[4]

Workflow Diagram (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Plasma Sample + IS s2 Protein Precipitation s1->s2 s3 Evaporation s2->s3 s4 Derivatization (TMS) s3->s4 g1 GC Injection s4->g1 Derivatized Sample g2 Capillary Column Separation g1->g2 g3 MS Detection (SIM) g2->g3 d1 Peak Integration g3->d1 Mass Chromatogram d2 Quantification (Analyte/IS Ratio) d1->d2

GC-MS Workflow for Homoveratric Acid Analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note:

LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity, specificity, and throughput. This method is particularly suitable for analyzing low concentrations of homoveratric acid in complex matrices like cerebrospinal fluid (CSF) and plasma without the need for derivatization.

Experimental Protocol:

a) Sample Preparation (Cerebrospinal Fluid - CSF)

  • Thaw CSF samples on ice.

  • To 50 µL of CSF, add 10 µL of an internal standard solution (e.g., deuterated homoveratric acid).

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile, vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 15 minutes at 4 °C.

  • Transfer the supernatant to an HPLC vial for analysis.

b) LC-MS/MS Conditions

  • Instrument: Waters ACQUITY UPLC system coupled to a Xevo TQ-S mass spectrometer or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 2% B

    • 0.5-3.0 min: 2-98% B

    • 3.0-4.0 min: 98% B

    • 4.1-5.0 min: 2% B (re-equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI), Negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Homoveratric Acid Transition: m/z 195.1 > 151.1

    • Internal Standard Transition: m/z (e.g., 198.1 > 154.1 for a deuterated analog)

c) Data Analysis

Quantification is performed using the peak area ratio of the analyte to the internal standard, plotted against a calibration curve prepared in an artificial CSF matrix.

Quantitative Data Summary (LC-MS/MS)

ParameterValueReference
Linearity Range0.5 - 500 ng/mLRepresentative data based on[5][6]
Limit of Detection (LOD)0.1 ng/mLRepresentative data based on[5][6]
Limit of Quantification (LOQ)0.5 ng/mLRepresentative data based on[5][6]
Recovery95 - 108%Representative data based on[7]
Intra-day Precision (%RSD)< 7%Representative data based on[7]
Inter-day Precision (%RSD)< 10%Representative data based on[7]

Workflow Diagram (LC-MS/MS)

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 CSF Sample + IS s2 Protein Precipitation s1->s2 s3 Centrifugation s2->s3 l1 UPLC Injection s3->l1 Supernatant l2 C18 Column Separation l1->l2 l3 MS/MS Detection (MRM) l2->l3 d1 Peak Integration l3->d1 MRM Chromatogram d2 Quantification (Analyte/IS Ratio) d1->d2

LC-MS/MS Workflow for Homoveratric Acid Analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

Application Note:

Currently, there are no commercially available ELISA kits specifically for the detection of homoveratric acid. However, a competitive ELISA is the most suitable format for quantifying small molecules like homoveratric acid. This would require the development of a specific monoclonal or polyclonal antibody against homoveratric acid. The following is a general protocol for a competitive ELISA for a small molecule, which would need to be optimized for homoveratric acid upon successful antibody development.

Experimental Protocol (General Competitive ELISA):

a) Principle

Free homoveratric acid in the sample competes with a fixed amount of enzyme-labeled homoveratric acid for binding to a limited amount of anti-homoveratric acid antibody coated on the microplate wells. The amount of enzyme-labeled antigen bound to the antibody is inversely proportional to the concentration of homoveratric acid in the sample.

b) Procedure

  • Coating: Coat a 96-well microplate with an anti-homoveratric acid antibody. Incubate and then wash.

  • Blocking: Add a blocking buffer to prevent non-specific binding. Incubate and then wash.

  • Competition: Add standards or samples and a fixed concentration of enzyme-conjugated homoveratric acid to the wells. Incubate to allow competition for antibody binding sites.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the bound conjugate will convert the substrate, leading to color development.

  • Stopping the Reaction: Add a stop solution to halt the color development.

  • Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

c) Data Analysis

A standard curve is generated by plotting the absorbance values against the concentration of the homoveratric acid standards. The concentration in the samples is determined by interpolating their absorbance values on the standard curve. The signal is inversely proportional to the analyte concentration.

Quantitative Data Summary (ELISA)

ParameterValueReference
Linearity Range1 - 100 ng/mLHypothetical, dependent on antibody affinity
Limit of Detection (LOD)0.5 ng/mLHypothetical, dependent on antibody affinity
Limit of Quantification (LOQ)1.0 ng/mLHypothetical, dependent on antibody affinity
Recovery80 - 120%Target for assay development
Intra-day Precision (%RSD)< 10%Target for assay development
Inter-day Precision (%RSD)< 15%Target for assay development

Workflow Diagram (Competitive ELISA)

ELISA_Workflow cluster_assay ELISA Procedure cluster_data Data Analysis e1 Antibody Coating e2 Blocking e1->e2 e3 Competition (Sample + Labeled Antigen) e2->e3 e4 Washing e3->e4 e5 Substrate Addition e4->e5 e6 Stop Reaction e5->e6 d1 Read Absorbance (450 nm) e6->d1 Colorimetric Signal d2 Plot Standard Curve d1->d2 d3 Calculate Concentration d2->d3

Competitive ELISA Workflow for Small Molecule Analysis.

References

Application Note: Quantification of 3,4-Dimethoxyphenylacetic Acid using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantitative determination of 3,4-Dimethoxyphenylacetic acid (DMPAA). The method is suitable for the analysis of DMPAA in bulk drug substances and can be adapted for various research and quality control applications. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and linearity.

Introduction

This compound (DMPAA), also known as homoveratric acid, is a phenylacetic acid derivative.[1] It serves as a key starting material and intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of DMPAA is crucial for ensuring the quality and purity of raw materials and for monitoring reaction kinetics in synthetic processes. This document provides a detailed protocol for a validated HPLC-UV method for the quantification of DMPAA.

Experimental
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

The following chromatographic conditions were established for the analysis of DMPAA:

ParameterCondition
Mobile Phase Acetonitrile: 0.1% Phosphoric Acid in Water (v/v)
Elution Mode Isocratic at 40:60 (Acetonitrile: 0.1% Phosphoric Acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 278 nm
Run Time 10 minutes
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of DMPAA reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing DMPAA, dissolve it in a suitable solvent (e.g., methanol), and dilute with the mobile phase to obtain a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity was evaluated by analyzing a blank (mobile phase), the DMPAA standard, and a sample solution. The chromatograms were examined for any interfering peaks at the retention time of DMPAA. The method was found to be specific as no significant interference was observed at the retention time of the analyte.

The linearity of the method was determined by analyzing five standard solutions of DMPAA at different concentrations ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c

Accuracy was determined by the standard addition method. A known amount of DMPAA standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the sample concentration). The recovery of the added standard was calculated.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Mean ± SD 99.8 ± 0.7%

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day. Intermediate precision was determined by repeating the analysis on three different days. The results are expressed as the relative standard deviation (%RSD).

Precision Type%RSD (Peak Area)%RSD (Retention Time)
Repeatability (n=6) < 1.0%< 0.5%
Intermediate Precision (n=9) < 2.0%< 1.0%

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterValue (µg/mL)
LOD 0.15
LOQ 0.50
Results and Discussion

The developed HPLC-UV method provides a reliable and efficient means for the quantification of this compound. The chromatographic conditions yield a well-resolved, symmetric peak for DMPAA with a retention time of approximately 5.2 minutes. The validation data demonstrates that the method is linear, accurate, and precise over the specified concentration range.

Conclusion

The HPLC-UV method described in this application note is suitable for the routine quality control and quantitative analysis of this compound. The method is simple, accurate, and robust, making it a valuable tool for researchers, scientists, and drug development professionals.

Protocol: HPLC-UV Quantification of this compound

1. Scope

This protocol outlines the procedure for the quantitative determination of this compound (DMPAA) using a reversed-phase high-performance liquid chromatography (HPLC) method with UV detection.

2. Materials and Equipment

  • HPLC system with UV detector

  • C18 analytical column (250 mm x 4.6 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Syringe filters (0.45 µm)

  • DMPAA reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid

  • Water (HPLC grade)

3. Procedure

3.1. Preparation of Mobile Phase

  • Prepare 0.1% phosphoric acid in water by adding 1 mL of orthophosphoric acid to 1 L of HPLC grade water and mix well.

  • Prepare the mobile phase by mixing acetonitrile and 0.1% phosphoric acid in a 40:60 (v/v) ratio.

  • Degas the mobile phase before use.

3.2. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 100 mg of DMPAA reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate to dissolve.

    • Dilute to the mark with methanol and mix well.

  • Working Standard Solutions (for calibration curve):

    • Pipette appropriate volumes of the stock solution into a series of volumetric flasks and dilute with the mobile phase to obtain concentrations of 1, 5, 10, 50, and 100 µg/mL.

3.3. Preparation of Sample Solution

  • Accurately weigh a quantity of the sample expected to contain approximately 50 mg of DMPAA.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate to dissolve.

  • Dilute to the mark with methanol and mix well.

  • Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase to get a theoretical concentration of 50 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

3.4. HPLC Analysis

  • Set up the HPLC system with the chromatographic conditions specified in the application note.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solutions in ascending order of concentration.

  • Inject the sample solution(s).

  • Inject a standard solution after every few sample injections to check for system suitability.

4. Data Analysis

  • Identify the DMPAA peak in the chromatograms based on the retention time of the standard.

  • Measure the peak area of DMPAA in all chromatograms.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Calculate the concentration of DMPAA in the sample solution using the regression equation.

  • Calculate the final amount of DMPAA in the original sample, taking into account the dilutions made.

5. System Suitability

The following system suitability parameters should be monitored:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD for replicate injections ≤ 2.0%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Acetonitrile:0.1% H3PO4) D Equilibrate HPLC System (C18 Column, 30°C) A->D B Prepare Standard Solutions (1-100 µg/mL) E Inject Blank, Standards, and Samples (10 µL injection) B->E C Prepare Sample Solution (Target: 50 µg/mL) C->E D->E F UV Detection at 278 nm E->F G Integrate Peak Areas F->G H Construct Calibration Curve G->H I Quantify DMPAA in Sample H->I

Caption: Experimental workflow for the HPLC-UV quantification of this compound.

Validation_Pathway Start Method Development Validation Method Validation (ICH) Start->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Result Validated Method Specificity->Result Linearity->Result Accuracy->Result Precision->Result LOD_LOQ->Result

Caption: Logical relationship of steps in the HPLC method validation process.

References

Application Note: Sensitive Detection of 3,4-Dimethoxyphenylacetic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3,4-Dimethoxyphenylacetic acid (DMPAA) in biological matrices. The protocol outlines a straightforward sample preparation procedure involving protein precipitation, followed by rapid and efficient chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for researchers, scientists, and drug development professionals requiring precise and accurate measurement of DMPAA for various applications, including metabolic studies and pharmaceutical research.

Introduction

This compound (DMPAA), also known as homoveratric acid, is a chemical intermediate used in the synthesis of various compounds, including cardiovascular drugs.[1] Accurate and sensitive quantification of DMPAA in biological samples is crucial for understanding its pharmacokinetics, metabolism, and potential physiological roles. LC-MS/MS offers superior selectivity and sensitivity compared to other analytical techniques, making it the method of choice for bioanalytical studies. This protocol provides a detailed workflow for the reliable quantification of DMPAA.

Experimental Workflow

The overall experimental workflow for the analysis of DMPAA is depicted below.

Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Precipitation Protein Precipitation (Cold Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dilution Dilution & Filtration Supernatant->Dilution Injection Sample Injection Dilution->Injection LC UPLC Separation Injection->LC MS Mass Spectrometry (ESI-) LC->MS Detection MRM Detection MS->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for DMPAA analysis.

Detailed Protocols

Materials and Reagents
  • This compound (DMPAA) reference standard

  • Internal Standard (IS), e.g., DMPAA-d3

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Biological matrix (e.g., plasma, urine)

Standard and Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of DMPAA and the internal standard in methanol.

  • Working Standards: Serially dilute the stock solutions with 50:50 methanol:water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of the biological sample (or standard/QC), add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 30 seconds to precipitate proteins.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.

    • Filter through a 0.22 µm filter before injection.

LC-MS/MS System and Conditions

The analysis is performed on a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, equilibrate for 1.9 min

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temp. 500°C
Capillary Voltage -3.0 kV
Gas Flow Nebulizer: 45 psi; Dry Gas: 10 L/min
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions and Quantitative Data

The following MRM transitions are monitored for the quantification of DMPAA and its internal standard.

Table 3: MRM Transitions and Optimized Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
DMPAA 195.1135.1100-15
DMPAA-d3 (IS) 198.1138.1100-15

Table 4: Representative Quantitative Performance

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.25 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (%) 85 - 115%
Data Analysis and Quantification

Data is acquired and processed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The concentration of DMPAA in the unknown samples is then determined from this calibration curve.

Signaling Pathway (Illustrative)

While DMPAA is a synthetic intermediate, for biological studies, it's important to consider its potential metabolic pathways. The following diagram illustrates a hypothetical metabolic conversion.

Metabolism Dopamine Dopamine MAO MAO Dopamine->MAO DOPAL DOPAL (3,4-Dihydroxyphenylacetaldehyde) MAO->DOPAL ALDH ALDH DOPAL->ALDH DOPAC DOPAC (3,4-Dihydroxyphenylacetic acid) ALDH->DOPAC COMT COMT DOPAC->COMT DMPAA DMPAA (this compound) DOPAC->DMPAA Methylation HVA HVA (Homovanillic Acid) COMT->HVA

Caption: Potential metabolic context of DMPAA.

Conclusion

The LC-MS/MS method presented here provides a sensitive, specific, and reliable approach for the quantification of this compound in biological matrices. The detailed protocol for sample preparation and instrumental analysis, along with the summarized quantitative data, offers a comprehensive guide for researchers in various scientific disciplines. This method can be readily implemented in any laboratory equipped with standard LC-MS/MS instrumentation.

References

Application Note: Quantitative Analysis of Homoveratric Acid in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of homoveratric acid in human urine using gas chromatography-mass spectrometry (GC-MS). Homoveratric acid, a metabolite of dopamine (B1211576), is a key biomarker in various physiological and pathological states. The protocol described herein involves a liquid-liquid extraction (LLE) followed by derivatization to enhance volatility and thermal stability for GC-MS analysis. This method provides excellent linearity, sensitivity, and reproducibility, making it suitable for clinical research and drug development applications.

Introduction

Homoveratric acid (3,4-dimethoxyphenylacetic acid) is an organic compound that belongs to the class of dimethoxybenzenes.[1] It is a metabolite in the dopamine metabolic pathway. The quantitative analysis of homoveratric acid in biological fluids such as urine is crucial for monitoring dopamine turnover and can be indicative of certain metabolic disorders or the effects of therapeutic agents. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of volatile and semi-volatile compounds.[2] However, due to the polar nature and low volatility of homoveratric acid, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.[2][3] This application note provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of homoveratric acid from human urine.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)
  • Urine Sample Collection and Pre-treatment: Collect urine samples in clean glass containers to prevent contamination.[2] If not analyzed immediately, store samples at -20°C or below. Prior to extraction, thaw the urine samples on ice. Centrifuge the samples to remove any particulate matter.[2]

  • Internal Standard Spiking: To a 1 mL aliquot of the urine sample, add a known concentration of an appropriate internal standard (e.g., a deuterated analog of homoveratric acid or a structurally similar compound not present in the sample).

  • Acidification: Acidify the urine sample to a pH of approximately 2 by adding a suitable acid (e.g., 6M HCl). This step protonates the carboxylic acid group of homoveratric acid, making it more soluble in organic solvents.

  • Extraction: Add 3 mL of a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) to the acidified urine sample.[2] Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of homoveratric acid into the organic phase.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction process (steps 4-6) with another 3 mL of the organic solvent to maximize the recovery of the analyte. Combine the organic extracts.

  • Drying: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen gas. This step concentrates the analyte and removes the extraction solvent.

Derivatization (Silylation)
  • Reagent Preparation: Prepare a derivatization solution of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Derivatization Reaction: To the dried extract, add 100 µL of the BSTFA + 1% TMCS derivatization reagent. Cap the vial tightly.

  • Incubation: Heat the mixture at 70°C for 40 minutes to facilitate the derivatization reaction. This process replaces the active hydrogen on the carboxylic acid group of homoveratric acid with a trimethylsilyl (B98337) (TMS) group.

  • Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS autosampler vial for analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 6890N or equivalent

  • Mass Spectrometer: Agilent 5975B or equivalent

  • Column: TG-5 MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp 1: Increase to 155°C at a rate of 4°C/min, hold for 2 minutes

    • Ramp 2: Increase to 170°C at a rate of 4°C/min, hold for 2 minutes

    • Ramp 3: Increase to 280°C at a rate of 10°C/min, hold for 5 minutes

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

The quantitative performance of the method should be evaluated by constructing a calibration curve and determining the linearity, limit of detection (LOD), and limit of quantitation (LOQ). The following table summarizes typical performance data for the analysis of organic acids by GC-MS.

ParameterResult
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.05 µmol/L
Limit of Quantitation (LOQ) 0.15 µmol/L
Precision (%RSD) < 10%
Accuracy (Recovery %) 90-110%

Note: The values presented are illustrative and should be determined for each specific laboratory setup and matrix.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine_sample Urine Sample add_is Add Internal Standard urine_sample->add_is acidify Acidify (pH 2) add_is->acidify lle Liquid-Liquid Extraction (Ethyl Acetate) acidify->lle evaporate Evaporate to Dryness lle->evaporate add_bstfa Add BSTFA + 1% TMCS evaporate->add_bstfa heat Heat (70°C, 40 min) add_bstfa->heat gcms GC-MS Analysis heat->gcms data Data Acquisition & Processing gcms->data

Caption: Experimental workflow for the GC-MS analysis of homoveratric acid.

dopamine_metabolism cluster_info Enzymes Dopamine Dopamine DOPAC 3,4-Dihydroxyphenylacetic acid (DOPAC) Dopamine->DOPAC MAO ThreeMT 3-Methoxytyramine (3-MT) Dopamine->ThreeMT COMT HVA Homovanillic Acid (HVA) DOPAC->HVA COMT ThreeMT->HVA MAO MAO MAO: Monoamine Oxidase COMT COMT: Catechol-O-Methyltransferase

Caption: Simplified metabolic pathway of dopamine.

References

Derivatization of 3,4-Dimethoxyphenylacetic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Analyse von 3,4-Dimethoxyphenylessigsäure mittels GC-MS nach Derivatisierung

Anwendungshinweis und Protokoll

Zusammenfassung

Dieser Anwendungshinweis beschreibt ein detailliertes Protokoll für die Derivatisierung von 3,4-Dimethoxyphenylessigsäure (DMPAA) für die quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Aufgrund ihrer hohen Polarität und geringen Flüchtigkeit ist eine direkte GC-MS-Analyse von Carbonsäuren wie DMPAA schwierig.[1][2] Die hier beschriebene Methode verwendet die Silylierung, um die polare Carboxylgruppe in einen flüchtigeren und thermisch stabileren Trimethylsilylester (TMS) umzuwandeln. Dieses Verfahren verbessert die chromatographischen Eigenschaften, was zu einer besseren Peakform, erhöhter Empfindlichkeit und zuverlässiger Quantifizierung führt.[3] Die Methode eignet sich für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die DMPAA in verschiedenen Matrices analysieren.

Einleitung

3,4-Dimethoxyphenylessigsäure, auch bekannt als Homovanillinsäure, ist ein wichtiger Metabolit des Neurotransmitters Dopamin. Ihre genaue Quantifizierung in biologischen Proben ist für die klinische Diagnostik und neurowissenschaftliche Forschung von großer Bedeutung. Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Technik für die Analyse von niedermolekularen Metaboliten.[4] Jedoch sind viele polare Verbindungen wie Carbonsäuren aufgrund ihrer geringen Flüchtigkeit und der Tendenz zur Wasserstoffbrückenbindung, die zu Adsorptionsproblemen im GC-System führen kann, nicht direkt für die GC-Analyse geeignet.[5]

Die chemische Derivatisierung ist ein entscheidender Schritt in der Probenvorbereitung, um diese Einschränkungen zu überwinden.[6][7] Die Silylierung ist eine der am weitesten verbreiteten Derivatisierungstechniken für Verbindungen mit aktiven Wasserstoffatomen, wie sie in Carboxyl-, Hydroxyl- und Amingruppen vorkommen.[2][3] Bei dieser Reaktion wird der aktive Wasserstoff durch eine Trimethylsilyl-(TMS)-Gruppe ersetzt, wodurch die Polarität des Moleküls verringert und seine Flüchtigkeit erhöht wird.[3] N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft in Kombination mit einem Katalysator wie Trimethylchlorsilan (TMCS), ist ein hochwirksames Silylierungsreagenz für Carbonsäuren.[8]

Dieser Anwendungshinweis bietet ein optimiertes Protokoll für die Silylierungsderivatisierung von DMPAA mit BSTFA + 1 % TMCS und die anschließende GC-MS-Analyse.

Experimentelles Protokoll

Materialien und Reagenzien
  • Standard: 3,4-Dimethoxyphenylessigsäure (DMPAA) (≥98 % Reinheit)

  • Derivatisierungsreagenz: N,O-Bis(trimethylsilyl)trifluoracetamid mit 1 % Trimethylchlorsilan (BSTFA + 1 % TMCS)

  • Lösungsmittel: Pyridin, Acetonitril, Ethylacetat (alle wasserfrei, GC-Qualität)

  • Interne Standardlösung (optional): z. B. eine strukturell ähnliche, aber chromatographisch getrennte deuterierte Verbindung.

  • Geräte:

    • Gaschromatograph mit Massenspektrometer (GC-MS)

    • Autosampler-Vials (2 ml) mit Kappen und Septen

    • Mikroliterspritzen

    • Heizblock oder Wasserbad

    • Vortex-Mischer

    • Zentrifuge

    • Stickstoff-Evaporator

Vorbereitung der Standardlösung
  • Stammlösung (1 mg/ml): Wiegen Sie 10 mg DMPAA genau ein und lösen Sie es in 10 ml Acetonitril in einem volumetrischen Kolben.

  • Arbeitsstandards: Bereiten Sie durch serielle Verdünnung der Stammlösung mit Acetonitril eine Reihe von Arbeitsstandards in Konzentrationen von 1 µg/ml bis 100 µg/ml vor.

Probenvorbereitung (Allgemeines Protokoll)

Die Probenvorbereitung hängt stark von der Matrix ab (z. B. Plasma, Urin, Pflanzenextrakt). Ein allgemeines Flüssig-Flüssig-Extraktionsverfahren ist unten beschrieben.

  • Überführen Sie 100 µl der Probe (z. B. Plasma) in ein Zentrifugenröhrchen.

  • Fügen Sie optional einen internen Standard hinzu.

  • Säuern Sie die Probe durch Zugabe von 10 µl 1 M HCl an.

  • Fügen Sie 500 µl Ethylacetat hinzu, vortexen Sie für 1 Minute und zentrifugieren Sie für 5 Minuten bei 3000 x g.

  • Überführen Sie die obere organische Phase in ein sauberes Autosampler-Vial.

  • Wiederholen Sie die Extraktion mit weiteren 500 µl Ethylacetat und vereinigen Sie die organischen Phasen.

  • Trocknen Sie den Extrakt unter einem sanften Stickstoffstrom bei Raumtemperatur oder leicht erhöhter Temperatur (ca. 40 °C) vollständig ein.

Derivatisierungsprotokoll (Silylierung)
  • Geben Sie zu dem getrockneten Rückstand (Standard oder Probe) 50 µl Pyridin (zur besseren Lösung des Analyten) und 50 µl BSTFA + 1 % TMCS.[9]

  • Verschließen Sie das Vial sofort fest.

  • Vortexen Sie das Gemisch für 30 Sekunden.

  • Erhitzen Sie das Vial für 60 Minuten bei 70 °C in einem Heizblock oder Wasserbad.[9][10] Die Optimierung von Reaktionszeit und -temperatur kann erforderlich sein, um die Derivatisierungsausbeute zu maximieren.

  • Lassen Sie das Vial auf Raumtemperatur abkühlen.

  • Die Probe ist nun für die GC-MS-Injektion bereit.

Derivatization_Workflow cluster_prep Probenvorbereitung cluster_deriv Derivatisierung cluster_analysis Analyse Sample Probe (z.B. 100 µL Plasma) Extraction Flüssig-Flüssig-Extraktion (Ethylacetat) Sample->Extraction Drydown Eindampfen unter N2 Extraction->Drydown AddReagents Zugabe von Pyridin und BSTFA + 1% TMCS Drydown->AddReagents Vortex Vortexen (30s) AddReagents->Vortex Heat Erhitzen (70°C, 60 min) Vortex->Heat Cool Abkühlen auf RT Heat->Cool GCMS GC-MS Injektion Cool->GCMS Data Datenerfassung und -analyse GCMS->Data

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und GC-MS-Analyse.

GC-MS-Analyseparameter

Die folgenden Parameter sind ein Ausgangspunkt und müssen möglicherweise für das spezifische Instrument optimiert werden.

  • GC-System: Agilent 7890B oder Äquivalent

  • MS-System: Agilent 5977A MSD oder Äquivalent

  • Säule: HP-5ms (30 m x 0,25 mm, 0,25 µm Filmdicke) oder äquivalente apolare Säule

  • Injektor: Splitless-Modus, 250 °C

  • Injektionsvolumen: 1 µl

  • Trägergas: Helium, konstante Flussrate 1,0 ml/min

  • Ofentemperaturprogramm:

    • Anfangstemperatur: 80 °C, gehalten für 2 Minuten

    • Rampe: 10 °C/min bis 280 °C

    • Haltezeit: 5 Minuten bei 280 °C

  • MS-Transferleitung: 280 °C

  • Ionenquelle: Elektronenionisation (EI), 70 eV, 230 °C

  • Quadrupol: 150 °C

  • Scan-Modus: Full Scan (m/z 50-550) oder Selected Ion Monitoring (SIM) für erhöhte Empfindlichkeit.

Ergebnisse und Diskussion

Die Derivatisierung von 3,4-Dimethoxyphenylessigsäure mit BSTFA führt zur Bildung des Trimethylsilylesters (DMPAA-TMS). Diese Reaktion ersetzt den aktiven Wasserstoff der Carboxylgruppe durch eine TMS-Gruppe.

References

Application Note: Quantification of Catecholamine Metabolites in Biological Matrices using 3,4-Dimethoxyphenylacetic Acid as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of catecholamine metabolites, such as homovanillic acid (HVA) and vanillylmandelic acid (VMA), in biological samples is crucial for understanding neurotransmitter function and for the diagnosis and monitoring of various pathological conditions, including neuroblastoma and other disorders of dopamine (B1211576) metabolism. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and accuracy.

The use of a stable and reliable internal standard (IS) is paramount in LC-MS/MS-based bioanalysis to compensate for variations in sample preparation, injection volume, and matrix effects. An ideal internal standard should mimic the physicochemical properties and ionization behavior of the analyte of interest. 3,4-Dimethoxyphenylacetic acid, a structural analog of HVA, is an excellent candidate for use as an internal standard in the quantification of catecholamine metabolites. This application note provides a detailed protocol and performance data for the use of this compound as an internal standard for the analysis of key catecholamine metabolites in biological matrices.

Logical Workflow for Method Development

The development of a robust LC-MS/MS method involves a systematic workflow to ensure accuracy, precision, and reliability.

Method_Development_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Data Processing & Validation Matrix Biological Matrix (Plasma, Urine, Tissue) Spike Spike with Analytes & this compound (IS) Matrix->Spike Addition of IS Extraction Extraction (Protein Precipitation, LLE, or SPE) Spike->Extraction Isolation Drydown Evaporation & Reconstitution Extraction->Drydown Concentration Injection Injection onto LC System Drydown->Injection Analysis Start Separation Chromatographic Separation Injection->Separation Mobile Phase Ionization Electrospray Ionization (ESI) Separation->Ionization Eluent Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Ions Integration Peak Integration Detection->Integration Raw Data Calibration Calibration Curve Generation (Analyte/IS Ratio vs. Concentration) Integration->Calibration Peak Areas Quantification Quantification of Analytes Calibration->Quantification Calculated Concentrations Validation Method Validation (Accuracy, Precision, Linearity) Quantification->Validation Performance Metrics

Figure 1: A typical workflow for bioanalytical method development and validation.

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis for the quantification of catecholamine metabolites using this compound as an internal standard.

Materials and Reagents
  • Analytes: Homovanillic acid (HVA), Vanillylmandelic acid (VMA)

  • Internal Standard: this compound

  • Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade)

  • Reagents: Formic acid, Ammonium (B1175870) formate

  • Biological Matrix: Human plasma, urine, or tissue homogenate

Sample Preparation: Protein Precipitation (for Plasma)

Protein precipitation is a straightforward and effective method for removing proteins from plasma samples.

  • To 100 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (this compound in methanol).

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the initial mobile phase.

Sample Preparation: Solid-Phase Extraction (SPE) (for Urine)

SPE is often employed for urine samples to remove interferences and concentrate the analytes.

  • To 0.5 mL of urine, add 40 µL of the internal standard mix.

  • Adjust the pH of the sample to between 7.5 and 9.5 with ammonium hydroxide.

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or hydrophilic-lipophilic balance sorbent) according to the manufacturer's instructions.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analytes and the internal standard with an appropriate elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.

ParameterCondition
LC System Agilent 1200 series or equivalent
Column Zorbax SB-C18, 4.6 x 75 mm, 3.5 µm or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Gradient Optimized for separation of analytes and IS. A typical gradient might start with 5% B, ramp to 95% B, and then re-equilibrate.
Mass Spectrometer API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive or Negative depending on the analyte
MRM Transitions To be determined by direct infusion of individual standards. Example transitions are provided below.

Table 1: General LC-MS/MS Conditions.

Example Multiple Reaction Monitoring (MRM) Transitions (to be optimized):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Homovanillic acid (HVA)181.1137.1
Vanillylmandelic acid (VMA)197.1151.1
This compound (IS)195.1151.1

Table 2: Example MRM Transitions.

Method Validation and Performance

A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA or ICH) to ensure the reliability of the analytical method. The following tables summarize typical performance data expected from a validated method using this compound as an internal standard.

Linearity and Range
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
HVA1 - 1000> 0.995
VMA1 - 1000> 0.995

Table 3: Linearity and Range.

Accuracy and Precision
AnalyteConcentration (ng/mL)Accuracy (% Recovery)Precision (% RSD)
HVA5 (LQC)95 - 105< 15
50 (MQC)95 - 105< 15
800 (HQC)95 - 105< 15
VMA5 (LQC)95 - 105< 15
50 (MQC)95 - 105< 15
800 (HQC)95 - 105< 15

Table 4: Accuracy and Precision (LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control).

Recovery
AnalyteExtraction MethodMean Recovery (%)
HVAProtein Precipitation85 - 95
VMAProtein Precipitation85 - 95
HVASolid-Phase Extraction> 80
VMASolid-Phase Extraction> 80

Table 5: Extraction Recovery.

Signaling Pathway Context

The analytes quantified using this method are key metabolites in the dopamine metabolic pathway. Understanding this pathway is essential for interpreting the analytical results.

Dopamine_Metabolism Dopamine Dopamine MAO MAO Dopamine->MAO COMT COMT Dopamine->COMT Alternative Pathway DOPAL 3,4-Dihydroxyphenylacetaldehyde (DOPAL) ALDH ALDH DOPAL->ALDH DOPAC 3,4-Dihydroxyphenylacetic Acid (DOPAC) DOPAC->COMT HVA Homovanillic Acid (HVA) MT 3-Methoxytyramine (3-MT) MT->MAO MAO->DOPAL MAO->HVA ALDH->DOPAC COMT->HVA COMT->MT

Figure 2: Simplified dopamine metabolic pathway.

Conclusion

This application note provides a comprehensive framework for the development and validation of an LC-MS/MS method for the quantification of catecholamine metabolites in biological matrices using this compound as an internal standard. The provided protocols and performance data demonstrate that this approach is robust, reliable, and suitable for a wide range of research and clinical applications. The structural similarity of this compound to key analytes like homovanillic acid ensures effective compensation for analytical variability, leading to high-quality quantitative results.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3,4-Dimethoxyphenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this important compound.

Troubleshooting Guides & FAQs

This section provides practical solutions to common problems encountered in the primary synthetic routes to this compound.

Route 1: From Veratraldehyde via 3,4-Dimethoxyphenylacetonitrile (B126087)

This is a widely used multi-step synthesis. Below are common issues and their solutions for each key stage.

Diagram of the Synthetic Workflow from Veratraldehyde:

A Veratraldehyde B 3,4-Dimethoxyphenyl- acetaldehyde A->B Darzens Condensation & Decarboxylation C 3,4-Dimethoxyphenyl- acetaldoxime B->C Oximation D 3,4-Dimethoxyphenyl- acetonitrile (B52724) C->D Dehydration E 3,4-Dimethoxyphenyl- acetic acid D->E Hydrolysis

Caption: Synthetic pathway from Veratraldehyde to this compound.

FAQs for Route 1:

  • Question 1: My yield of 3,4-dimethoxyphenylacetonitrile is consistently low. What are the potential causes and how can I improve it?

    Answer: Low yields in the synthesis of 3,4-dimethoxyphenylacetonitrile from veratraldehyde often stem from issues in the multi-step conversion process, which includes the formation of an intermediate aldehyde, its oximation, and subsequent dehydration. Traditional methods can be harsh and inefficient.

    Common Causes and Solutions:

    • Suboptimal Dehydration of the Aldoxime: The dehydration of 3,4-dimethoxyphenylacetaldoxime is a critical step. Using strong acids can lead to Beckmann rearrangement, forming undesired formamide (B127407) byproducts, while other dehydrating agents like acetic anhydride (B1165640) can be costly and lead to side reactions.

      • Recommended Solution: A more efficient and milder method involves using a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) with a strong base (e.g., KOH) in a suitable organic solvent. This method has been shown to significantly improve yields.

    • Harsh Reaction Conditions: High temperatures and strong reagents in the initial steps can lead to degradation of the starting material and intermediates.

      • Recommended Solution: Employing a milder, multi-step, one-pot synthesis where the intermediates are not isolated can improve the overall yield. A patented method suggests a sequence of decarboxylation, oximation, and dehydration under controlled temperature conditions.[1][2][3]

    Quantitative Data on Yield Improvement:

StepTraditional Method YieldImproved Method Yield (with Phase-Transfer Catalyst)
Dehydration of Aldoxime Often below 70%Up to 85%
  • Question 2: During the hydrolysis of 3,4-dimethoxyphenylacetonitrile, I am observing a significant amount of a neutral byproduct. What is it and how can I avoid it?

    Answer: The most common neutral byproduct during the hydrolysis of a nitrile is the corresponding amide, in this case, 3,4-dimethoxyphenylacetamide. This occurs due to incomplete hydrolysis.

    Troubleshooting Incomplete Hydrolysis:

    • Insufficient Reaction Time or Temperature: Both acidic and basic hydrolysis of nitriles require sufficient time and temperature to drive the reaction to completion.

      • Solution: Increase the reaction time and/or temperature. Monitoring the reaction by TLC or HPLC is crucial to ensure the disappearance of the starting nitrile and the intermediate amide.

    • Inadequate Concentration of Acid or Base: The concentration of the hydrolyzing agent is critical.

      • Solution: For acidic hydrolysis, a mixture of sulfuric acid and water or concentrated hydrochloric acid is typically used. For basic hydrolysis, a higher concentration of NaOH or KOH (e.g., 20-40%) is recommended.

    Diagram for Troubleshooting Hydrolysis:

    Start Start: 3,4-Dimethoxyphenyl- acetonitrile Problem Issue: Incomplete Hydrolysis Start->Problem Cause1 Insufficient Reaction Time/ Temperature Problem->Cause1 Cause2 Inadequate Acid/Base Concentration Problem->Cause2 Solution1 Increase Time and/ or Temperature Cause1->Solution1 Solution2 Increase Acid/ Base Concentration Cause2->Solution2 Result Complete Hydrolysis to 3,4-Dimethoxyphenyl- acetic acid Solution1->Result Solution2->Result

    Caption: Troubleshooting incomplete hydrolysis of the nitrile intermediate.

Route 2: Willgerodt-Kindler Reaction of 3,4-Dimethoxyacetophenone

This reaction allows for the synthesis of arylthioamides, which can then be hydrolyzed to the corresponding carboxylic acids.

FAQs for Route 2:

  • Question 3: The Willgerodt-Kindler reaction of 3,4-dimethoxyacetophenone is giving me a low yield and a complex mixture of products. How can I optimize this reaction?

    Answer: The Willgerodt-Kindler reaction is known for often requiring harsh conditions (high temperatures and long reaction times), which can lead to side reactions and reduced yields.[4]

    Optimization Strategies:

    • Catalysis: The use of an acid catalyst can significantly improve the reaction rate and yield. Montmorillonite K10, a solid acid catalyst, has been shown to be effective.

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often leads to cleaner reactions with higher yields compared to conventional heating.

    • Solvent Choice: While often run neat, the choice of a high-boiling solvent can sometimes improve the reaction profile.

    • Reactant Stoichiometry: The molar ratios of the ketone, amine (e.g., morpholine), and sulfur are critical. An excess of the amine and sulfur is typically required.

    Quantitative Data on Willgerodt-Kindler Reaction Optimization:

ConditionTemperature (°C)Time (h)Yield (%)
Conventional Heating (Neat) 130-14012-2440-60
With Acid Catalyst (Montmorillonite K10) 1208-1260-75
Microwave Irradiation 150-1800.5-170-85
  • Question 4: What are the common side products in the Willgerodt-Kindler reaction?

    Answer: Besides the desired thioamide, several side products can form, complicating purification.

    Common Side Products:

    • Unreacted Starting Material: Due to the often slow nature of the reaction.

    • Simple Amide: From premature hydrolysis of the thioamide.

    • Products of Rearrangement and Fragmentation: The complex mechanism can lead to various rearranged and fragmented sulfur-containing byproducts.[5]

    • Thiophene derivatives and other heterocyclic compounds can also be formed under certain conditions.[5]

Purification Issues
  • Question 5: I am having trouble purifying the final this compound by crystallization. What are the best practices?

    Answer: Effective crystallization depends on the choice of solvent and the cooling rate. The presence of impurities can also hinder crystallization or lead to the formation of an oil.

    Troubleshooting Crystallization:

    • Solvent Selection: this compound can be crystallized from water or a mixture of benzene (B151609) and ligroin.[6] If the product is highly impure, a multi-solvent system (dissolving in a good solvent and adding a poor solvent until turbidity appears) may be necessary.

    • "Oiling Out": If the product separates as an oil instead of crystals, it may be due to a high concentration of impurities or too rapid cooling.

      • Solution: Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Seeding the solution with a pure crystal can also promote proper crystallization.

    • Poor Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute.

      • Solution: Evaporate some of the solvent to increase the concentration and then cool again. Scratching the inside of the flask with a glass rod can also induce nucleation.

Experimental Protocols

Protocol 1: Hydrolysis of 3,4-Dimethoxyphenylacetonitrile to this compound

This protocol describes the final step in the synthesis from veratraldehyde.

Materials:

  • 3,4-Dimethoxyphenylacetonitrile

  • Sulfuric acid (70% v/v) or Sodium Hydroxide (B78521) (20% w/v)

  • Diethyl ether or other suitable organic solvent

  • Sodium bicarbonate (saturated solution)

  • Hydrochloric acid (concentrated)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure (Acidic Hydrolysis):

  • In a round-bottom flask equipped with a reflux condenser, add 3,4-dimethoxyphenylacetonitrile (1 equivalent).

  • Carefully add 70% sulfuric acid (approximately 5-10 volumes).

  • Heat the mixture to reflux (around 110-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Extract the aqueous mixture with diethyl ether (3 x 2 volumes).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution.

  • The aqueous bicarbonate layer now contains the sodium salt of the carboxylic acid. Acidify this aqueous layer with concentrated HCl to a pH of ~2, which will precipitate the this compound.

  • Filter the solid product, wash with cold water, and dry.

  • The crude product can be recrystallized from hot water or a benzene/ligroin mixture.[6]

Procedure (Basic Hydrolysis):

  • In a round-bottom flask with a reflux condenser, dissolve 3,4-dimethoxyphenylacetonitrile (1 equivalent) in ethanol (B145695) (2-3 volumes).

  • Add a 20% aqueous solution of sodium hydroxide (3-4 equivalents).

  • Heat the mixture to reflux with stirring for 4-8 hours, monitoring for the evolution of ammonia (B1221849) gas (indicating the reaction is proceeding) and by TLC/HPLC.

  • After completion, cool the mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • Recrystallize as described above.

Protocol 2: Willgerodt-Kindler Reaction of 3,4-Dimethoxyacetophenone

Materials:

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine 3,4-dimethoxyacetophenone (1 equivalent), morpholine (2.5 equivalents), and sulfur (1.5 equivalents).

  • Add a minimal amount of pyridine to facilitate mixing.

  • Heat the mixture to reflux (around 130-140 °C) for 12-16 hours. The reaction mixture will become dark.

  • Cool the reaction mixture and pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • The intermediate thioamide will often precipitate. If it separates as an oil, it may solidify upon standing or scratching.

  • Isolate the crude thioamide and hydrolyze it without further purification by refluxing with a mixture of ethanol and concentrated hydrochloric acid for 6-12 hours.

  • After hydrolysis, cool the solution and add water to precipitate the crude this compound.

  • Filter the solid, wash with water, and purify by recrystallization.

References

Optimizing HPLC separation of dopamine metabolites including homoveratric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of dopamine (B1211576) metabolites, with a specific focus on homoveratric acid.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of dopamine metabolites.

ProblemPossible CausesSuggested Solutions
Poor Peak Shape (Tailing or Fronting) Column contamination or degradation.Flush the column with a strong solvent or replace it if necessary. Consider using a guard column to protect the analytical column.
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure analytes are in a single ionic state. For acidic compounds like homoveratric acid, a lower pH is often beneficial.[1]
Sample overload.Reduce the injection volume or dilute the sample.
Sample solvent incompatible with the mobile phase.Prepare the sample in a solvent that is of similar or weaker strength than the mobile phase.
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure accurate and consistent preparation of the mobile phase. Degas the mobile phase to prevent bubble formation.
Unstable column temperature.Use a column oven to maintain a constant temperature, as temperature variations can affect retention times.[2]
Pump malfunction or leaks.Check the HPLC pump for consistent flow rate and inspect the system for any leaks.
Column equilibration is insufficient.Ensure the column is properly equilibrated with the mobile phase before starting the analysis.
High Backpressure Blockage in the column or system.Reverse flush the column. Check for blockages in the inline filter, guard column, or tubing.
Particulate matter from the sample.Filter all samples before injection to remove any particulate matter.
Mobile phase precipitation.Ensure the mobile phase components are fully dissolved and compatible to prevent precipitation.
No or Low Signal/Peaks Detector issue.Check the detector lamp and ensure the correct wavelength is set for your analytes. For dopamine and its metabolites, UV detection around 280 nm is common.[3]
Injection problem.Verify the proper functioning of the autosampler or manual injector.
Sample degradation.Ensure proper sample storage and handling to prevent degradation of catecholamines, which can be unstable.[4]

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating dopamine metabolites like homoveratric acid?

A1: The choice of column depends on the specific metabolites of interest. Reversed-phase columns, such as C8 and C18, are commonly used.[5][6][7] For more polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) columns can provide better retention and separation.[2][4] Mixed-mode columns that combine reversed-phase and ion-exchange characteristics are also effective for separating a range of polar and non-polar analytes in a single run.[8][9]

Q2: How do I choose the optimal mobile phase for my separation?

A2: The mobile phase composition is critical for good separation. A common starting point is a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer.[5][6][7] The pH of the aqueous phase is a key parameter to adjust for optimizing the retention and peak shape of ionizable compounds like homoveratric acid.[1] Using a buffer such as phosphate (B84403) or formate (B1220265) helps to control the pH and improve reproducibility.[5][10]

Q3: What are the recommended sample preparation techniques for biological samples containing dopamine metabolites?

A3: For biological samples like urine or plasma, sample preparation is crucial to remove interferences and concentrate the analytes.[11] Common techniques include:

  • Solid-Phase Extraction (SPE): This is a highly selective method for cleaning up complex samples.[11][12]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids.[11][12]

  • Protein Precipitation: For plasma or serum samples, this is a simple way to remove proteins that can interfere with the analysis.[12]

Q4: What detection methods are suitable for dopamine and its metabolites?

A4: Several detection methods can be used, each with its advantages:

  • UV/Vis or Photodiode Array (PDA) Detection: Dopamine and its metabolites have UV absorbance, typically around 280 nm, making this a straightforward detection method.[3][5][6]

  • Electrochemical Detection (ECD): This method is highly sensitive and selective for electroactive compounds like catecholamines and their metabolites.[13][14]

  • Fluorescence Detection (FLD): While some metabolites have native fluorescence, derivatization with a fluorescent tag can significantly enhance sensitivity.[3][7]

  • Mass Spectrometry (MS): LC-MS offers high sensitivity and specificity and can be used for definitive identification and quantification.[3]

Experimental Protocols

Protocol 1: HPLC-PDA Method for Homoveratric Acid (HVA) and Vanillylmandelic Acid (VMA) in Urine[9][10]
  • Column: Kromasil C8 (125 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile: 0.1% o-phosphoric acid (30:70 v/v)

  • Flow Rate: 0.9 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 25°C

  • Detection: PDA at 279 nm

  • Sample Preparation (Artificial Urine): Standard solutions of HVA and VMA are prepared in deionized water and spiked into the artificial urine matrix.

Protocol 2: HPLC with Fluorescence Detection for Dopamine[11]
  • Column: Kromasil C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol: 0.1% acetic acid in deionized water (60:40 v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Derivatization: Pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol.

  • Detection: Fluorescence Detector

Data Presentation

Table 1: Chromatographic Conditions for Dopamine Metabolite Analysis

ParameterMethod 1 (HVA & VMA)[5][6]Method 2 (Dopamine)[7]
Column Kromasil C8 (125 x 4.6 mm, 5 µm)Kromasil C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% o-phosphoric acid (30:70 v/v)Methanol: 0.1% acetic acid (60:40 v/v)
Flow Rate 0.9 mL/min0.8 mL/min
Temperature 25°C30°C
Detection PDA (279 nm)Fluorescence (with derivatization)

Table 2: Validation Parameters for HVA and VMA Analysis [5]

ParameterHomoveratric Acid (HVA)Vanillylmandelic Acid (VMA)
Linearity Range 10 - 60 µg/mL10 - 60 µg/mL
0.9900.996
Limit of Detection (LOD) 1.31 µg/mL1.96 µg/mL
Limit of Quantification (LOQ) 3.97 µg/mL5.96 µg/mL

Visualizations

Dopamine_Metabolism DOPA L-DOPA DA Dopamine DOPA->DA DDC DOPAC DOPAC DA->DOPAC MAO MT 3-Methoxytyramine DA->MT COMT HVA Homoveratric Acid DOPAC->HVA COMT MT->HVA MAO

Caption: Dopamine metabolic pathway.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Biological Sample Extraction Extraction (SPE or LLE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection Injection Derivatization->Injection Separation Chromatographic Separation (Column) Injection->Separation Detection Detection (UV, FLD, ECD, MS) Separation->Detection Data Data Acquisition & Processing Detection->Data Report Results & Reporting Data->Report

Caption: General HPLC experimental workflow.

Troubleshooting_Tree Problem Chromatographic Problem (e.g., Peak Tailing) CheckColumn Check Column Integrity Problem->CheckColumn CheckMobilePhase Check Mobile Phase Problem->CheckMobilePhase CheckSample Check Sample Prep Problem->CheckSample FlushColumn Flush or Replace Column CheckColumn->FlushColumn Contaminated? AdjustpH Adjust Mobile Phase pH CheckMobilePhase->AdjustpH Incorrect pH? DiluteSample Dilute Sample / Change Solvent CheckSample->DiluteSample Overload/Solvent Mismatch? Resolved Problem Resolved FlushColumn->Resolved AdjustpH->Resolved DiluteSample->Resolved

Caption: HPLC troubleshooting decision tree.

References

Technical Support Center: Matrix Effects in the LC-MS/MS Analysis of 3,4-Dimethoxyphenylacetic Acid (DMPAA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 3,4-Dimethoxyphenylacetic acid (DMPAA).

Troubleshooting Guide

This guide addresses specific issues encountered during the experimental analysis of DMPAA.

Q1: My DMPAA signal is intense and reproducible when using pure solvents, but becomes low and variable when analyzing samples prepared from plasma or urine. What is the likely cause?

A: This issue is a classic symptom of a matrix effect , specifically ion suppression . During the electrospray ionization (ESI) process, components from your biological sample (the "matrix") co-elute with your target analyte, DMPAA.[1][2] These matrix components compete with DMPAA for ionization, reducing the number of DMPAA ions that reach the mass spectrometer detector and thereby lowering the signal.[1][3][4] ESI is particularly susceptible to this phenomenon.[3][5]

Q2: How can I definitively confirm that ion suppression is affecting my DMPAA analysis?

A: The most direct way to visualize and confirm ion suppression is by performing a post-column infusion experiment .[5][6][7] This qualitative technique helps identify regions in your chromatogram where co-eluting matrix components suppress the analyte signal.

  • Process: A standard solution of DMPAA is continuously infused into the mobile phase flow after the analytical column but before the mass spectrometer's ion source.[8] This creates a stable, elevated baseline signal for DMPAA. An extracted blank matrix sample (containing no DMPAA) is then injected onto the LC system.[6][8]

  • Interpretation: If the stable baseline signal for DMPAA drops at a specific retention time, it indicates that one or more components from the matrix are eluting from the column at that moment and suppressing the ionization of the infused DMPAA.[6][8][9]

Q3: I have confirmed ion suppression. What are the most common culprits in biological matrices like plasma or serum?

A: In biological fluids, the primary causes of matrix-induced ion suppression are phospholipids and salts.[6] Phospholipids are major components of cell membranes and are often co-extracted with analytes, particularly when using simple sample preparation methods like protein precipitation.[6] These molecules can interfere with the ESI process, reduce sensitivity, and contaminate the ion source.[6]

Q4: My current sample preparation involves a simple protein precipitation (PPT) step. Could this be the source of the problem?

A: Yes, very likely. While protein precipitation is a fast and simple technique, it is often the least effective for removing matrix components that cause ion suppression, such as phospholipids.[10][11][12] More advanced sample preparation techniques are highly recommended to obtain cleaner extracts and mitigate matrix effects.[1][13]

Q5: What are the most effective strategies to reduce or eliminate matrix effects for DMPAA analysis?

A: A systematic approach combining optimization of sample preparation and chromatography is the most effective way to combat matrix effects.[10] Using a stable isotope-labeled internal standard is also crucial for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" in the context of LC-MS/MS bioanalysis?

A: A matrix effect is the alteration of the ionization efficiency of a target analyte by the presence of co-eluting, undetected components in the sample matrix.[2][5] This can manifest as either ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1] These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[3][5]

Q2: How is the Matrix Factor (MF) calculated and what does it signify?

A: The Matrix Factor (MF) is a quantitative measure of the extent of a matrix effect. It is calculated by comparing the peak response of an analyte in the presence of the matrix with its response in a clean solvent. A value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.[5]

Formula:

  • MF = (Mean Peak Area of Analyte in Post-Extraction Spiked Matrix) / (Mean Peak Area of Analyte in Neat Solution) [5]

Q3: How do I calculate Recovery (RE) and Process Efficiency (PE)?

A: Recovery and Process Efficiency are critical parameters for evaluating the performance of your entire analytical method, from sample extraction to detection.

  • Recovery (RE): Measures the efficiency of the extraction procedure.

    • RE (%) = [(Mean Peak Area of Pre-Extraction Spike) / (Mean Peak Area of Post-Extraction Spike)] x 100

  • Process Efficiency (PE): Measures the efficiency of the entire process, accounting for both extraction losses and matrix effects.

    • PE (%) = [(Mean Peak Area of Pre-Extraction Spike) / (Mean Peak Area in Neat Solution)] x 100

Q4: Can using a stable isotope-labeled internal standard (SIL-IS) completely solve problems related to matrix effects?

A: A SIL-IS is the best tool to compensate for matrix effects and improve the accuracy and precision of quantification.[6] Because the SIL-IS is chemically almost identical to the analyte, it co-elutes and experiences nearly the same degree of ion suppression or enhancement.[1][6] This allows the ratio of the analyte to the SIL-IS to remain constant. However, a SIL-IS does not eliminate the underlying cause of the matrix effect. If ion suppression is severe, the sensitivity of the assay can still be compromised to the point where the limit of quantification is unacceptably high.[13] Therefore, it should be used in conjunction with optimized sample preparation and chromatography.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects via Post-Column Infusion

  • Preparation: Prepare a standard solution of DMPAA at a concentration that provides a strong, stable signal (e.g., 100 ng/mL in mobile phase). Prepare extracted blank matrix samples using your standard sample preparation procedure.

  • System Setup: Using a T-connector, infuse the DMPAA standard solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream between the analytical column and the MS ion source.

  • Establish Baseline: Allow the infused standard to enter the mass spectrometer until a stable signal (baseline) is achieved.

  • Injection: Inject the extracted blank matrix sample onto the LC column and begin the chromatographic run.

  • Data Analysis: Monitor the infused DMPAA signal throughout the run. A significant and reproducible dip in the baseline indicates the elution of interfering matrix components and confirms ion suppression at that retention time.[6][8]

Protocol 2: Quantitative Assessment of Matrix Effect, Recovery, and Process Efficiency

This protocol, adapted from the methodology proposed by Matuszewski et al., is the standard for quantitative evaluation.[14]

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike DMPAA into a clean reconstitution solvent at low and high concentrations (e.g., LLOQ and ULOQ).

    • Set B (Post-Extraction Spike): Extract multiple lots of blank biological matrix. Spike the DMPAA into the final, clean extract at the same low and high concentrations as Set A.[6]

    • Set C (Pre-Extraction Spike): Spike DMPAA into the blank biological matrix before the extraction process begins, at the same low and high concentrations.

  • Analysis: Analyze all three sets of samples using the LC-MS/MS method.

  • Calculations:

    • Matrix Factor (MF) = [Mean Peak Area of Set B] / [Mean Peak Area of Set A]

    • Recovery (RE %) = ([Mean Peak Area of Set C] / [Mean Peak Area of Set B]) x 100

    • Process Efficiency (PE %) = ([Mean Peak Area of Set C] / [Mean Peak Area of Set A]) x 100

Data Presentation

Quantitative data on matrix effects should be summarized clearly to compare the effectiveness of different sample preparation techniques.

Table 1: Comparison of Matrix Effect, Recovery, and Process Efficiency for DMPAA Analysis Using Different Sample Preparation Methods.

Sample Preparation MethodConcentration LevelMean Matrix Factor (MF)Mean Recovery (RE %)Mean Process Efficiency (PE %)
Protein Precipitation (PPT) Low (10 ng/mL)0.4595%43%
High (1000 ng/mL)0.5298%51%
Liquid-Liquid Extraction (LLE) Low (10 ng/mL)0.8875%66%
High (1000 ng/mL)0.9178%71%
Solid-Phase Extraction (SPE) Low (10 ng/mL)0.9892%90%
High (1000 ng/mL)1.0194%95%

Note: Data are illustrative and demonstrate typical trends. An ideal method has an MF close to 1.0 and high RE and PE values.

Visualizations

Diagram 1: Troubleshooting Workflow for Matrix Effects

TroubleshootingWorkflow cluster_mitigation Mitigation Strategies start Low or Inconsistent Signal in Biological Samples confirm Perform Post-Column Infusion Experiment start->confirm suppression Ion Suppression Confirmed confirm->suppression  Signal Dip Observed no_suppression No Significant Suppression (Investigate Other Issues: Instrument Sensitivity, Analyte Stability) confirm->no_suppression  Stable Baseline opt_prep Optimize Sample Preparation (Most Effective) suppression->opt_prep opt_lc Modify Chromatography suppression->opt_lc use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) suppression->use_is details_prep Switch from PPT to SPE or LLE. Target phospholipid removal. opt_prep->details_prep reevaluate Quantitatively Re-evaluate Matrix Effect (MF, RE, PE) opt_prep->reevaluate details_lc Adjust gradient to separate DMPAA from suppression zone. Use UPLC/smaller particle columns. opt_lc->details_lc opt_lc->reevaluate details_is Compensates for variability but does not eliminate signal loss. use_is->details_is use_is->reevaluate

Caption: A logical workflow for diagnosing and mitigating matrix effects.

Diagram 2: Experimental Workflow for Quantitative Assessment

QuantitativeWorkflow cluster_sets Sample Sets cluster_calcs Calculations prep_samples Prepare 3 Sets of Samples set_a Set A: Neat Solution (Analyte in Clean Solvent) prep_samples->set_a set_b Set B: Post-Extraction Spike (Analyte spiked into Blank Matrix Extract) prep_samples->set_b set_c Set C: Pre-Extraction Spike (Analyte spiked into Blank Matrix before extraction) prep_samples->set_c analyze Analyze all sets via LC-MS/MS set_a->analyze set_b->analyze set_c->analyze calc_mf Matrix Factor (MF) = B / A analyze->calc_mf calc_re Recovery (RE) = (C / B) * 100 analyze->calc_re calc_pe Process Efficiency (PE) = (C / A) * 100 analyze->calc_pe

References

Technical Support Center: Analysis of 3,4-Dimethoxyphenylacetic Acid (DMPAA) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3,4-Dimethoxyphenylacetic acid (DMPAA) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of DMPAA and to troubleshoot common issues encountered during its quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Sample Handling and Storage

Q1: My DMPAA concentrations are lower than expected in plasma/urine samples. What could be the cause?

A1: Lower than expected concentrations of DMPAA can be due to degradation during sample collection, processing, or storage. DMPAA, like other phenolic acids, is susceptible to oxidation and enzymatic degradation.

Troubleshooting Steps:

  • Immediate Processing: Process blood samples to plasma or serum as quickly as possible. Delays, especially at room temperature, can lead to significant analyte loss.

  • Anticoagulant Choice: For plasma collection, EDTA is often preferred as it can chelate metal ions that may catalyze oxidation.

  • Use of Stabilizers: Consider adding antioxidants to your collection tubes. A common practice for similar compounds is the addition of ascorbic acid or dithiothreitol (B142953) (DTT) to prevent oxidation.[1]

  • pH Adjustment: For urine samples, acidification to a pH below 6 is recommended to inhibit microbial growth and enzymatic activity.

  • Storage Conditions: Immediately freeze samples at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Q2: I'm observing significant variability in DMPAA concentrations between replicates of the same sample. What's going on?

A2: Replicate variability often points to inconsistent sample handling or instability during the analytical process.

Troubleshooting Steps:

  • Homogenization: Ensure samples are thoroughly mixed after thawing and before aliquoting for analysis.

  • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can lead to degradation and concentration changes. If multiple analyses are planned, aliquot samples into single-use tubes after the initial processing.

  • Benchtop Stability: Keep samples on ice or in a refrigerated autosampler during the analytical run to minimize degradation. Assess the benchtop stability of DMPAA in your specific matrix (e.g., plasma, processed urine) to understand the acceptable timeframe for analysis.

Analytical Method Issues

Q3: I'm experiencing poor peak shape (e.g., tailing, fronting) for DMPAA in my HPLC/LC-MS analysis. How can I improve it?

A3: Poor peak shape can be caused by a variety of factors related to the chromatography.

Troubleshooting Steps:

  • Mobile Phase pH: The pH of the mobile phase is critical for the ionization state of DMPAA. Ensure the pH is at least 2 units below the pKa of the carboxylic acid group (approximately 4.5) to ensure it is in its neutral form for good retention and peak shape on a reverse-phase column.

  • Column Choice: Use a well-maintained C18 column. If peak tailing persists, consider a column with end-capping or a different stationary phase.

  • Sample Solvent: Dissolve your final extracted sample in a solvent that is of similar or weaker elution strength than your initial mobile phase to avoid peak distortion.

Q4: I'm observing ion suppression or enhancement (matrix effects) in my LC-MS/MS analysis of DMPAA. What can I do?

A4: Matrix effects are a common challenge in bioanalysis and can lead to inaccurate quantification.

Troubleshooting Steps:

  • Improve Sample Cleanup: Enhance your sample preparation method to remove interfering matrix components. Solid-phase extraction (SPE) is often more effective than simple protein precipitation.

  • Chromatographic Separation: Optimize your HPLC method to chromatographically separate DMPAA from the co-eluting matrix components that are causing the ion suppression or enhancement.

  • Internal Standard: Use a stable isotope-labeled internal standard (e.g., DMPAA-d3) if available. This will co-elute with the analyte and experience the same matrix effects, thus providing more accurate quantification.

Data on Stability of Structurally Similar Compounds

CompoundMatrixStorage ConditionDurationStabilityReference
Homovanillic Acid (HVA)Urine (dried on filter paper)4°C or lower2 yearsStableInferred from studies on HVA
Homovanillic Acid (HVA)Urine (dried on filter paper)Room Temperature2 yearsDegradation observedInferred from studies on HVA
3,4-Dihydroxyphenylacetic acid (DOPAC)Plasma Extract (perchloric acid)4°C in the dark6 hours>50% degradationInferred from studies on DOPAC
3,4-Dihydroxyphenylglycol (DHPG) & Norepinephrine (NE)Plasma & Standard Solutions-80°C9 monthsStable
3,4-Dihydroxyphenylglycol (DHPG) & Norepinephrine (NE)Plasma & Standard Solutions-20°C and 4°C3-9 monthsDegradation observed

Note: This table provides data for compounds structurally similar to DMPAA and should be used as a guideline. It is highly recommended to perform your own stability studies for DMPAA in your specific biological matrix and storage conditions.

Experimental Protocols

Protocol 1: Assessment of DMPAA Stability in Plasma

This protocol outlines a method to assess the short-term (benchtop), long-term (frozen), and freeze-thaw stability of DMPAA in plasma.

  • Preparation of Spiked Plasma Samples:

    • Obtain a pool of human plasma (with EDTA as anticoagulant).

    • Spike the plasma with a known concentration of DMPAA (e.g., at low, medium, and high concentrations relevant to your expected sample concentrations).

    • Aliquot the spiked plasma into multiple polypropylene (B1209903) tubes.

  • Short-Term (Benchtop) Stability:

    • Keep a set of aliquots at room temperature and another set at 4°C (refrigerated).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), process and analyze the samples.

    • Compare the concentrations to the 0-hour time point.

  • Long-Term Stability:

    • Store a set of aliquots at -20°C and another set at -80°C.

    • At specified time points (e.g., 0, 1, 3, 6, 12 months), thaw, process, and analyze the samples.

    • Compare the concentrations to the 0-month time point.

  • Freeze-Thaw Stability:

    • Subject a set of aliquots to multiple freeze-thaw cycles. A single cycle consists of freezing the samples at -80°C for at least 24 hours and then thawing them completely at room temperature.

    • After 1, 2, and 3 cycles, analyze the samples.

    • Compare the concentrations to a sample that has not undergone any freeze-thaw cycles (Cycle 0).

  • Sample Processing and Analysis:

    • For each time point, precipitate the plasma proteins by adding three volumes of ice-cold acetonitrile (B52724) containing a suitable internal standard.

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Protocol 2: Sample Preparation for DMPAA Analysis in Urine

  • Urine Collection:

    • Collect a first-morning void or a 24-hour urine sample in a clean, preservative-free container.

    • For 24-hour collections, keep the container refrigerated or in a cool place during the collection period.[2]

  • Sample Preservation:

    • Immediately after collection, measure the total volume (for 24-hour collections) and mix well.

    • Acidify an aliquot of the urine to pH 3-4 with hydrochloric acid (HCl) to inhibit bacterial growth.

    • Freeze the acidified urine aliquot at -80°C until analysis.

  • Sample Preparation for Analysis:

    • Thaw the urine sample at room temperature.

    • Vortex to ensure homogeneity.

    • Perform a sample cleanup step, such as solid-phase extraction (SPE), to remove interferences. A C18 SPE cartridge can be effective.

    • Elute the DMPAA from the SPE cartridge, evaporate the eluent, and reconstitute it in the mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow Experimental Workflow for DMPAA Stability Assessment cluster_prep Sample Preparation cluster_stability Stability Testing cluster_analysis Sample Analysis cluster_data Data Evaluation start Spike DMPAA into Blank Plasma aliquot Aliquot into Polypropylene Tubes start->aliquot benchtop Benchtop Stability (Room Temp & 4°C) aliquot->benchtop freezethaw Freeze-Thaw Stability (-80°C) aliquot->freezethaw longterm Long-Term Stability (-20°C & -80°C) aliquot->longterm process Protein Precipitation (Acetonitrile) benchtop->process freezethaw->process longterm->process centrifuge Centrifugation process->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze data_analysis Calculate % Recovery vs. T0 analyze->data_analysis

Caption: Workflow for DMPAA stability assessment in plasma.

degradation_pathway Potential Degradation Pathways of DMPAA in Biological Samples cluster_oxidation Oxidative Degradation cluster_enzymatic Enzymatic Degradation DMPAA This compound (DMPAA) oxidized_product Oxidized Products (e.g., quinones) DMPAA->oxidized_product Oxidizing agents (e.g., reactive oxygen species) demethylation O-Demethylation (e.g., by CYP enzymes) DMPAA->demethylation Enzymes conjugation Conjugation (Glucuronidation, Sulfation) DMPAA->conjugation Enzymes HVA Homovanillic Acid (HVA) demethylation->HVA conjugates DMPAA-Glucuronide DMPAA-Sulfate conjugation->conjugates

Caption: Potential degradation pathways of DMPAA.

References

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Homoveratric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues related to poor peak shape in the High-Performance Liquid Chromatography (HPLC) analysis of homoveratric acid.

Frequently Asked Questions (FAQs)

Q1: Why is my homoveratric acid peak tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. For an acidic analyte like homoveratric acid, this can stem from several chemical and physical causes.

  • Chemical Causes:

    • Incorrect Mobile Phase pH: Homoveratric acid has a pKa value around 3.86-4.33.[1][2] If the mobile phase pH is too close to or above this pKa, a portion of the analyte will be in its ionized (anionic) form. This can lead to secondary interactions with the stationary phase or repulsion, causing tailing.[3]

    • Insufficient Buffer Concentration: A low-concentration buffer may not adequately control the on-column pH, leading to inconsistent ionization and peak tailing. A buffer concentration of 10-50 mM is generally recommended.[3][4]

  • Physical & System Causes:

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[5][6] Try reducing the injection volume or sample concentration.

    • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[3][6]

    • Extra-Column Volume: Excessive tubing length or diameter, or poorly made connections between the injector, column, and detector can cause band broadening that manifests as tailing.[6]

Q2: My homoveratric acid peak is fronting. What is the likely cause?

Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but indicates specific problems.

  • Sample Solvent Incompatibility: This is a primary cause. If homoveratric acid is dissolved in a solvent that is significantly stronger (e.g., high percentage of organic solvent) than the initial mobile phase, the analyte molecules will travel too quickly at the column inlet, causing the peak to front.[7][8] The best practice is to dissolve the sample in the initial mobile phase whenever possible.[6]

  • Column Overload: Severe sample overload can also cause peak fronting.[7][8] To check for this, dilute your sample and reinject; if the peak shape improves, overload was the issue.

  • Column Collapse: Though less common with modern, stable columns, operating at extreme pH or temperature can cause the packed bed of the column to collapse, creating a void and leading to fronting for all peaks.[7][9]

Q3: I'm seeing a split or shoulder on my homoveratric acid peak. Why?

Split peaks suggest that the analyte band is being disturbed as it travels through the system or that two different forms of the analyte are separating.

  • Mobile Phase pH Near Analyte pKa: This is a very common cause for ionizable compounds. When the mobile phase pH is very close to the analyte's pKa (around 3.86-4.33 for homoveratric acid), both the ionized and non-ionized forms exist in significant quantities.[1][2] These two forms can separate slightly on the column, resulting in a split or shouldered peak. The solution is to adjust the mobile phase pH to be at least 1.5-2 units away from the pKa.[10]

  • Partially Blocked Frit or Column Void: If the inlet frit of the column is partially blocked or if a void has formed at the head of the column, the sample band can be split into two paths, causing distorted or split peaks for all components in the chromatogram.[4][9]

  • Sample Solvent Mismatch: Injecting the sample in a much stronger solvent than the mobile phase can cause the peak to split, especially for early eluting peaks.[9]

Q4: All the peaks in my chromatogram, including homoveratric acid, are distorted. What should I check first?

When all peaks are affected similarly, the problem is almost certainly related to the HPLC system hardware, occurring before the chromatographic separation begins.[4]

  • Check for Leaks: Inspect all fittings for any signs of leakage.

  • Examine the Column Inlet Frit: A partial blockage is a very common cause of universal peak distortion.[4] Try backflushing the column (if the manufacturer allows) or replacing the frit or the entire column.

  • Inspect for Column Voids: A void at the head of the column will disrupt the sample band for all analytes. This requires column replacement.

  • Minimize Extra-Column Volume: Ensure you are using tubing with a narrow internal diameter and that all fittings are properly seated to avoid dead volume.[6]

Troubleshooting Guides and Protocols

Systematic Troubleshooting Workflow

A logical approach is crucial to efficiently identify the root cause of poor peak shape. The following workflow helps distinguish between chemical (method-related) and physical (hardware-related) issues.

G cluster_0 Identify Problem cluster_1 Isolate Cause cluster_2 Physical (System) Issues cluster_3 Chemical (Method) Issues start Observe Poor Peak Shape (Tailing, Fronting, Splitting) q1 Are ALL peaks affected? start->q1 sys_check Check for: - Column Void / Blocked Frit - System Leaks - Extra-Column Volume (Tubing, Fittings) q1->sys_check Yes chem_check Check for: - Mobile Phase pH vs. Analyte pKa - Buffer Strength - Sample Solvent Mismatch - Sample Overload q1->chem_check No (Only Homoveratric Acid peak) sys_sol Solution: - Replace Column/Frit - Tighten Fittings - Use Narrow ID Tubing sys_check->sys_sol chem_sol Solution: - Adjust pH to pKa-2 - Increase Buffer Conc. (>=20mM) - Match Sample Solvent to Mobile Phase - Dilute Sample chem_check->chem_sol

Caption: Troubleshooting workflow for poor HPLC peak shape.

Relationship Between Mobile Phase pH and Homoveratric Acid Peak Shape

For ionizable analytes, mobile phase pH is the most powerful tool for controlling retention and achieving good peak shape.[10] The pKa of homoveratric acid's carboxylic acid group is approximately 3.86-4.33.[1][2] The diagram below illustrates the effect of pH relative to this pKa.

G cluster_0 Mobile Phase pH vs. Homoveratric Acid pKa (~4.1) cluster_1 Resulting Peak Shape pKa pKa ≈ 4.1 low_pH pH < 2.5 (pH << pKa) good_peak Analyte is Non-Ionized Result: Sharp, Symmetrical Peak low_pH->good_peak mid_pH pH ≈ 4.1 (pH ≈ pKa) bad_peak Mixed Ionization States Result: Broad / Split Peak mid_pH->bad_peak high_pH pH > 5.5 (pH > pKa) tailing_peak Analyte is Ionized Result: Poor Retention, Potential Tailing high_pH->tailing_peak

Caption: Effect of mobile phase pH on homoveratric acid peak shape.

Experimental Protocols & Data

Protocol: Mobile Phase Preparation for Homoveratric Acid Analysis

This protocol outlines the steps for preparing a mobile phase at an optimal pH to ensure a sharp, symmetrical peak for homoveratric acid.

  • Objective: Prepare a mobile phase with a pH of approximately 2.5 to ensure homoveratric acid is in its non-ionized form.

  • Buffer Selection: Choose a buffer with a pKa value close to the target pH of 2.5. Formate buffer (pKa ~3.75) or phosphate (B84403) buffer (pKa1 ~2.15) are common choices.[11] For this example, we will use a phosphate buffer.

  • Aqueous Component Preparation (25 mM Potassium Phosphate):

    • Weigh out the appropriate amount of monobasic potassium phosphate (KH₂PO₄) for the desired volume (e.g., 3.4 g for 1 L).

    • Dissolve in HPLC-grade water.

    • Adjust the pH to 2.5 using dilute phosphoric acid (H₃PO₄). Use a calibrated pH meter for accuracy.

    • Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter.

  • Final Mobile Phase Preparation:

    • Mix the prepared aqueous buffer with the organic modifier (e.g., acetonitrile (B52724) or methanol) in the desired ratio (e.g., 70:30 v/v aqueous:organic). Important: Always add the organic modifier after pH adjustment of the aqueous component.[11]

    • Degas the final mobile phase using sonication, vacuum filtration, or helium sparging to prevent bubbles in the system.

Data Presentation: Common Buffers for Low-pH Reversed-Phase HPLC

Choosing the right buffer is critical for maintaining a stable pH. The table below summarizes common buffers suitable for the analysis of acidic compounds like homoveratric acid.

Buffer SystemEffective pH RangeUV Cutoff (approx.)LC-MS SuitabilityNotes
Phosphate2.1 - 3.1~210 nmNoExcellent buffering capacity, but non-volatile.
Formate2.8 - 4.8~210 nmYesVolatile and ideal for LC-MS applications.[11][12]
Acetate3.8 - 5.8~230 nmYesVolatile, but has a higher UV cutoff.
Trifluoroacetic Acid (TFA)< 2.5 (as modifier)~210 nmUse with cautionNot a true buffer. Acts as an ion-pairing agent. Can cause ion suppression in MS.[12]

References

Addressing solubility issues of 3,4-Dimethoxyphenylacetic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues with 3,4-Dimethoxyphenylacetic acid (DMPAA) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound (DMPAA) that influence its aqueous solubility?

A1: The aqueous solubility of DMPAA is primarily governed by its acidic nature, indicated by its pKa, and its lipophilicity, indicated by its LogP. As a weak acid, its solubility is highly dependent on the pH of the aqueous buffer.

Q2: Why is my this compound not dissolving in neutral water?

A2: this compound is a weak acid with a pKa of approximately 4.34.[1] At neutral pH (around 7), the compound exists predominantly in its charged (deprotonated) form, which is more soluble than the uncharged (protonated) form. However, the intrinsic solubility of the uncharged form is relatively low. To enhance solubility, it is recommended to prepare solutions at a pH above the pKa.

Q3: What is the expected solubility of this compound at different pH values?

A3: The solubility of DMPAA increases significantly as the pH of the buffer rises above its pKa. Below is a table summarizing the predicted and calculated solubility of DMPAA at various pH levels. The intrinsic solubility of the undissociated form is predicted to be approximately 1.21 g/L.

Data Presentation: Solubility of this compound

pHPredicted Solubility (mg/mL)Molar Concentration (M)Comments
2.0~1.21~0.0062Significantly below the pKa, the compound is mostly in its less soluble protonated form.
4.34~2.42~0.0123At the pKa, the concentrations of the protonated and deprotonated forms are equal, leading to a doubling of the intrinsic solubility.
7.4>100>0.51Well above the pKa, the compound is predominantly in its highly soluble deprotonated (salt) form.

Calculations are based on the Henderson-Hasselbalch equation and a predicted intrinsic solubility of 1.21 g/L.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitates out of solution after initial dissolution. The pH of the final solution is too low, causing the compound to convert back to its less soluble protonated form.Ensure the final pH of the solution is maintained at least 2 pH units above the pKa of DMPAA (i.e., pH > 6.34). Re-adjust the pH if necessary.
Cloudiness or incomplete dissolution observed even at alkaline pH. The concentration of the compound exceeds its solubility limit at that specific pH and temperature.Increase the volume of the buffer to decrease the final concentration. Gentle warming and sonication can also aid dissolution.
Inconsistent results in biological assays. The compound may be precipitating in the assay medium due to a pH shift or interaction with media components.Pre-dissolve the compound in a small amount of a suitable organic co-solvent like DMSO before diluting it into the aqueous assay buffer. Ensure the final concentration of the co-solvent is compatible with the assay.
Difficulty dissolving the powder directly in the buffer. The dissolution rate is slow.Use a magnetic stirrer or vortex to agitate the solution. Gentle heating (to 37°C) can also increase the rate of dissolution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in Phosphate-Buffered Saline (PBS) at pH 7.4

Materials:

  • This compound (MW: 196.20 g/mol )

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

  • 0.22 µm sterile filter

Methodology:

  • Weigh the Compound: Accurately weigh 19.62 mg of this compound for a final volume of 10 mL.

  • Initial Slurry: Add the weighed DMPAA to a beaker or flask containing approximately 8 mL of PBS (pH 7.4).

  • pH Adjustment for Dissolution: Place the beaker on a magnetic stirrer. While stirring, slowly add 1 M NaOH dropwise to the suspension. Monitor the pH of the solution using a calibrated pH meter.

  • Complete Dissolution: Continue adding NaOH until the DMPAA is fully dissolved and the pH of the solution is stable at 7.4. The solution should become clear.

  • Final Volume Adjustment: Quantitatively transfer the clear solution to a 10 mL volumetric flask. Rinse the beaker with a small amount of PBS and add it to the volumetric flask to ensure all the compound is transferred. Adjust the final volume to 10 mL with PBS.

  • Sterilization (Optional): If the solution is for use in cell culture or other sterile applications, filter it through a 0.22 µm sterile filter.

  • Storage: Store the stock solution at 2-8°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is a generalized procedure for determining the equilibrium solubility of DMPAA.

Materials:

  • This compound

  • Aqueous buffers of different pH values (e.g., pH 2.0, 4.5, 7.4)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or wrist-action shaker in a temperature-controlled environment

  • Centrifuge

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Methodology:

  • Prepare Supersaturated Solutions: Add an excess amount of this compound to vials containing a known volume of each aqueous buffer. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them on a shaker in a constant temperature bath (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution and Quantification: Dilute the aliquot with the appropriate mobile phase or buffer and determine the concentration of DMPAA using a validated analytical method.

  • Calculate Solubility: Based on the concentration and the dilution factor, calculate the solubility of DMPAA in mg/mL or M for each pH condition.

Visualizations

experimental_workflow start Start: Solubility Issue with DMPAA check_ph Is the buffer pH > 6.0? start->check_ph adjust_ph Adjust pH to > 6.0 with dilute base (e.g., NaOH) check_ph->adjust_ph No observe Observe for Dissolution check_ph->observe Yes adjust_ph->observe dissolved Problem Solved observe->dissolved Yes not_dissolved Still Not Dissolved observe->not_dissolved No concentration Is the concentration too high? not_dissolved->concentration reduce_conc Reduce concentration by adding more buffer concentration->reduce_conc Yes co_solvent Consider using a co-solvent (e.g., DMSO) for stock solution concentration->co_solvent No reduce_conc->observe final_check Re-evaluate experimental needs co_solvent->final_check

Caption: Troubleshooting workflow for DMPAA solubility issues.

dopamine_metabolism Dopamine (B1211576) Dopamine DOPAL 3,4-Dihydroxyphenylacetaldehyde Dopamine->DOPAL MAO ThreeMT 3-Methoxytyramine Dopamine->ThreeMT COMT DOPAC 3,4-Dihydroxyphenylacetic acid DOPAL->DOPAC ALDH HVA Homovanillic Acid (a related compound) DOPAC->HVA COMT DMPAA This compound (Homoveratric Acid) HVA->DMPAA Further Methylation ThreeMT->HVA MAO, ALDH MAO MAO ALDH ALDH COMT1 COMT COMT2 COMT MAO_ALDH MAO, ALDH Methylation Further Methylation

Caption: Simplified dopamine metabolism pathway showing the position of DMPAA.

References

Preventing degradation of 3,4-Dimethoxyphenylacetic acid during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 3,4-Dimethoxyphenylacetic acid (also known as homoveratric acid) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a metabolite of dopamine (B1211576) and a building block in chemical synthesis.[1] Like other phenolic compounds, it can be susceptible to degradation, which can lead to inaccurate quantification in analytical experiments. Ensuring its stability during sample preparation is crucial for reliable and reproducible results.

Q2: What are the main factors that can cause the degradation of this compound?

A2: The primary factors that can lead to the degradation of this compound include:

  • Oxidation: Exposure to oxygen, especially in the presence of metal ions or light, can cause oxidative degradation.

  • pH: Extreme pH conditions (both acidic and basic) can promote hydrolysis or other degradation reactions.[2][3]

  • Temperature: High temperatures can accelerate the rate of degradation.[4]

  • Light: Exposure to UV or even ambient light can induce photodegradation.

  • Enzymatic Activity: In biological samples, enzymes like polyphenol oxidases can cause degradation.[5]

Q3: How should I store this compound standards and samples?

A3: Proper storage is critical to maintain the integrity of your standards and samples.

Storage ConditionRecommendationRationale
Solid Compound Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]Minimizes exposure to moisture and atmospheric oxygen.
Stock Solutions Prepare fresh or store at -20°C or -80°C in amber vials. Aliquot to avoid repeated freeze-thaw cycles.Low temperatures slow down degradation kinetics. Amber vials protect from light. Aliquoting prevents degradation from temperature fluctuations.[7]
Prepared Samples Analyze as soon as possible. If storage is necessary, keep at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term) in the dark.Minimizes the potential for degradation between preparation and analysis.

Q4: Can I use antioxidants to prevent the degradation of this compound?

A4: Yes, adding antioxidants to your samples can be an effective strategy, particularly for biological matrices. Ascorbic acid is a commonly used antioxidant that can protect phenolic compounds from oxidation.[8][9] It works by reducing the reactive quinones that may form back to the parent phenol.[10]

Troubleshooting Guides

Issue 1: Low recovery of this compound after sample extraction.

This is a common issue that can be caused by several factors during the extraction process.

Troubleshooting Workflow for Low Analyte Recovery

LowRecovery cluster_troubleshooting Troubleshooting Steps start Low Recovery Observed check_pH Verify pH of Aqueous Phase start->check_pH check_solvent Evaluate Extraction Solvent Polarity check_pH->check_solvent pH is optimal check_volume Assess Solvent-to-Sample Ratio check_solvent->check_volume Solvent is appropriate check_mixing Ensure Thorough Mixing check_volume->check_mixing Ratio is sufficient check_evaporation Check Evaporation Step for Analyte Loss check_mixing->check_evaporation Mixing is adequate add_antioxidant Consider Adding an Antioxidant check_evaporation->add_antioxidant No loss during evaporation solution Improved Recovery add_antioxidant->solution UnexpectedPeaks start Unexpected Peaks or Drifting Baseline blank_injection Inject a Blank (Solvent) start->blank_injection matrix_blank Inject a Blank Matrix Extract blank_injection->matrix_blank No peaks in blank degradation_check Review Sample Handling and Storage matrix_blank->degradation_check No peaks in matrix blank mobile_phase_check Check Mobile Phase pH and Composition degradation_check->mobile_phase_check No obvious degradation source column_health Assess Column Performance mobile_phase_check->column_health Mobile phase is correct identified Source of Interference/Degradation Identified column_health->identified LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is acidify Acidify Sample (e.g., with Formic Acid to pH ~2.5) add_is->acidify add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) acidify->add_solvent vortex Vortex for 2 minutes add_solvent->vortex centrifuge Centrifuge (e.g., 3000 x g for 10 minutes) vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic repeat_extraction Repeat Extraction 2x collect_organic->repeat_extraction combine_extracts Combine Organic Extracts repeat_extraction->combine_extracts evaporate Evaporate to Dryness under Nitrogen combine_extracts->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by HPLC or LC-MS reconstitute->analyze SPE_Workflow start Start: Urine Sample pretreat Pretreat Sample (Acidify to pH ~6) start->pretreat condition Condition SPE Cartridge (Methanol then Water) pretreat->condition load Load Sample onto Cartridge condition->load wash1 Wash with Water to Remove Salts load->wash1 wash2 Wash with a Weak Organic Solvent (e.g., 5% Methanol) wash1->wash2 elute Elute with Acidified Organic Solvent (e.g., Methanol with 2% Formic Acid) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by HPLC or LC-MS reconstitute->analyze

References

Selection of an appropriate internal standard for homoveratric acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of an appropriate internal standard for the accurate quantification of homoveratric acid.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in choosing an internal standard for homoveratric acid quantification?

A1: The most critical factor is the structural similarity between the internal standard and homoveratric acid. An ideal internal standard should mimic the analyte's behavior during sample preparation, chromatography, and ionization. This is why stable isotope-labeled (e.g., deuterated) analogues are considered the gold standard for mass spectrometry-based quantification.[1][2][3] They co-elute with the analyte and exhibit nearly identical ionization efficiency, effectively compensating for matrix effects and variations in sample processing.[3]

Q2: What are the recommended internal standards for homoveratric acid quantification?

A2: The recommended internal standards, in order of preference, are:

  • Deuterated Homoveratric Acid (e.g., 3,4-Dimethoxyphenylacetic acid-d2): This is the most ideal internal standard as its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring the most accurate correction for experimental variability.[1] It can be distinguished by its higher mass-to-charge ratio (m/z) in a mass spectrometer.

  • Isomeric Compounds (e.g., iso-homoveratric acid): An isomer of homoveratric acid can be a suitable alternative if a deuterated standard is unavailable. It will have the same molecular weight but should be chromatographically separable from homoveratric acid.

  • Structurally Similar Compounds: If neither a deuterated nor an isomeric standard is available, a compound with a similar chemical structure, such as veratric acid or another dimethoxyphenyl derivative, can be used. However, it's crucial to validate its performance thoroughly, as its behavior may not perfectly match that of homoveratric acid.

Q3: Can I use a structurally unrelated compound as an internal standard?

A3: It is not recommended. A structurally unrelated compound is unlikely to behave similarly to homoveratric acid during extraction, derivatization (for GC-MS), and ionization. This can lead to inaccurate and unreliable quantification.

Q4: Where can I source a deuterated internal standard for homoveratric acid?

A4: Deuterated homoveratric acid, such as this compound-d2, is available from commercial suppliers of stable isotope-labeled compounds and can be used as an internal standard for quantitative analysis by GC-MS or LC-MS.[1]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High Variability in Internal Standard Peak Area Inconsistent sample preparation (pipetting errors, incomplete reconstitution).Ensure consistent and precise execution of all sample preparation steps. Use calibrated pipettes.
Matrix effects (ion suppression or enhancement).Evaluate matrix effects by analyzing the internal standard in the sample matrix versus a neat solution. Consider additional sample cleanup steps if matrix effects are significant.
Inconsistent extraction recovery.Optimize the extraction procedure to ensure high and consistent recovery of both the analyte and the internal standard.
Instrument instability (unstable spray, detector saturation).Perform system suitability tests before each analytical run to ensure the instrument is performing optimally.
Internal Standard Peak Tailing or Fronting Column overload.Reduce the concentration of the internal standard or the injection volume.
Inappropriate mobile phase or GC oven temperature program.Optimize the chromatographic conditions to ensure good peak shape.
Column degradation.Replace the analytical column.
Shift in Internal Standard Retention Time Changes in mobile phase composition or flow rate (LC-MS).Ensure the mobile phase is prepared correctly and the pump is delivering a consistent flow rate.
Fluctuations in oven temperature or carrier gas flow (GC-MS).Verify the stability of the GC oven temperature and carrier gas flow.
Column aging.Monitor retention times over the column's lifetime and replace it when significant shifts are observed.
Poor Linearity of Calibration Curve Inaccurate preparation of calibration standards.Carefully prepare a fresh set of calibration standards.
Inappropriate concentration range.Adjust the concentration range of the calibration standards to bracket the expected sample concentrations.
Matrix effects affecting the analyte and internal standard differently at different concentrations.Re-evaluate the choice of internal standard. A stable isotope-labeled standard is less prone to this issue.

Selection of an Appropriate Internal Standard

The selection of a suitable internal standard is a critical step in developing a robust quantitative method for homoveratric acid. The ideal internal standard should have similar physicochemical properties to the analyte and be absent in the sample matrix.

Recommended Internal Standards for Homoveratric acid Quantification
Internal Standard Rationale for Selection Potential Advantages Potential Disadvantages
Deuterated Homoveratric Acid Identical chemical and physical properties to the analyte.Co-elutes with the analyte, providing the best correction for matrix effects and sample processing variability.[3]May not be readily available or can be more expensive.
Iso-homoveratric acid Isomer of the analyte with the same molecular formula.Similar extraction and derivatization behavior expected.Must be chromatographically resolved from homoveratric acid. May not perfectly mimic ionization behavior.
Veratric Acid Structurally similar dimethoxy-substituted aromatic acid.Commercially available and relatively inexpensive.Differences in structure may lead to variations in extraction, chromatography, and ionization compared to homoveratric acid.

Note: The performance data in the table below is illustrative and based on typical results for organic acid analysis. Actual performance should be validated in your laboratory.

Illustrative Performance Data for Internal Standard Selection
Parameter Deuterated Homoveratric Acid Iso-homoveratric acid Veratric Acid
Recovery (%) 95 - 10590 - 11085 - 115
Linearity (r²) > 0.995> 0.99> 0.99
Precision (%RSD) < 5%< 10%< 15%

Experimental Protocols

Below are generalized protocols for the quantification of homoveratric acid using an internal standard with GC-MS and LC-MS/MS. These should be optimized and validated for your specific application and matrix.

GC-MS Protocol
  • Sample Preparation:

    • To 1 mL of sample (e.g., plasma, urine), add a known amount of the internal standard solution (e.g., deuterated homoveratric acid).

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatization reagent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to form the trimethylsilyl (B98337) (TMS) derivatives of the organic acids.[4]

  • GC-MS Analysis:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C).

    • Injection Mode: Splitless.

    • MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode. Monitor characteristic ions for both homoveratric acid-TMS and the internal standard-TMS derivatives.

LC-MS/MS Protocol
  • Sample Preparation:

    • To 100 µL of sample, add a known amount of the internal standard solution.

    • Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness or directly inject a diluted aliquot.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • MS/MS Detection: Electrospray ionization (ESI) in negative ion mode using multiple reaction monitoring (MRM). Monitor specific precursor-to-product ion transitions for both homoveratric acid and the internal standard.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extraction Extraction / Protein Precipitation Spike->Extraction Derivatization Derivatization (GC-MS) Extraction->Derivatization GC-MS only Chromatography GC-MS or LC-MS/MS Extraction->Chromatography LC-MS/MS Derivatization->Chromatography Detection Mass Spectrometry (SIM or MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: General experimental workflow for homoveratric acid quantification using an internal standard.

signaling_pathway Analyte Homoveratric Acid Process Sample Prep & Analysis Variations Analyte->Process Affected by IS Internal Standard IS->Process Affected similarly Ratio Analyte / IS Ratio Process->Ratio Variations compensated Result Accurate Quantification Ratio->Result

Caption: Logical relationship illustrating how an internal standard corrects for experimental variations.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS for the Analysis of 3,4-Dimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3,4-Dimethoxyphenylacetic acid (DMPAA), also known as homoveratric acid, is crucial for various applications, including pharmaceutical synthesis and metabolic studies. DMPAA serves as a key intermediate in the production of several drugs and is a known metabolite of dopamine.[1][2] The two most common and powerful analytical techniques for the quantification of DMPAA are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This guide provides an objective comparison of these two methods, supported by representative experimental data and detailed protocols, to assist in selecting the most suitable technique for specific analytical needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like DMPAA. A reverse-phase HPLC method with UV detection is a common approach for the analysis of phenylacetic acids and related compounds.[3][4][5]

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Standard Solution: A stock solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), at a concentration of 1 mg/mL. Working standards are prepared by serial dilution in the mobile phase.

  • Sample Solution: The sample containing DMPAA is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric acid or 0.1% formic acid) to ensure good peak shape. A typical mobile phase could be a 75:25 (v/v) mixture of 20 mM phosphoric acid and acetonitrile.[3][4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detector: UV detector set at 215 nm.[3]

  • Injection Volume: 5-20 µL.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample containing DMPAA Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect UV Detection (215 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify DMPAA Chromatogram->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing DMPAA Dry Evaporate to Dryness Sample->Dry Derivatize Derivatization (Silylation) Dry->Derivatize Inject Inject into GC Derivatize->Inject Separate Capillary Column Separation Inject->Separate Detect Mass Spectrometry Detection (EI) Separate->Detect TIC Generate Total Ion Chromatogram Detect->TIC Quantify Identify & Quantify DMPAA Derivative TIC->Quantify

References

A Comparative Guide to Dopamine Biomarkers: Homovanillic Acid (HVA) vs. 3,4-Dihydroxyphenylacetic Acid (DOPAC)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 3,4-Dimethoxyphenylacetic Acid (DMPA): An initial review of scientific literature reveals a significant scarcity of research on this compound (DMPA) as a major metabolite of dopamine (B1211576) or its utility as a dopamine biomarker. The vast body of research focuses on Homovanillic Acid (HVA) and 3,4-Dihydroxyphenylacetic Acid (DOPAC) as the primary and most clinically relevant dopamine metabolites. Therefore, this guide will provide a comprehensive comparison of HVA and DOPAC as dopamine biomarkers.

Introduction

For researchers and clinicians in the fields of neuroscience and drug development, the accurate measurement of dopamine turnover is critical for understanding the pathophysiology of various neurological and psychiatric disorders and for assessing the efficacy of therapeutic interventions. Dopamine itself is challenging to measure directly in the central nervous system (CNS) due to its rapid metabolism and neurotransmitter function. Consequently, its major metabolites, Homovanillic Acid (HVA) and 3,4-Dihydroxyphenylacetic Acid (DOPAC), have become indispensable biomarkers for reflecting dopaminergic activity. This guide provides an objective comparison of HVA and DOPAC as dopamine biomarkers, supported by experimental data and detailed methodologies.

Dopamine Metabolism and the Origin of HVA and DOPAC

Dopamine is primarily metabolized in the brain through a two-step enzymatic process involving Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).

  • DOPAC Formation: Dopamine is first metabolized by MAO, located within the presynaptic neuron, to form 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). DOPAL is then rapidly converted to DOPAC by aldehyde dehydrogenase (ALDH). Therefore, DOPAC levels are considered to reflect intraneuronal dopamine metabolism.

  • HVA Formation: HVA is the final end-product of dopamine metabolism and can be formed through two main pathways:

    • DOPAC is methylated by COMT, which is primarily located outside the neuron, to form HVA.

    • Alternatively, dopamine that has been released into the synaptic cleft can be methylated by COMT to form 3-methoxytyramine (3-MT), which is then oxidized by MAO to produce HVA.

This differential localization of the enzymes involved in their formation is a key factor in the interpretation of HVA and DOPAC levels.

Dopamine_Metabolism cluster_0 Dopamine Dopamine DOPAL 3,4-Dihydroxyphenyl- acetaldehyde (DOPAL) Dopamine->DOPAL Dopamine->DOPAL:w ThreeMT 3-Methoxytyramine (3-MT) Dopamine->ThreeMT Dopamine->ThreeMT:w DOPAC 3,4-Dihydroxyphenylacetic Acid (DOPAC) DOPAL->DOPAC DOPAL->DOPAC:w HVA Homovanillic Acid (HVA) DOPAC->HVA DOPAC->HVA:w ThreeMT->HVA ThreeMT->HVA:w MAO MAO ALDH ALDH COMT1 COMT COMT2 COMT MAO2 MAO MAO_node MAO ALDH_node ALDH COMT1_node COMT COMT2_node COMT MAO2_node MAO

Caption: Dopamine Metabolism Pathway.

Quantitative Comparison of HVA and DOPAC as Dopamine Biomarkers

The choice between measuring HVA, DOPAC, or both depends on the specific research question and the biological matrix being analyzed. Cerebrospinal fluid (CSF) is considered the most reliable fluid for assessing central dopamine turnover.

BiomarkerMatrixKey FindingsReferences
HVA CSF- Generally considered a reliable indicator of overall dopamine turnover.[1][2] - In Parkinson's disease (PD), CSF HVA levels are often reduced and correlate with disease severity.[3] - CSF HVA concentrations have shown a significant correlation with striatal dopamine transporter (DAT) binding in both PD and progressive supranuclear palsy (PSP).[4] - May not be a sensitive indicator for the progressive loss of dopaminergic neurons in PD.[5][1][2][3][4][5]
DOPAC CSF- Primarily reflects intraneuronal dopamine metabolism.[6] - In Huntington's disease, CSF DOPAC levels may be a more reliable index of overactive dopaminergic systems than HVA.[7] - In Parkinson's disease, CSF DOPAC levels are often lower in patients compared to healthy controls.[3][6] - Low levels of CSF DOPAC (and DOPA) may predict the future development of Parkinson's disease in at-risk individuals. - Raw DOPAC levels in CSF have been found to correlate with putamen DAT-SPECT uptake ratios in PD.[3][3][6][7]
HVA/DOPAC Ratio CSF, Urine- Can provide insights into the relative activity of COMT.[8] - A low ratio may suggest decreased COMT activity or a deficiency in its cofactor S-adenosyl methionine (SAMe).[8] - A high ratio might indicate increased COMT activity.[8][8]

Experimental Protocols

Accurate and reproducible quantification of HVA and DOPAC is crucial. High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical methods.

HPLC with Electrochemical Detection (HPLC-ECD)

This method is highly sensitive and has been a gold standard for the analysis of catecholamines and their metabolites for many years.[9][10][11][12]

Sample Preparation (CSF):

  • Collect CSF samples, preferably on ice, and add a stabilizing solution (e.g., 0.1 M perchloric acid) immediately to prevent degradation of the analytes.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any cellular debris.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • The sample is now ready for injection into the HPLC system.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., octane (B31449) sulfonic acid), a chelating agent (e.g., EDTA), and an organic modifier (e.g., methanol (B129727) or acetonitrile). The pH is typically acidic (around 3.0-4.0).

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: An electrochemical detector with a glassy carbon working electrode. The potential is set to an oxidative voltage that is optimal for both HVA and DOPAC.

Quantification:

  • A standard curve is generated using known concentrations of HVA and DOPAC standards.

  • The concentration of the analytes in the samples is determined by comparing their peak areas to the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity and is becoming increasingly popular for the analysis of neurotransmitter metabolites.[13][14]

Sample Preparation (Plasma):

  • To 100 µL of plasma, add an internal standard solution.

  • Precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol (e.g., 3 volumes).

  • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the initial mobile phase.

LC-MS/MS Conditions:

  • Chromatography: Similar to HPLC-ECD, a reverse-phase C18 column is commonly used. A gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., formic acid) and an organic component (e.g., methanol or acetonitrile) is often employed.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for HVA, DOPAC, and their internal standards are monitored for quantification.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is used, depending on the specific method.

Experimental_Workflow Start Biological Sample (CSF, Plasma, etc.) SamplePrep Sample Preparation (e.g., Protein Precipitation, Filtration) Start->SamplePrep Analysis Analytical Separation (HPLC or LC) SamplePrep->Analysis Detection Detection (ECD or MS/MS) Analysis->Detection DataProcessing Data Processing (Peak Integration, Quantification) Detection->DataProcessing Result Biomarker Concentration (HVA, DOPAC) DataProcessing->Result

Caption: Biomarker Quantification Workflow.

Conclusion

Both HVA and DOPAC are valuable biomarkers for assessing central dopamine metabolism. The choice of which metabolite to measure depends on the specific research or clinical question.

  • HVA provides a good overall picture of dopamine turnover.

  • DOPAC offers more specific insights into intraneuronal dopamine metabolism and may be a more sensitive marker in certain conditions or for predicting disease risk.

For a comprehensive understanding of dopaminergic function, the simultaneous measurement of both HVA and DOPAC, and potentially their ratio, is recommended. The selection of the analytical method, either HPLC-ECD or LC-MS/MS, will depend on the required sensitivity, specificity, and the available instrumentation. As our understanding of the nuances of dopamine metabolism in different disease states continues to grow, the precise application of these biomarkers will undoubtedly play an increasingly important role in the development of novel diagnostics and therapeutics.

References

Comparative Guide to the Validation of Analytical Methods for 3,4-Dimethoxyphenylacetic Acid in Urine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantitative determination of 3,4-Dimethoxyphenylacetic acid (DMPAA) in a urine matrix. The information is intended for researchers, scientists, and drug development professionals involved in bioanalytical method development and validation. The methodologies discussed include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

While a specific, comprehensively validated method for this compound in urine is not extensively detailed in publicly available literature, this guide synthesizes information from established methods for analogous compounds, such as other phenylacetic acid derivatives and urinary organic acids.[1][2][3][4][5][6][7] The performance data presented are typical for these classes of compounds and provide a reliable benchmark for method development and validation.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for the quantification of DMPAA in urine depends on several factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the expected performance characteristics of GC-MS, HPLC-UV, and LC-MS/MS for this application.

Table 1: Performance Characteristics of Analytical Methods for DMPAA in Urine

ParameterGC-MSHPLC-UVLC-MS/MS
Linearity (R²) > 0.99> 0.99> 0.995
Limit of Detection (LOD) 1 - 10 ng/mL50 - 100 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 5 - 25 ng/mL150 - 300 ng/mL0.5 - 5 ng/mL
Accuracy (% Recovery) 85 - 115%90 - 110%95 - 105%
Precision (% RSD) < 15%< 10%< 10%
Sample Preparation Derivatization requiredMinimalMinimal
Selectivity HighModerateVery High
Throughput ModerateHighHigh

Table 2: Comparison of Key Methodological Aspects

FeatureGC-MSHPLC-UVLC-MS/MS
Principle Separation of volatile compounds with mass-based detection.Separation based on polarity with UV absorbance detection.Separation based on polarity with highly selective mass-based detection.
Advantages High resolution and specificity.Robust, cost-effective, and widely available.High sensitivity, selectivity, and specificity.
Disadvantages Requires derivatization for polar analytes, potentially complex sample preparation.Lower sensitivity and potential for matrix interference.Higher equipment cost and complexity.
Typical Application Targeted analysis of volatile and semi-volatile organic acids.Routine analysis of moderately concentrated analytes.Trace level quantification in complex matrices.

Experimental Protocols

The following sections detail proposed experimental protocols for the analysis of DMPAA in urine using GC-MS, HPLC-UV, and LC-MS/MS. These protocols are based on established methods for similar analytes.[2][4][8][9]

GC-MS Method

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile organic acids in biological matrices. For non-volatile compounds like DMPAA, a derivatization step is necessary to increase volatility.

a. Sample Preparation and Derivatization:

  • Urine Sample Collection: Collect a mid-stream urine sample. For quantitative analysis, a 24-hour urine collection is often preferred. Store samples at -20°C or below until analysis.

  • Extraction:

    • To 1 mL of urine, add an internal standard (e.g., a deuterated analog of DMPAA or a structurally similar compound not present in the sample).

    • Acidify the urine to pH 1-2 with hydrochloric acid.

    • Perform a liquid-liquid extraction (LLE) with 3 mL of an organic solvent such as ethyl acetate (B1210297) or diethyl ether.

    • Vortex the mixture for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and repeat the extraction process.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried extract, add 100 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a mixture of pyridine (B92270) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Incubate the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) derivative of DMPAA.

b. GC-MS Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the DMPAA-TMS derivative.

HPLC-UV Method

HPLC-UV is a robust and widely accessible technique suitable for the quantification of DMPAA in urine, particularly at moderate concentrations.

a. Sample Preparation:

  • Urine Sample Collection: Collect and store urine samples as described for the GC-MS method.

  • Extraction:

    • To 1 mL of urine, add an internal standard.

    • Perform a solid-phase extraction (SPE) using a C18 cartridge.

    • Condition the SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.

    • Load the urine sample onto the cartridge.

    • Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.

    • Elute the analyte with 2 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase.

b. HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and 0.1% formic acid in water. A typical starting condition would be 30:70 (v/v) acetonitrile:water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detector: UV-Vis Diode Array Detector (DAD).

  • Detection Wavelength: Monitor at the maximum absorbance wavelength for DMPAA (approximately 280 nm).

LC-MS/MS Method

LC-MS/MS offers the highest sensitivity and selectivity for the analysis of DMPAA in urine, making it ideal for trace-level quantification.

a. Sample Preparation:

  • Urine Sample Collection: Collect and store urine samples as described previously.

  • "Dilute-and-Shoot" or Simplified Extraction:

    • For a "dilute-and-shoot" approach, simply dilute the urine sample (e.g., 1:10) with the initial mobile phase containing the internal standard.

    • Centrifuge the diluted sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any particulates.

    • Transfer the supernatant to an autosampler vial for injection.

    • Alternatively, a simple protein precipitation with acetonitrile can be performed for cleaner samples.

b. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.

  • Column: A suitable reversed-phase column for polar compounds (e.g., C18, Phenyl-Hexyl).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion (M-H)⁻ for DMPAA and at least two product ions should be monitored for quantification and confirmation.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Urine Urine Sample Add_IS Add Internal Standard Urine->Add_IS Acidify Acidify (pH 1-2) Add_IS->Acidify LLE Liquid-Liquid Extraction Acidify->LLE Evaporate Evaporate to Dryness LLE->Evaporate Derivatize Derivatization (e.g., TMS) Evaporate->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Experimental workflow for the GC-MS analysis of DMPAA in urine.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Urine Urine Sample Add_IS Add Internal Standard Urine->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evaporate Evaporate and Reconstitute SPE->Evaporate Inject Inject into HPLC Evaporate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (e.g., 280 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Experimental workflow for the HPLC-UV analysis of DMPAA in urine.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine Urine Sample Dilute Dilute with Internal Standard Urine->Dilute Centrifuge Centrifuge Dilute->Centrifuge Inject Inject into LC-MS/MS Centrifuge->Inject Separate Chromatographic Separation Inject->Separate Detect Tandem MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Experimental workflow for the LC-MS/MS analysis of DMPAA in urine.

References

A Comparative Analysis of Dopamine Metabolites: DOPAC, HVA, and Homoveratric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of three key dopamine (B1211576) metabolites: 3,4-dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), and homoveratric acid. For researchers, scientists, and drug development professionals, understanding the nuances of these metabolites is critical for advancing our knowledge of neurological disorders and developing novel therapeutic strategies. This document outlines their biochemical pathways, comparative concentrations in various biological fluids, and the analytical methodologies used for their quantification.

Biochemical Pathways and Significance

Dopamine metabolism is a critical process in the central nervous system, and its metabolites serve as important biomarkers for dopaminergic activity. The degradation of dopamine primarily occurs through two enzymatic pathways involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).

DOPAC (3,4-dihydroxyphenylacetic acid) is a major intracellular metabolite of dopamine. Its formation is catalyzed by MAO, which converts dopamine to 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). DOPAL is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to form DOPAC.[1][2] Consequently, DOPAC levels are considered a reliable indicator of intraneuronal dopamine turnover.

HVA (Homovanillic acid) is the final major metabolite of dopamine. It is formed through two main routes. In the first, DOPAC is methylated by COMT to produce HVA. In the second, dopamine is first methylated by COMT to form 3-methoxytyramine (3-MT), which is then deaminated by MAO to yield HVA.[3] Therefore, HVA levels reflect both intracellular and extracellular dopamine metabolism. The ratio of HVA to DOPAC can provide insights into the relative activities of the COMT and MAO pathways.[3]

Homoveratric acid (3,4-dimethoxyphenylacetic acid) is a dimethoxybenzene compound and a human urinary metabolite.[4] While it is structurally related to HVA, its direct and quantitative link to dopamine metabolism is less well-established compared to DOPAC and HVA. It is considered a secondary or minor metabolite.[5]

Below is a diagram illustrating the primary dopamine metabolic pathways.

Dopamine_Metabolism cluster_intraneuronal Primarily Intraneuronal Dopamine Dopamine DOPAL 3,4-Dihydroxyphenyl- acetaldehyde (DOPAL) Dopamine->DOPAL MAO ThreeMT 3-Methoxytyramine (3-MT) Dopamine->ThreeMT COMT DOPAC DOPAC DOPAL->DOPAC ALDH HVA HVA DOPAC->HVA COMT Homoveratric_Acid Homoveratric Acid HVA->Homoveratric_Acid Further Metabolism (Minor Pathway) ThreeMT->HVA MAO, ALDH invis1 invis2

Figure 1: Dopamine Metabolic Pathway.

Comparative Concentrations in Biological Fluids

The concentrations of DOPAC and HVA in cerebrospinal fluid (CSF), plasma, and urine are valuable biomarkers for assessing dopamine turnover in various neurological and psychiatric conditions. Lower levels of these metabolites in CSF are often associated with Parkinson's disease, reflecting the degeneration of dopaminergic neurons.[5][6] Conversely, altered levels may be observed in conditions like Huntington's disease and schizophrenia.[7][8] Quantitative data for homoveratric acid is less frequently reported in the context of these disorders.

MetaboliteBiological FluidConditionConcentration Range
DOPAC CSFHealthy Controls1.5 - 5.0 ng/mL
Parkinson's Disease0.5 - 2.5 ng/mL[6][9]
PlasmaHealthy Controls0.5 - 3.0 ng/mL
Parkinson's Disease0.2 - 1.5 ng/mL
UrineHealthy Controls100 - 500 µ g/24h
HVA CSFHealthy Controls20 - 60 ng/mL
Parkinson's Disease10 - 30 ng/mL[5][10]
PlasmaHealthy Controls5 - 15 ng/mL
Parkinson's Disease3 - 10 ng/mL
UrineHealthy Controls1 - 7 mg/24h
Homoveratric Acid UrineHealthy ControlsVariable, less than HVA

Note: The concentration ranges provided are approximate and can vary depending on the analytical method, patient demographics, and specific study population. The data for homoveratric acid is limited in comparative studies.

Experimental Protocols for Metabolite Quantification

Accurate quantification of dopamine metabolites is crucial for their use as biomarkers. High-performance liquid chromatography (HPLC) with electrochemical detection (ECD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.[11][12][13]

Sample Preparation for HPLC-ECD and LC-MS/MS

A critical first step for accurate analysis is proper sample preparation to ensure the stability of the metabolites and remove interfering substances.

  • Collection: Biological fluids (CSF, plasma, urine) are collected and immediately placed on ice.

  • Stabilization: An antioxidant and acid, such as perchloric acid, is often added to prevent degradation of the catecholamines and their metabolites.[14][15]

  • Deproteinization: For plasma and CSF, proteins are precipitated by adding a strong acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile).[16] The sample is then centrifuged to pellet the precipitated proteins.[14]

  • Extraction (Optional): For samples with low metabolite concentrations or high levels of interfering substances, a solid-phase extraction (SPE) step may be employed to concentrate the analytes and purify the sample.[11]

  • Filtration: The supernatant is filtered through a 0.22 µm filter before injection into the analytical system.[17]

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

HPLC-ECD is a highly sensitive and selective method for the analysis of electrochemically active compounds like dopamine and its metabolites.[15][18]

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used.[14]

    • Mobile Phase: An aqueous buffer containing an organic modifier (e.g., methanol (B129727) or acetonitrile), an ion-pairing agent, and a chelating agent is used to achieve optimal separation. The pH is typically acidic.

    • Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.

  • Electrochemical Detection:

    • Working Electrode: A glassy carbon electrode is commonly used.[14]

    • Potential: A specific oxidation potential is applied to the working electrode. As the electroactive metabolites elute from the column and pass over the electrode, they are oxidized, generating an electrical current that is proportional to their concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is considered a gold standard for quantitative bioanalysis.[5][19]

  • Chromatographic Separation: Similar to HPLC-ECD, a reverse-phase C18 column is used to separate the metabolites. A gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed.[16]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) is typically used to generate charged ions of the metabolites.

    • Tandem Mass Spectrometry (MS/MS): The analysis is performed in multiple reaction monitoring (MRM) mode. The first quadrupole selects the precursor ion (the parent molecule), which is then fragmented in the collision cell. The second quadrupole selects a specific product ion for detection. This process provides very high selectivity and reduces chemical noise.[16][19]

Below is a diagram representing a typical experimental workflow for the analysis of dopamine metabolites.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_Data Data Analysis Collection Sample Collection (CSF, Plasma, Urine) Stabilization Stabilization (e.g., Perchloric Acid) Collection->Stabilization Deproteinization Deproteinization & Centrifugation Stabilization->Deproteinization Filtration Filtration Deproteinization->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC ECD Electrochemical Detection (ECD) HPLC->ECD MSMS Tandem Mass Spec Detection (MS/MS) HPLC->MSMS Quantification Quantification vs. Standard Curve ECD->Quantification MSMS->Quantification

Figure 2: Experimental Workflow.

Comparative Utility as Biomarkers

DOPAC is a strong indicator of intraneuronal dopamine turnover. Its levels are less influenced by the COMT activity in peripheral tissues, making it a more direct marker of central dopaminergic activity compared to HVA.

HVA represents the total dopamine turnover and is the most abundant metabolite. While influenced by both central and peripheral metabolism, its levels in CSF are well-correlated with dopaminergic function and are widely used in clinical research.

Homoveratric acid is currently of limited clinical utility as a direct biomarker of dopamine metabolism due to its less defined metabolic pathway and lower abundance compared to HVA.

References

A Researcher's Guide to Isotopic Labeling of 3,4-Dimethoxyphenylacetic Acid for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Strategies and Analytical Methodologies

For researchers in drug development and metabolic sciences, accurately tracing the biotransformation of compounds is paramount. 3,4-Dimethoxyphenylacetic acid (DMPAA), also known as homoveratric acid, serves as a significant metabolite in the clearance of various xenobiotics and is a key signaling molecule in its own right.[1][2] Isotopic labeling is the gold standard for these studies, offering unambiguous tracking of the parent compound and its metabolites. This guide provides a comparative overview of common labeling strategies and analytical platforms for DMPAA, supported by experimental protocols and data.

Comparison of Isotopic Labeling Strategies

The choice of isotope and its position within the DMPAA molecule is a critical decision that impacts the synthesis, cost, and utility of the tracer. The primary metabolic pathways for DMPAA are expected to involve O-demethylation of the methoxy (B1213986) groups, a reaction often mediated by cytochrome P450 enzymes.[3] Therefore, the stability of the isotopic label during these transformations is a key consideration.

The two most common stable isotopes for this purpose are Carbon-13 (¹³C) and Deuterium (B1214612) (D, ²H).

FeatureCarbon-13 (¹³C) LabelingDeuterium (D, ²H) Labeling
Typical Labeling Position Methoxy groups (-O¹³CH₃) or aromatic backboneAcetic acid sidechain (-CD₂COOH) or aromatic ring
Metabolic Stability High. ¹³C-labels are chemically identical to ¹²C and are not susceptible to loss through common metabolic reactions. The ¹³C-O bond is stable.Moderate. C-D bonds are stronger than C-H bonds, which can lead to a kinetic isotope effect (KIE), potentially altering the rate of metabolism. Labels on the alpha-carbon of the acid are generally stable.
Synthetic Complexity Generally higher. Requires ¹³C-labeled precursors (e.g., ¹³C-methyl iodide) and specific synthetic routes.Often simpler and less expensive. Deuterated reagents like D₂O or NaBD₄ are more accessible. Deuterium-labeled DMPAA is also commercially available.[4]
Analytical Detection (MS) Provides a clean +1 (or more) m/z shift per label, easily distinguishable from the natural isotopic abundance of the unlabeled compound.Provides a +1 m/z shift per deuterium. Can sometimes be ambiguous with natural isotopes in low-resolution MS.
NMR Spectroscopy ¹³C is NMR-active, allowing for direct observation and structural elucidation of metabolites without a biological background signal.Deuterium is not directly observed in ¹H NMR but results in the disappearance of proton signals, which can be used for structural confirmation.

Recommendation: For tracing metabolic pathways where O-demethylation is expected, ¹³C-labeling on the methoxy groups is the superior choice. This ensures that the label is transferred to the O-demethylated metabolites, allowing for a complete mass balance analysis. While deuterium labeling is a viable and often more accessible alternative, the potential for KIE should be considered and evaluated.

Comparison of Analytical Platforms

The selection of the analytical technique is dictated by the specific requirements of the study, such as the need for sensitivity, structural information, or quantitative accuracy. Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) are the two most powerful techniques in this field.[5][6]

Analytical PlatformSensitivitySpecificityStructural InformationThroughput
LC-Tandem MS (LC-MS/MS) Very High (pmol to fmol)High (using SRM/MRM)Moderate (fragmentation patterns can suggest structure)High
LC-High Resolution MS (LC-HRMS) High (fmol to low pmol)Very High (accurate mass)High (elemental composition can be determined from accurate mass)Medium
NMR Spectroscopy Low (nmol to µmol)Very HighDefinitive (provides complete structural elucidation)Low

Recommendation: A hybrid approach is often most effective. LC-HRMS should be used for initial metabolite discovery and identification due to its high sensitivity and ability to provide elemental compositions. For definitive structural confirmation of novel or unexpected metabolites, the lower sensitivity of NMR is justified by the unparalleled structural detail it provides.[5] For routine quantification of known metabolites, LC-MS/MS offers the best combination of sensitivity and throughput.

Visualizing Metabolic Pathways and Workflows

Metabolic Pathway of DMPAA

The primary anticipated metabolic route for DMPAA is sequential O-demethylation. Labeling the methoxy groups with ¹³C allows for the direct tracking of this process.

DMPAA_Metabolism cluster_labels ¹³C Label Position DMPAA This compound (¹³C-DMPAA) HVA Homovanillic Acid (4-hydroxy-3-methoxyphenylacetic acid) DMPAA->HVA CYP450 O-demethylation (at C4) isoHVA Isohomovanillic Acid (3-hydroxy-4-methoxyphenylacetic acid) DMPAA->isoHVA CYP450 O-demethylation (at C3) Dihydroxy 3,4-Dihydroxyphenylacetic acid (DOPAC) HVA->Dihydroxy CYP450 O-demethylation isoHVA->Dihydroxy CYP450 O-demethylation l1 ¹³C on 3-methoxy l2 ¹³C on 4-methoxy

Caption: Predicted metabolic pathway of ¹³C-labeled DMPAA.

Experimental Workflow

A typical workflow for a metabolic study using isotopic labeling involves several key stages, from incubation to data analysis.

Workflow cluster_incubation Metabolism cluster_processing Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Incubate ¹³C-DMPAA with Liver Microsomes or Hepatocytes quench Quench Reaction (e.g., with cold acetonitrile) start->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge extract Supernatant Extraction (e.g., SPE or LLE) centrifuge->extract dry Dry Down & Reconstitute extract->dry lcms LC-HRMS Analysis (Metabolite Discovery) dry->lcms quant LC-MS/MS Analysis (Quantification) lcms->quant nmr NMR Analysis (Structure Confirmation) lcms->nmr id Metabolite Identification lcms->id quant_report Quantitative Reporting quant->quant_report pathway Pathway Elucidation id->pathway

Caption: General experimental workflow for in vitro DMPAA metabolism.

Experimental Protocols

Protocol 1: In Vitro Metabolism with Human Liver Microsomes (HLM)

This protocol outlines a typical experiment to identify metabolites of DMPAA using a subcellular fraction.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of ¹³C-DMPAA in DMSO.

    • Prepare a 20 mg/mL stock of Human Liver Microsomes (HLM) in 0.1 M phosphate (B84403) buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution (e.g., Promega's ReACTA system) according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine 5 µL of 20 mg/mL HLM, 480 µL of 0.1 M phosphate buffer, and 5 µL of the NADPH-regenerating system.

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of a 500 µM working solution of ¹³C-DMPAA (final concentration: 10 µM).

    • Incubate at 37°C in a shaking water bath for 60 minutes.

    • Prepare a negative control by omitting the NADPH-regenerating system.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding 500 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., Deuterated Verapamil).

    • Vortex thoroughly and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50:50 water:methanol for LC-MS analysis.

Protocol 2: LC-HRMS Method for Metabolite Identification

This protocol provides a starting point for developing an analytical method.

  • LC System: High-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Data Acquisition: Full scan MS from m/z 100-1000, followed by data-dependent MS/MS on the top 5 most intense ions. Utilize a mass defect filter or predicted metabolite list to specifically trigger MS/MS on potential metabolites of DMPAA.

By systematically applying these comparative strategies and robust experimental protocols, researchers can effectively elucidate the metabolic fate of this compound, paving the way for a deeper understanding of its biological role and impact in drug development.

References

A Comparative Guide to Analytical Methods for the Quantification of 3,4-Dimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3,4-Dimethoxyphenylacetic acid (DMPAA), a key metabolite and chemical intermediate, is crucial for a variety of applications, from pharmacokinetic studies to quality control in manufacturing. This guide provides a comparative overview of common analytical techniques for the quantification of DMPAA. While a dedicated inter-laboratory validation study for a specific this compound assay was not identified in the public domain, this document synthesizes information from validated methods for structurally similar phenolic acids and multi-analyte studies to present a robust comparison of available analytical approaches.

The primary methods discussed are High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Each method's performance characteristics are summarized to aid in the selection of the most appropriate technique for a given research or quality control need.

Data Presentation: Comparison of Analytical Method Performance

The following tables summarize the typical performance characteristics of HPLC-DAD, GC-MS, and LC-MS/MS for the analysis of DMPAA and structurally related phenolic acids. These values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Table 1: Performance Characteristics of HPLC-DAD for Phenolic Acid Quantification

ParameterTypical Performance
Linearity (R²)> 0.999[1]
Limit of Detection (LOD)0.01 - 0.35 µg/mL[2]
Limit of Quantification (LOQ)0.03 - 1.07 µg/mL[2]
Accuracy (% Recovery)98.33 - 101.12%[2]
Precision (%RSD)< 5%[2]

Table 2: Estimated Performance Characteristics of GC-MS for Phenolic Acid Quantification (with derivatization)

ParameterEstimated Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.3 - 3 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (%RSD)< 10%

Table 3: Estimated Performance Characteristics of LC-MS/MS for Phenolic Acid Quantification

ParameterEstimated Performance
Linearity (R²)> 0.99
Limit of Detection (LOD)< 0.5 ng/mL[3]
Limit of Quantification (LOQ)0.5 ng/mL[3]
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%

Experimental Protocols

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is suitable for the routine quantification of DMPAA in various samples.

  • Sample Preparation:

    • For solid samples, perform a solvent extraction using a suitable solvent such as methanol (B129727) or acetonitrile. Sonication or vortexing can be used to improve extraction efficiency.

    • For liquid samples, a simple dilution with the mobile phase may be sufficient.

    • Centrifuge the extract to remove any particulate matter.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2].

    • Mobile Phase: A gradient elution is typically used.

      • Mobile Phase A: Water with 0.1% formic acid or acetic acid.

      • Mobile Phase B: Acetonitrile or methanol[1].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C[2].

    • Injection Volume: 10-20 µL[2].

    • Detection: Diode-Array Detector (DAD) monitoring at the wavelength of maximum absorbance for DMPAA (approximately 280 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity, particularly for volatile compounds. DMPAA, being a polar carboxylic acid, requires derivatization to increase its volatility for GC analysis.

  • Sample Preparation and Derivatization:

    • Extract DMPAA from the sample matrix using a suitable organic solvent.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a derivatization-compatible solvent.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS) and heat the mixture (e.g., at 60-70 °C for 30 minutes) to convert the carboxylic acid and any other active hydrogens to their trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless.

    • Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, targeting characteristic ions of the derivatized DMPAA. A full scan mode can be used for initial identification.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the analysis of DMPAA in complex biological matrices at low concentrations.

  • Sample Preparation:

    • For biological fluids (e.g., plasma, urine), a protein precipitation step with a cold organic solvent (e.g., acetonitrile) is typically performed.

    • Alternatively, a liquid-liquid extraction or solid-phase extraction (SPE) can be used for cleaner samples and to achieve lower detection limits.

    • Evaporate the organic extract and reconstitute in the initial mobile phase.

    • For some complex matrices or to enhance sensitivity, a derivatization step similar to that for GC-MS might be beneficial, though often not necessary with modern LC-MS/MS systems[3].

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system is preferred for better resolution and faster analysis times.

    • Column: C18 or HILIC column depending on the polarity of DMPAA and potential interferences.

    • Mobile Phase: Similar to HPLC-DAD, using a gradient of acidified water and an organic solvent.

    • Mass Spectrometer:

      • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest sensitivity and selectivity. The transition from the precursor ion (the deprotonated molecule [M-H]⁻) to a specific product ion is monitored.

Mandatory Visualization

The following diagrams illustrate the logical workflow of an analytical method validation process and a typical signaling pathway involving a metabolite like DMPAA.

analytical_method_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method validation_protocol Develop Validation Protocol select_method->validation_protocol prepare_materials Prepare Standards & Samples validation_protocol->prepare_materials perform_experiments Perform Validation Experiments (Accuracy, Precision, Linearity, etc.) prepare_materials->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data analyze_results Analyze Results vs. Acceptance Criteria collect_data->analyze_results validation_report Prepare Validation Report analyze_results->validation_report method_implementation Implement Validated Method validation_report->method_implementation signaling_pathway_example cluster_upstream Metabolic Precursors cluster_conversion Enzymatic Conversion cluster_metabolite Target Analyte cluster_downstream Biological Effect / Excretion dopamine Dopamine mao MAO dopamine->mao Oxidation comt COMT mao->comt Methylation dmpaa This compound (DMPAA) comt->dmpaa cellular_response Cellular Response dmpaa->cellular_response excretion Urinary Excretion dmpaa->excretion

References

A Comparative Guide to the Specificity and Selectivity of Analytical Methods for Homoveratric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary analytical methods for the quantitative determination of homoveratric acid, a significant metabolite in various biological and pharmaceutical studies. The focus is on the specificity and selectivity of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). The information presented is collated from validated methods for homoveratric acid and other structurally related organic acids to provide a comprehensive overview for method selection and development.

Understanding Specificity and Selectivity in Analytical Methods

In the context of analytical chemistry, specificity refers to the ability of a method to unequivocally assess the analyte in the presence of components that may be expected to be present.[1] Essentially, a specific method produces a response for only the target analyte. Selectivity , a closely related term, describes the ability of a method to differentiate the analyte of interest from other substances in the sample.[1] While specificity is the ideal, most analytical methods are selective, meaning they can distinguish the analyte from others, even if they respond to multiple components. For the purpose of this guide, we will consider both aspects in evaluating the suitability of each technique for homoveratric acid analysis.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for homoveratric acid quantification depends on various factors, including the sample matrix, required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, GC-MS, LC-MS/MS, and CE for the analysis of organic acids, including data relevant to homoveratric acid where available.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Capillary Electrophoresis (CE-UV)
Specificity/Selectivity Moderate to high; dependent on chromatographic separation and detector wavelength. Co-elution of structurally similar compounds can be a challenge.High; mass spectrometry provides excellent specificity based on mass-to-charge ratio and fragmentation patterns. Derivatization can enhance selectivity.Very high; tandem mass spectrometry (MS/MS) offers exceptional specificity through precursor and product ion monitoring, minimizing matrix interference.High; based on differences in electrophoretic mobility and charge-to-size ratio. Resolution can be very high for small, charged molecules.
Linearity (Range) Typically in the µg/mL to ng/mL range.[2]Wide linear range, often from pg to ng on-column, depending on the derivatization agent and detector.[3]Excellent linearity over a wide concentration range, often from pg/mL to µg/mL.[4][5]Good linearity, typically in the µg/mL to ng/mL range.[6][7]
Limit of Detection (LOD) Generally in the low ng/mL range (e.g., 0.5-1.8 ppm for various organic acids).[2]Low pg range is achievable with appropriate derivatization and selected ion monitoring (SIM).[3]Very low, often in the pg/mL to fg/mL range, making it the most sensitive technique.[4][5]Typically in the low µg/mL to high ng/mL range (e.g., 0.32-0.56 mg/L for amino acids).[6]
Limit of Quantitation (LOQ) Typically in the ng/mL range (e.g., 1.4-6.0 ppm for various organic acids).[2]pg to low ng range.[3]pg/mL range.[4][5]µg/mL to ng/mL range.[6][7]
Precision (%RSD) Good; typically <5% for intra- and inter-day precision.[8]Excellent; typically <15%.[3]Excellent; generally <15%.[4][5]Good; typically <10%.[9]
Accuracy/Recovery (%) Good; typically 80-120%.[8]Good; dependent on the efficiency of the derivatization step, but generally within 85-115%.[3]Excellent; typically 85-115%, though matrix effects need to be carefully evaluated.[4][5]Good; often in the range of 85-115%.[9]
Sample Preparation Relatively simple; often involves filtration and dilution.More complex; requires extraction and chemical derivatization to increase volatility.[10]Can be simple (protein precipitation) to more complex (solid-phase extraction) to minimize matrix effects.[4][11]Simple; usually requires only filtration and dilution of the sample.
Throughput HighModerateHighHigh

Note: Some of the quantitative data presented in this table for HPLC, GC-MS, and CE are based on the analysis of other organic acids and are intended to be representative of the expected performance for homoveratric acid.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are generalized protocols for the analysis of homoveratric acid using the compared techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of homoveratric acid in relatively clean sample matrices.

  • Sample Preparation:

    • For liquid samples (e.g., urine, plasma), perform a protein precipitation step by adding a threefold volume of cold acetonitrile (B52724), vortex, and centrifuge.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of an acidic aqueous buffer (e.g., 20 mM potassium phosphate (B84403) monobasic, pH adjusted to 2.5 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector set at a wavelength where homoveratric acid has significant absorbance (e.g., 220 nm or 280 nm).

  • Quantification:

    • Prepare a calibration curve using standard solutions of homoveratric acid of known concentrations.

    • Quantify the analyte in samples by comparing the peak area with the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and is well-suited for complex matrices, but requires derivatization of the non-volatile homoveratric acid.

  • Sample Preparation and Derivatization:

    • Perform a liquid-liquid extraction of the acidified sample (e.g., with ethyl acetate (B1210297) or diethyl ether).

    • Evaporate the organic extract to dryness.

    • Derivatize the dried residue to convert the carboxylic acid and phenolic hydroxyl groups into volatile esters and ethers. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Incubate the reaction mixture at an elevated temperature (e.g., 70°C) for a specified time (e.g., 30 minutes).

    • The derivatized sample is then ready for injection.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Mode: Splitless injection.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

    • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity in quantitative analysis.

  • Quantification:

    • Use a stable isotope-labeled internal standard (e.g., deuterated homoveratric acid) added at the beginning of the sample preparation to correct for extraction losses and derivatization inefficiencies.

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity and high-specificity quantification of homoveratric acid in complex biological matrices like plasma and tissue homogenates.

  • Sample Preparation:

    • Protein precipitation with a solvent like methanol (B129727) or acetonitrile is often sufficient.

    • For more complex matrices or lower concentrations, solid-phase extraction (SPE) can be employed for sample cleanup and concentration.

    • After extraction, the sample is typically evaporated and reconstituted in the initial mobile phase.

  • LC-MS/MS Conditions:

    • Column: A C18 or HILIC column depending on the desired retention and separation from interferences.

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) in negative ion mode is common for carboxylic acids.

    • MRM Transitions: Specific precursor-to-product ion transitions for homoveratric acid and its internal standard are monitored for quantification.

  • Quantification:

    • An internal standard, preferably a stable isotope-labeled version of homoveratric acid, is used.

    • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Capillary Electrophoresis (CE)

CE is a powerful technique for the separation of charged molecules like homoveratric acid, offering high efficiency and low sample consumption.

  • Sample Preparation:

    • Samples are typically diluted with the background electrolyte (BGE) or a low-ionic-strength buffer.

    • Filtration through a 0.22 µm filter is necessary to remove particulates.

  • CE Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm total length).

    • Background Electrolyte (BGE): A buffer solution at a pH that ensures homoveratric acid is in its anionic form (e.g., a borate (B1201080) or phosphate buffer with a pH > 5).

    • Voltage: A high separation voltage (e.g., 20-30 kV) is applied.

    • Injection: Hydrodynamic or electrokinetic injection of the sample.

    • Detection: UV detection at a suitable wavelength (e.g., 200 nm or 280 nm). For enhanced sensitivity, a high-sensitivity detection cell can be used.

  • Quantification:

    • An internal standard can be used to improve the precision of quantification.

    • A calibration curve is generated by plotting the corrected peak area (analyte peak area / internal standard peak area) against the analyte concentration.

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the analysis of homoveratric acid, applicable to all the discussed techniques with method-specific variations in the "Sample Preparation" and "Analysis" stages.

Analytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Collection Sample Collection (e.g., Plasma, Urine, Tissue) Sample_Storage Sample Storage (e.g., -80°C) Sample_Collection->Sample_Storage Sample_Preparation Sample Preparation (Extraction, Cleanup, Derivatization) Sample_Storage->Sample_Preparation Instrumental_Analysis Instrumental Analysis (HPLC, GC-MS, LC-MS/MS, CE) Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing Quantification Quantification Data_Processing->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the quantitative analysis of homoveratric acid.

Conclusion

The selection of an appropriate analytical method for homoveratric acid is a critical decision that impacts the quality and reliability of research and development data.

  • LC-MS/MS stands out as the most specific, selective, and sensitive method, making it ideal for demanding applications such as pharmacokinetic studies and biomarker discovery in complex biological matrices.

  • GC-MS provides excellent specificity but requires a more involved sample preparation process, including derivatization.

  • HPLC-UV is a robust and widely accessible technique suitable for routine analysis where high sensitivity is not the primary requirement and the sample matrix is relatively simple.

  • Capillary Electrophoresis offers high separation efficiency and is a valuable alternative, particularly for samples with small volumes.

Ultimately, the choice of method should be guided by the specific requirements of the study, including the nature of the sample, the desired level of sensitivity and specificity, and the available resources. Proper method validation is essential to ensure that the chosen technique provides accurate and reliable data for its intended purpose.

References

Performance characteristics of a validated LC-MS/MS method for 3,4-Dimethoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the performance characteristics of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3,4-Dimethoxyphenylacetic acid (DMPAA), benchmarked against alternative analytical techniques. This guide is tailored for researchers, scientists, and drug development professionals seeking robust and sensitive analytical solutions.

This publication details the performance characteristics of a validated LC-MS/MS method for the accurate quantification of this compound (DMPAA), a key intermediate in the synthesis of several pharmaceuticals. The guide provides a comparative analysis with other analytical techniques, supported by experimental data to inform methodology selection in research and quality control settings.

LC-MS/MS Method: Superior Sensitivity and Specificity

Liquid chromatography coupled with tandem mass spectrometry has become the gold standard for bioanalytical studies due to its high sensitivity and specificity.[1] The method detailed below is a representative protocol synthesized from established multi-analyte validated procedures in biological matrices.

Experimental Protocol: LC-MS/MS

A typical LC-MS/MS workflow for the analysis of DMPAA in a biological matrix such as human plasma involves protein precipitation, chromatographic separation, and mass spectrometric detection.

Sample Preparation:

  • Aliquots of plasma samples are treated with a protein precipitation agent, commonly a 1:3 (v/v) mixture of methanol (B129727) and acetonitrile.

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The resulting supernatant is diluted, often with a mixture of 10% methanol in water, before injection into the LC-MS/MS system.

Liquid Chromatography:

  • Column: A reversed-phase column, such as a C18 or PFP column (e.g., 50 x 2.1 mm, 2.6 µm particle size), is typically used for separation.

  • Mobile Phase: A gradient elution is employed using a combination of an aqueous phase (e.g., 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid in water) and an organic phase (e.g., 10 mM ammonium acetate and 0.1% formic acid in methanol).[2]

  • Flow Rate: A standard flow rate of 0.3 to 0.5 mL/min is maintained.[2]

  • Injection Volume: A small volume, typically 10-40 µL, of the prepared sample is injected.[2]

Mass Spectrometry:

  • Ionization: Heated electrospray ionization (HESI) is a common ionization source, operated in either positive or negative ion mode.

  • Detection: A triple quadrupole mass spectrometer is used in Selected-Reaction Monitoring (SRM) mode for high selectivity and sensitivity. Two SRM transitions are typically monitored for each analyte: one for quantification and one for confirmation.

Performance Characteristics of the LC-MS/MS Method

The validation of a bioanalytical method is crucial to ensure its reliability for toxicokinetic and pharmacokinetic studies.[3][4] The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for DMPAA, based on typical values reported for similar analytes in plasma.[1][5]

Parameter LC-MS/MS Method Alternative Methods
Linearity (r²) >0.99>0.99 (UV-Vis), Variable (Titration)
Lower Limit of Quantification (LLOQ) 0.5 - 20 ng/mL10 - 40 µg/mL (UV-Vis)
Precision (RSD%) <15%<2% (UV-Vis), <1.1% (Titration)
Accuracy (% Recovery) 85 - 115%98 - 102% (UV-Vis)
Specificity High (mass-based)Moderate to Low
Sample Volume Low (e.g., 50 µL)High
Throughput High (minutes per sample)Low to Moderate

Comparative Analysis with Alternative Methods

While LC-MS/MS offers unparalleled performance for many applications, other methods can be suitable depending on the specific requirements of the analysis.

Derivative Ultraviolet Spectrophotometry (DUS)

DUS is a simpler and more accessible technique that can be used for the quantification of active pharmaceutical ingredients.

Experimental Protocol: DUS

  • Standard solutions of the analyte are prepared in a suitable solvent, such as 0.01 M HCl, over a concentration range (e.g., 10 to 40 µg/mL).[6]

  • The absorbance spectra of the solutions are recorded using a UV-Vis spectrophotometer.

  • The first or higher-order derivative of the spectra is calculated to enhance resolution and reduce matrix interference.[6]

  • Quantification is achieved by measuring the peak amplitude at a specific wavelength.[6]

Performance Characteristics:

  • Linearity: DUS methods typically exhibit good linearity with correlation coefficients (r²) greater than 0.999.[6]

  • Precision and Accuracy: The method demonstrates good repeatability and intermediate precision, with relative standard deviations (RSD) typically below 2%. Recoveries are generally in the range of 98-102%.[6]

  • Limitations: The main limitation of DUS is its lower sensitivity and specificity compared to LC-MS/MS, making it less suitable for complex biological matrices or trace-level analysis.

Aqueous Acid-Base Titration

For bulk drug analysis, titration offers a straightforward and cost-effective method for determining purity.

Experimental Protocol: Titration

  • A precisely weighed amount of the DMPAA sample is dissolved in a suitable solvent like methanol.

  • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M perchloric acid in acetic acid).[6]

  • The endpoint of the titration is determined potentiometrically.[6]

Performance Characteristics:

  • Precision: Titrimetric methods are known for their high precision, with RSD values often below 1%.[6]

  • Accuracy: When properly validated, titration provides high accuracy for the assay of pure substances.

  • Limitations: This method lacks specificity and is only suitable for the analysis of the pure compound, not for its determination in biological fluids or complex mixtures.

Conclusion

The choice of an analytical method for the quantification of this compound depends on the specific application. For bioanalytical studies requiring high sensitivity and specificity to determine pharmacokinetic and toxicokinetic parameters, a validated LC-MS/MS method is the superior choice. For quality control of the bulk drug substance or in formulations where concentrations are high and the matrix is simple, Derivative UV Spectrophotometry and Acid-Base Titration present viable and cost-effective alternatives. The data presented in this guide provides a foundation for researchers to select the most appropriate analytical technique to meet their experimental needs.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the LC-MS/MS and a general analytical method validation workflow.

LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry plasma Plasma Sample precipitate Protein Precipitation (Methanol/Acetonitrile) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Supernatant Collection centrifuge->supernatant dilute Dilution supernatant->dilute inject Injection dilute->inject column Chromatographic Separation (C18 or PFP Column) inject->column ionize Ionization (HESI) column->ionize detect Detection (SRM) ionize->detect quantify Quantification detect->quantify

Caption: LC-MS/MS experimental workflow for DMPAA analysis.

Analytical Method Validation Workflow cluster_dev Method Development cluster_val Method Validation cluster_app Application lit_search Literature Search physchem Physicochemical Properties lit_search->physchem instrument_select Instrument Selection physchem->instrument_select param_opt Parameter Optimization instrument_select->param_opt linearity Linearity & Range param_opt->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision selectivity Selectivity precision->selectivity lod_loq LOD & LOQ selectivity->lod_loq stability Stability lod_loq->stability routine_analysis Routine Sample Analysis stability->routine_analysis

Caption: General workflow for analytical method validation.

References

Navigating the Freeze: A Comparative Guide to the Stability of Dopamine Metabolites in Frozen Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of biological samples is paramount. This guide provides an objective comparison of the stability of dopamine (B1211576) and its key metabolites—3,4-dihydroxyphenylacetic acid (DOPAC), 3-methoxytyramine (3-MT), and homovanillic acid (HVA)—in commonly used frozen biological samples. By understanding the nuances of analyte stability under different storage conditions, researchers can ensure the accuracy and reliability of their experimental data.

Dopamine Metabolism at a Glance

Dopamine is metabolized through two primary enzymatic pathways involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1][2][3] Understanding this pathway is essential for interpreting the stability data of its various metabolites.

Dopamine_Metabolism Dopamine Dopamine DOPAL DOPAL Dopamine->DOPAL MAO MT 3-MT Dopamine->MT COMT DOPAC DOPAC DOPAL->DOPAC ALDH HVA HVA DOPAC->HVA COMT MT->HVA MAO, ALDH

Dopamine Metabolic Pathway.

Comparative Stability Data in Frozen Biological Samples

The stability of dopamine and its metabolites is influenced by the biological matrix, storage temperature, and duration. The following tables summarize available quantitative data to guide sample storage decisions.

Table 1: Stability in Frozen Plasma
AnalyteStorage TemperatureDurationAnalyte Stability/RecoveryAnticoagulant
Dopamine-80°C7 daysDeviation within 15%Not Specified
3-MT-80°C7 daysDeviation within 15%Not Specified
DOPAC-70°C6 weeksFell to 28% of pre-injection values with no recoveryNot Specified
HVA-20°CNot SpecifiedLinear in the range of 0.05-12.0 pmol/µLNot Specified

Note: Long-term quantitative stability data for all dopamine metabolites in frozen plasma is limited. Researchers should perform their own validation for extended storage periods.

Table 2: Stability in Frozen Cerebrospinal Fluid (CSF)
AnalyteStorage TemperatureDurationAnalyte Stability/Recovery
Dopamine Metabolites-80°C12 monthsNo significant differences observed[4]

Note: While not plasma or serum, CSF data provides a strong indication of the long-term stability of these analytes in a biological fluid under deep-frozen conditions.

Table 3: Stability in Frozen Urine
AnalyteStorage TemperatureDurationpHAnalyte Stability/Recovery
Catecholamines-20°C1 yearAcidifiedNearly unchanged[5]
Catecholamines4°C1 yearAcidifiedNearly unchanged[5]
Catecholamines-18°C10 weeks2.0<15% loss
Catecholamines-18°C10 weeks4.0Stable
Table 4: Stability in Frozen Brain Tissue
AnalyteStorage TemperaturePost-mortem DelayBrain RegionAnalyte Stability/Change
Dopamine-70°C24 hours (at 4°C)StriatumSignificantly decreased (50-80%)[4]
DOPAC-70°C24 hours (at 4°C)StriatumSignificantly decreased (50-80%)[4]
HVA-70°C24 hours (at 4°C)StriatumSignificantly decreased (50-80%)[4]
3-MT-70°C24 hours (at 4°C)StriatumSignificantly increased (200%)[4]
Dopamine-70°C24 hours (at 4°C)Limbic RegionNo change[4]
HVA-70°C24 hours (at 4°C)Limbic RegionNo change[4]
DOPAC-70°C24 hours (at 4°C)Limbic RegionElevated (~60%)[4]
3-MT-70°C24 hours (at 4°C)Limbic RegionSignificantly increased (500%)[4]

Experimental Protocols

To ensure the reliability of stability studies, a well-defined experimental protocol is crucial. The following sections outline key methodological considerations based on published research.

General Analyte Stability Testing Protocol

A typical workflow for assessing the stability of an analyte in a biological matrix involves several key steps, from sample collection to data analysis.

Stability_Workflow cluster_collection Sample Collection & Processing cluster_storage Storage & Time Points cluster_analysis Analysis cluster_data Data Evaluation Collect Collect Biological Sample (e.g., Blood, Urine, Tissue) Process Process Sample (e.g., Centrifugation for Plasma/Serum) Collect->Process Spike Spike with Analytes of Interest Process->Spike Aliquots Create Aliquots for Different Time Points and Conditions Spike->Aliquots Store Store at Defined Temperatures (e.g., -20°C, -80°C) Aliquots->Store Thaw Thaw Samples at Predetermined Time Points Store->Thaw Extract Extract Analytes Thaw->Extract Quantify Quantify using Validated Method (e.g., LC-MS/MS) Extract->Quantify Compare Compare Concentrations to Baseline (Time 0) Quantify->Compare Assess Assess Stability (% Recovery/Degradation) Compare->Assess

Experimental Workflow for Stability Study.
Sample Collection and Handling

  • Plasma: Blood should be collected in tubes containing an appropriate anticoagulant. Studies suggest that for catecholamines, the choice of anticoagulant can impact results, with EDTA and heparin being common choices.[6] To minimize enzymatic degradation, blood samples should be centrifuged to separate plasma shortly after collection, preferably in a refrigerated centrifuge.

  • Serum: Blood is collected in tubes without anticoagulants and allowed to clot. Serum is then separated by centrifugation.

  • Urine: For catecholamine analysis, urine samples should be acidified to a pH of less than 3.0 with hydrochloric acid to improve stability.[7]

  • Brain Tissue: Tissue should be rapidly dissected and immediately frozen, for example, on dry ice or in liquid nitrogen, to halt enzymatic activity.[4] It is critical not to let the frozen tissue thaw before homogenization to prevent enzymes from metabolizing dopamine.

Freezing and Thawing Procedures

The method of freezing and thawing can significantly impact metabolite stability. Snap-freezing in liquid nitrogen and rapid thawing in a water bath are recommended to minimize degradation.[1][8] Repeated freeze-thaw cycles should be avoided as they can lead to analyte degradation. If multiple analyses from the same sample are anticipated, it is best practice to aliquot the sample into single-use vials before the initial freezing.

Analytical Methodology

A validated, sensitive, and specific analytical method is essential for accurate quantification. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques for the analysis of dopamine and its metabolites in biological matrices.[4]

Conclusion and Recommendations

The stability of dopamine and its metabolites in frozen biological samples is a critical factor for the reliability of research findings. Based on the available data, the following recommendations can be made:

  • Optimal Storage Temperature: For long-term storage (months to years), -80°C is the preferred temperature for all biological matrices to minimize degradation of dopamine and its metabolites. While some analytes may be stable at -20°C for shorter durations, -80°C provides a greater margin of safety.

  • Sample Processing is Key: Immediate processing of samples after collection is crucial. This includes prompt centrifugation of blood for plasma or serum separation and rapid freezing of tissue samples.

  • pH is Critical for Urine: Acidification of urine samples is essential for the preservation of catecholamines.

  • Minimize Freeze-Thaw Cycles: Aliquoting samples into single-use vials before the initial freezing is a best practice to avoid the detrimental effects of repeated freeze-thaw cycles.

  • Method Validation is Non-Negotiable: Researchers should always validate the stability of their specific analytes in the chosen biological matrix under their specific storage and handling conditions, especially for long-term studies, as comprehensive public data is not always available.

By adhering to these guidelines and considering the comparative data presented, researchers can enhance the quality and integrity of their data, leading to more accurate and reproducible scientific outcomes.

References

Safety Operating Guide

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 3,4-Dimethoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling 3,4-Dimethoxyphenylacetic acid. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a compound that requires careful handling due to its potential health hazards. It is classified as an irritant, capable of causing skin, eye, and respiratory system irritation. It is also harmful if swallowed. Minimizing exposure through proper personal protective equipment (PPE) and handling procedures is paramount.

Essential Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. Consistent and correct use of this equipment is mandatory to prevent exposure.

Protection Type Specific Recommendations Regulatory Standards
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166.
Skin Protection Wear appropriate protective gloves to prevent skin exposure. Use proper glove removal technique. Wear a lab coat or other protective clothing.Inspect gloves prior to use. Handle in accordance with good industrial hygiene and safety practices.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator, such as a type N95 dust mask, if exposure limits are exceeded or if irritation is experienced.Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of this compound throughout your experimental workflow.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A laboratory fume hood or other appropriate local exhaust ventilation is recommended.

  • Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

  • Minimize Dust: Plan your procedure to minimize the generation and accumulation of dust.

2. Handling the Compound:

  • Donning PPE: Before handling, put on all required PPE as specified in the table above.

  • Avoid Contact: Avoid direct contact with eyes, skin, and clothing. Do not breathe dust.

  • Weighing and Transfer: When weighing or transferring the powder, do so carefully to avoid creating airborne dust.

  • Hygiene: Wash your hands and any exposed skin thoroughly after handling the compound. Do not eat, drink, or smoke in the handling area.

3. Storage:

  • Container: Store in a tightly closed container.

  • Conditions: Keep the container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents.

Below is a diagram illustrating the workflow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_storage Storage & Cleanup prep1 Verify Fume Hood Operation prep2 Locate Eyewash & Safety Shower prep1->prep2 prep3 Don Required PPE (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Carefully Weigh/Transfer Compound prep3->handle1 handle2 Perform Experimental Work handle1->handle2 handle3 Wash Hands Thoroughly After Handling handle2->handle3 store1 Store in Tightly Closed Container handle3->store1 store2 Clean Work Area store1->store2

Safe Handling Workflow for this compound

Disposal Plan: Managing Spills and Waste

Proper disposal is crucial to prevent environmental contamination and ensure safety.

1. Spill Response:

  • Personal Precautions: In case of a spill, wear the appropriate personal protective equipment. Avoid breathing in the dust.

  • Containment: Sweep up or absorb the spilled material. Avoid generating dusty conditions.

  • Collection: Place the collected material into a suitable, clean, dry, and closed container for disposal.

2. Waste Disposal:

  • Classification: Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste.

  • Regulations: You must consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.

  • Procedure: Dispose of the waste container at an approved waste disposal plant.[2] Do not let the chemical enter the environment.

The following diagram outlines the logical steps for the disposal of this compound waste and the management of spills.

cluster_spill Spill Management cluster_disposal Waste Disposal spill1 Evacuate and Secure Area spill2 Don Full PPE spill1->spill2 spill3 Contain and Collect Spill (Avoid Dust Generation) spill2->spill3 waste1 Place Waste in a Labeled, Closed Container spill3->waste1 waste2 Consult Local/National Hazardous Waste Regulations waste1->waste2 waste3 Dispose via Approved Waste Disposal Service waste2->waste3

Disposal and Spill Response Plan

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dimethoxyphenylacetic acid
Reactant of Route 2
Reactant of Route 2
3,4-Dimethoxyphenylacetic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。